2-(Pyridin-3-yl)quinoline-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-pyridin-3-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)12-8-14(10-4-3-7-16-9-10)17-13-6-2-1-5-11(12)13/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNXXNNXRWYNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225791 | |
| Record name | Cinchoninic acid, 2-(3-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7482-91-9 | |
| Record name | Cinchoninic acid, 2-(3-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007482919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchoninic acid, 2-(3-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-3-yl)quinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Introduction: The Strategic Importance of the Quinoline Scaffold
An In-Depth Technical Guide to the Synthesis of 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid
In the landscape of medicinal chemistry and drug development, the quinoline scaffold stands as a "privileged structure," forming the core of numerous biologically active compounds.[1] Its presence is integral to a wide array of chemotherapeutic agents, exhibiting properties that span antibacterial, antiviral, and antitumor activities.[1][2] Within this esteemed class of molecules, this compound is a compound of significant interest. Its unique architecture, combining the quinoline and pyridine moieties, makes it a versatile building block for novel therapeutic agents and a valuable tool in biochemical research.[3] This compound and its derivatives have been explored for their potential to treat various diseases, including cancer and infections, and as inhibitors of critical enzymes such as dihydroorotate dehydrogenase (DHODH) and N-myristoyltransferase (NMT).[4][5]
This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying mechanisms, detailed experimental protocols, and the rationale behind procedural choices. It is designed for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of its synthesis.
Part 1: The Pfitzinger Reaction: A Classic Route to Quinolines
The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, remains a cornerstone for the synthesis of substituted quinoline-4-carboxylic acids.[6][7] The reaction's core principle involves the condensation of isatin (or a derivative thereof) with a carbonyl compound possessing an α-methylene group, conducted in the presence of a strong base.[1] For the synthesis of our target molecule, the specific carbonyl reactant is 3-acetylpyridine.
Reaction Mechanism
The Pfitzinger condensation proceeds through a well-understood, multi-step mechanism that ensures the reliable formation of the quinoline ring system.
-
Ring Opening: The process is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin molecule. This opens the five-membered ring to form a keto-acid intermediate, a potassium isatinate.[1][6]
-
Condensation & Imine Formation: The aniline moiety of the isatinate intermediate then condenses with the carbonyl group of 3-acetylpyridine. This step forms a Schiff base, also known as an imine.[1][8]
-
Tautomerization: The imine subsequently tautomerizes to its more stable enamine form.[6]
-
Cyclization and Dehydration: The final steps involve an intramolecular Claisen-like condensation, where the enamine attacks the ketone. This cyclization is followed by a dehydration event, which results in the aromatization of the newly formed ring, yielding the final this compound product.[1][6]
Caption: Workflow of the Pfitzinger Reaction.
Experimental Protocol: Pfitzinger Synthesis
This protocol provides a representative procedure for the synthesis of this compound.
1. Preparation of Base Solution:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide (KOH) by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol.
-
Causality: The high concentration of KOH is crucial for the initial, efficient hydrolysis of the isatin amide bond. Ethanol serves as a suitable solvent for both the organic reactants and the inorganic base. The dissolution of KOH is highly exothermic; cooling may be necessary.
2. Isatin Ring Opening:
-
To the stirred KOH solution, add 0.07 mol of isatin. The mixture's color will typically change from orange to a pale yellow, indicating the formation of the potassium isatinate intermediate.[1]
-
Continue stirring at room temperature for 30-45 minutes to ensure the completion of this step.
3. Addition of Carbonyl Compound:
-
Add a stoichiometric equivalent (0.07 mol) of 3-acetylpyridine to the reaction mixture dropwise using a dropping funnel over 10-15 minutes.
-
Causality: A slow, dropwise addition helps to control the initial exothermic reaction and prevents the formation of side products from the self-condensation of the ketone.
4. Reflux:
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-24 hours.[2]
-
The reaction progress should be monitored periodically using Thin Layer Chromatography (TLC).
5. Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature. Distill off most of the ethanol under reduced pressure.
-
Add approximately 100 mL of water to the residue to dissolve the potassium salt of the product.
-
Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted 3-acetylpyridine or neutral impurities.[2]
-
Carefully acidify the aqueous layer with glacial acetic acid until the pH is approximately 4-5. The product will precipitate as a solid.
-
Causality: Acidification protonates the carboxylate salt, rendering the carboxylic acid insoluble in the aqueous medium.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it in a vacuum oven.
Data Summary: Pfitzinger Synthesis
| Parameter | Value/Description | Rationale |
| Isatin | 1.0 equivalent | Limiting Reagent |
| 3-Acetylpyridine | 1.0-1.1 equivalents | Ensures complete reaction of isatin |
| Base | Potassium Hydroxide (KOH) | Strong base for amide hydrolysis |
| Solvent | 95% Ethanol / Water | Dissolves reactants and base |
| Temperature | Reflux (approx. 80-90 °C) | Provides activation energy for cyclization |
| Reaction Time | 12-24 hours | Dependent on scale and reactant reactivity |
| Typical Yield | 50-70% | Varies with purification method |
Part 2: The Doebner Reaction: A Versatile Three-Component Approach
The Doebner reaction offers an alternative and powerful one-pot, three-component synthesis of quinoline-4-carboxylic acids.[9] This method combines an aniline, an aldehyde, and pyruvic acid, typically under acidic catalysis.[10][11] For our target molecule, the specific reactants are aniline, 3-pyridinecarboxaldehyde, and pyruvic acid. A key advantage of the Doebner reaction is its tolerance for a wider variety of substituted anilines and aldehydes compared to the Pfitzinger route.[9]
Reaction Mechanism
The mechanism of the Doebner reaction is believed to proceed as follows, although variations exist:
-
Imine Formation: Aniline and 3-pyridinecarboxaldehyde first react to form a Schiff base (imine).
-
Michael Addition: The enol or enolate of pyruvic acid then acts as a nucleophile, adding to the imine via a Michael-type conjugate addition.
-
Cyclization & Dehydration/Oxidation: The resulting intermediate undergoes an intramolecular cyclization. The final step involves dehydration and oxidation (often aerobic) to form the stable, aromatic quinoline ring system.[10]
Caption: Workflow of the Doebner Reaction.
Experimental Protocol: Doebner Synthesis
This protocol is a representative procedure for the Doebner reaction.
1. Reaction Setup:
-
In a 250 mL round-bottom flask, combine an equimolar mixture of aniline (20 mmol) and 3-pyridinecarboxaldehyde (20 mmol) in 30 mL of ethanol.
-
Heat the mixture to reflux for 1 hour to facilitate imine formation.[12]
2. Addition of Pyruvic Acid:
-
To the refluxing solution, add pyruvic acid (1.5 equivalents, 30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL) or a Lewis acid like Ytterbium perfluorooctanoate [Yb(PFO)3].[12][13]
-
Causality: Pyruvic acid serves as the three-carbon unit that will form part of the new heterocyclic ring. The acid catalyst is essential for promoting both the imine formation and the subsequent cyclization steps.
3. Reflux:
-
Continue to reflux the reaction mixture for an additional 12 hours.
-
Monitor the reaction for completion by TLC.
4. Workup and Isolation:
-
After cooling, pour the reaction mixture into 100 mL of ice-water with vigorous stirring. A solid product should precipitate.
-
Filter the crude solid and transfer it to a beaker containing a dilute aqueous solution of potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to dissolve the carboxylic acid as its salt.
-
Filter the basic solution to remove any insoluble impurities.
-
Acidify the filtrate with acetic acid or dilute HCl to a pH of 4-5 to precipitate the pure product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Data Summary: Doebner Synthesis
| Parameter | Value/Description | Rationale |
| Aniline | 1.0 equivalent | Forms the benzene portion of the quinoline |
| 3-Pyridinecarboxaldehyde | 1.0 equivalent | Forms C2 and the pyridinyl substituent |
| Pyruvic Acid | 1.5 equivalents | Provides C3 and C4 (with carboxyl group) |
| Catalyst | Trifluoroacetic Acid / Lewis Acid | Catalyzes imine formation and cyclization |
| Solvent | Ethanol | Common solvent for this reaction |
| Temperature | Reflux (approx. 80 °C) | Drives the reaction to completion |
| Reaction Time | 12-14 hours | Typical duration for Doebner reactions |
| Typical Yield | 60-85% | Generally good yields for this method |
Part 3: Purification and Characterization
Regardless of the synthetic route chosen, the final product requires purification and rigorous characterization to confirm its identity and purity.
-
Purification: The primary method for purification is recrystallization, often from a solvent mixture like ethanol/water or DMF/water. For removing persistent impurities, column chromatography using silica gel with a mobile phase such as hexane/ethyl acetate or dichloromethane/methanol may be employed.[12][14]
-
Characterization: The structure of this compound is confirmed using standard spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | (400 MHz, DMSO-d6) δ: Signals in the aromatic region (7.5-9.0 ppm) corresponding to the protons on the quinoline and pyridine rings. A broad singlet for the carboxylic acid proton (>13 ppm).[4][15] |
| ¹³C NMR | (100 MHz, DMSO-d6) δ: A signal for the carboxylic acid carbonyl (~168 ppm). Multiple signals in the aromatic region (118-155 ppm) corresponding to the distinct carbon atoms of the heterocyclic rings.[5][15] |
| Mass Spec (MS) | C15H10N2O2, Molecular Weight: 250.25. Expected [M+H]⁺ at m/z = 251.[16] |
| IR (KBr) | ν (cm⁻¹): Broad O-H stretch (2500-3300), C=O stretch (~1700), C=N and C=C stretches (1500-1600).[15] |
| Melting Point | Literature values vary, but typically >240 °C. For example, a related compound, 2-(Pyridin-3-yl)benzo[h]quinoline-4-carboxylic acid, has a melting point of 248–250 °C.[15] |
Conclusion
The synthesis of this compound is readily achievable through well-established and reliable organic reactions, primarily the Pfitzinger and Doebner syntheses. The Pfitzinger reaction provides a direct route from isatin and 3-acetylpyridine under basic conditions, while the Doebner reaction offers a versatile three-component approach from aniline, 3-pyridinecarboxaldehyde, and pyruvic acid, typically under acidic conditions. The choice between these methods may depend on the availability of starting materials, desired scale, and tolerance for specific functional groups. The strategic importance of this molecule as a scaffold in drug discovery continues to drive interest in its synthesis and derivatization, offering a rich field for further research and development.
References
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Pfitzinger reaction - Wikipedia. [Link]
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Pfitzinger Quinoline Synthesis. [Link]
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(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. [Link]
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Application of pfitzinger reaction in - JOCPR. [Link]
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Doebner–Miller reaction - Wikipedia. [Link]
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Doebner-Miller Reaction - SynArchive. [Link]
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Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism | ACS Omega. [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. [Link]
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In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - Frontiers. [Link]
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. [Link]
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Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. [Link]
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Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. [Link]
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. [Link]
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One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction | Request PDF - ResearchGate. [Link]
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2-(Pyridin-3-yl)quinoline-4-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid
Introduction: A Heterocyclic Scaffold of Growing Importance
This compound is a heterocyclic compound featuring a quinoline backbone substituted with a pyridine ring at the 2-position and a carboxylic acid at the 4-position.[1] Its molecular formula is C₁₅H₁₀N₂O₂ and it has a molecular weight of approximately 250.26 g/mol .[1] This unique structural arrangement, combining both pyridine and quinoline moieties, makes it a molecule of significant interest in medicinal chemistry and materials science.[2] The quinoline-4-carboxylic acid core is a well-established pharmacophore found in numerous biologically active compounds, while the appended pyridine ring offers an additional site for hydrogen bonding and potential metal coordination, expanding its utility.[2][3]
This guide provides a comprehensive overview of the core chemical properties of this compound, intended for researchers and professionals in drug development and organic synthesis. We will delve into its synthesis, physicochemical characteristics, spectroscopic signature, and reactivity, providing field-proven insights into its handling and potential applications.
Synthesis: Building the Quinoline Core
The construction of the this compound scaffold is most effectively achieved through multicomponent reactions that build the quinoline ring system from acyclic precursors. The Doebner reaction, a variation of the Doebner-von Miller synthesis, is a particularly powerful and convergent approach.[4][5]
The Doebner Reaction: A Mechanistic Perspective
The Doebner reaction is an acid-catalyzed condensation of an aniline, an aldehyde, and pyruvic acid to yield a 2-substituted quinoline-4-carboxylic acid.[5][6] The choice of this reaction is strategic; it allows for the direct installation of the desired pyridine substituent at the 2-position and the carboxylic acid at the 4-position in a single, efficient operation. The reaction proceeds under conditions that are generally tolerant of a variety of functional groups, making it a versatile tool.[6][7]
The mechanism involves the initial formation of an enamine from aniline and pyruvic acid, followed by a Michael addition with the aldehyde (pyridine-3-carbaldehyde in this case). Subsequent cyclization, dehydration, and oxidation/aromatization lead to the final quinoline product. Lewis or Brønsted acids are typically used to catalyze the reaction.[4]
Caption: The Doebner reaction pathway for synthesizing the target compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative example based on established Doebner reaction methodologies. Researchers should consult specific literature for optimization.[6][7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 eq), pyridine-3-carbaldehyde (1.0 eq), and pyruvic acid (1.1 eq) in a suitable solvent such as ethanol or a water-ethanol mixture.
-
Catalysis: Add a catalytic amount of a Lewis acid (e.g., Ytterbium(III) triflate) or a Brønsted acid.[4][7] The use of water as a solvent with a catalyst like ytterbium perfluorooctanoate represents an environmentally benign approach.[7]
-
Heating: Heat the reaction mixture to reflux (typically 65-80 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude solid by filtration. Wash the solid with cold ethanol and then water to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture to yield the final product as an off-white or pale yellow solid.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its application in drug formulation and material science. These properties are dictated by the interplay of the planar, aromatic quinoline system, the basic pyridine nitrogen, and the acidic carboxylic acid group.
| Property | Value / Description | Source(s) |
| CAS Number | 7482-91-9 | [1][8] |
| Molecular Formula | C₁₅H₁₀N₂O₂ | [1][9] |
| Molecular Weight | 250.25 g/mol | [9] |
| Appearance | Typically an off-white to pale yellow solid. | [10] |
| Melting Point | 248–250 °C (for the related 2-(Pyridin-3-yl)benzo[h]quinoline-4-carboxylic acid, suggesting a high melting point for the parent compound). | [11] |
| Solubility | Sparingly soluble in water and common organic solvents.[12] Solubility is highly pH-dependent; it is more soluble in aqueous base (forming a carboxylate salt) and aqueous acid (forming a pyridinium/quinolinium salt).[13] It is soluble in DMSO.[14] | |
| pKa | The molecule has two key ionizable groups: the carboxylic acid (acidic) and the pyridine nitrogen (basic). The pKa of the parent quinoline is ~4.9.[15] The carboxylic acid pKa is expected to be in the range of 3-5. The pyridine nitrogen pKa is expected to be around 5. This zwitterionic potential significantly influences its solubility and biological interactions.[16] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[17]
-
C=O Stretch: A strong absorption between 1710 and 1760 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[17]
-
C=N and C=C Stretches: Multiple sharp absorptions in the 1450-1650 cm⁻¹ region are indicative of the aromatic C=C and C=N bonds within the quinoline and pyridine rings.[18]
-
C-H Bends: Absorptions in the 700-900 cm⁻¹ range correspond to the out-of-plane C-H bending vibrations of the substituted aromatic rings.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the detailed carbon-hydrogen framework. The chemical shifts will be influenced by the aromatic ring currents and the electronic effects of the nitrogen atoms and the carboxylic acid group.
| ¹H NMR Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| COOH | > 12.0 | broad singlet |
| Quinoline H3 | ~8.0-8.2 | singlet |
| Aromatic Protons | 7.5 - 9.6 | multiplet |
| Pyridine H2', H6' | ~9.3-9.6 (downfield due to proximity to N and quinoline) | multiplet |
Note: Predicted shifts are based on analogous structures; actual values may vary depending on the solvent and concentration.[10][19]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would confirm the molecular weight of the compound.
-
Molecular Ion (M⁺•): A strong molecular ion peak is expected at m/z = 250.[20]
-
Key Fragments: Common fragmentation pathways for quinoline-4-carboxylic acids include the loss of the carboxyl group.[20][21]
-
[M - COOH]⁺: A significant fragment at m/z = 205, resulting from the loss of the carboxylic acid radical (45 Da).
-
[M - CO₂]⁺•: A fragment at m/z = 206 from the loss of carbon dioxide (44 Da).
-
Chemical Reactivity and Derivatization
The presence of multiple functional groups makes this compound a versatile building block for further chemical modification.
Caption: Key reaction sites on this compound.
-
Reactions at the Carboxylic Acid: The -COOH group is the most reactive site for derivatization. It can be readily converted to esters via Fischer esterification (reaction with an alcohol under acidic conditions) or to amides by activation (e.g., with thionyl chloride or a coupling agent like EDC) followed by reaction with a primary or secondary amine.[22] This is a common strategy in drug development to modulate properties like solubility, cell permeability, and target binding.
-
Reactions at the Nitrogen Atoms: Both the pyridine and quinoline nitrogens are basic and can be protonated to form salts with various acids. This is critical for pharmaceutical formulations, as salt forms often have improved solubility and stability. The nitrogen atoms also act as ligands, capable of coordinating with metal ions to form metal complexes, opening applications in catalysis and materials science.[2]
Potential Applications in Drug Discovery
The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities.[3] Derivatives have shown promise as:
-
Anticancer Agents: Some quinoline derivatives act as inhibitors of crucial enzymes in cancer progression, such as dihydroorotate dehydrogenase (DHODH).[23]
-
Anti-inflammatory and Analgesic Agents: The scaffold is known to possess anti-inflammatory and pain-reducing properties.[24]
-
Antimicrobial Agents: The quinoline core is famous for its role in antimalarial drugs (e.g., quinine) and antibacterial agents.[3][25] The addition of the pyridine moiety can enhance these activities or introduce new ones.
The title compound serves as a valuable starting point or fragment for the synthesis of new chemical entities aimed at these and other therapeutic targets.[2] Its rigid structure and defined vectoral display of functional groups make it an excellent candidate for structure-based drug design.
Conclusion
This compound is a synthetically accessible and highly versatile heterocyclic compound. Its robust synthesis via the Doebner reaction, combined with its rich chemical reactivity and the proven biological relevance of its core structure, establishes it as a molecule of high value for researchers in organic synthesis, medicinal chemistry, and drug discovery. A thorough understanding of its chemical properties, as outlined in this guide, is the foundation for unlocking its full potential in the development of novel therapeutics and functional materials.
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Cherry, K., et al. Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Available from: [Link]
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Zablotskaya, A. Y., et al. (2023). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal. Available from: [Link]
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Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Wang, S., et al. (2019). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules. Available from: [Link]
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Kalisiak, J., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. RSC Medicinal Chemistry. Available from: [Link]
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Ohno, H., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Organic Letters. Available from: [Link]
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Debnath, P., et al. (2013). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. ResearchGate. Available from: [Link]
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A Technical Guide to the Physicochemical Properties of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid (CAS No. 7482-91-9). Designed for researchers, medicinal chemists, and formulation scientists, this document outlines the structural, spectroscopic, and physicochemical characteristics of this important heterocyclic compound. While experimentally determined data for this specific molecule is sparse in publicly accessible literature, this guide synthesizes foundational chemical principles with data from analogous structures to predict its behavior. Furthermore, it details robust, field-proven experimental protocols for the empirical determination of these properties, ensuring a framework for self-validating research and development. The insights herein are critical for applications ranging from drug discovery and coordination chemistry to materials science.[1][2]
Molecular and Structural Properties
This compound is a rigid, polycyclic aromatic compound featuring a quinoline scaffold substituted with a pyridine ring at the 2-position and a carboxylic acid at the 4-position.[1][2] This unique arrangement of a hydrogen-bond donor (carboxylic acid), hydrogen-bond acceptors (quinoline and pyridine nitrogens), and an extended π-system dictates its chemical reactivity, potential for intermolecular interactions, and ultimately, its utility as a versatile building block in pharmaceutical and materials science.[1][2]
The synthesis of this class of compounds is often achieved through adaptations of the classical Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound to yield the substituted quinoline-4-carboxylic acid.[2]
Chemical Structure
The structural formula provides insight into the molecule's planarity and the spatial relationship between its key functional groups.
Caption: Chemical structure of this compound.
Core Compound Properties
The fundamental physical properties are summarized below. While some data points are computed or derived from vendor information, they provide a critical baseline for experimental design.
| Property | Value | Source |
| CAS Number | 7482-91-9 | [1][3] |
| Molecular Formula | C₁₅H₁₀N₂O₂ | [1][3] |
| Molecular Weight | 250.26 g/mol | [1][3] |
| Appearance | Solid (predicted) | [2] |
| Boiling Point | 481.9°C at 760 mmHg (Predicted) | [4] |
| Density | 1.332 g/cm³ (Predicted) | [4] |
| Storage Conditions | Store at 0-8°C, dry conditions | [1][2] |
Spectroscopic and Analytical Profile
A definitive spectroscopic profile is essential for structural confirmation and purity assessment. This section outlines the expected spectral characteristics and provides standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Expertise: NMR spectroscopy provides the most definitive proof of structure by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For this molecule, the key diagnostic regions will be the aromatic region (7-9 ppm in ¹H NMR) and the deshielded carboxyl carbon (~165-185 ppm in ¹³C NMR).[5] The specific substitution pattern on both the quinoline and pyridine rings will result in a complex but predictable set of signals.
Predicted Spectral Features:
-
¹H NMR: Expect a singlet for the acidic carboxyl proton at a highly deshielded position (>12 ppm), which may be broad and concentration-dependent.[5] The aromatic region will contain a series of doublets and triplets corresponding to the protons on the quinoline and pyridine rings. Protons adjacent to the nitrogen atoms or the electron-withdrawing carboxylic acid group will be shifted further downfield.[6]
-
¹³C NMR: The carboxyl carbon will appear around 165-170 ppm, consistent with an α,β-unsaturated acid.[5] The remaining aromatic carbons will resonate between approximately 110-150 ppm. Carbons directly attached to nitrogen atoms will be significantly deshielded.[7]
Trustworthiness - Self-Validating Experimental Protocol (¹H NMR):
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its excellent solvating power for polar, aromatic compounds and to ensure the acidic proton of the carboxylic acid is observable.
-
Internal Standard: Add a trace amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Apply a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
-
Validation: The resulting spectrum is validated by the presence of the TMS signal at 0 ppm, the characteristic solvent peak for residual DMSO at ~2.50 ppm, and the successful integration of the aromatic protons relative to the single carboxylic acid proton.
Infrared (IR) Spectroscopy
Causality and Expertise: IR spectroscopy is a rapid and powerful technique for identifying key functional groups based on their characteristic vibrational frequencies. The presence of the carboxylic acid group is easily confirmed by two distinct features: a very broad O-H stretch and a sharp, strong C=O stretch.[8][9]
Predicted Characteristic Absorption Bands:
-
O-H Stretch: A very broad band from 2500-3300 cm⁻¹, indicative of the hydrogen-bonded carboxylic acid dimer.[5][8]
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption around 1700-1725 cm⁻¹. Conjugation with the quinoline ring system will likely shift this to the lower end of the range.[9]
-
C=C and C=N Stretches (Aromatic Rings): Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A moderate band in the 1210-1320 cm⁻¹ region.[8]
Trustworthiness - Self-Validating Experimental Protocol (ATR-FTIR):
-
Instrument Preparation: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small, representative sample of the solid compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-650 cm⁻¹, co-adding 32 scans for a high-quality spectrum.
-
Validation: The protocol is self-validating if the background-corrected spectrum shows a flat baseline outside of the absorption regions and the characteristic broad O-H and sharp C=O bands are clearly resolved.
Mass Spectrometry (MS)
Causality and Expertise: Mass spectrometry is the gold standard for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this molecule, electrospray ionization (ESI) is the preferred method due to the presence of acidic and basic sites, which are readily ionized.
Predicted Fragmentation Pathways: Under positive-ion ESI-MS/MS, the protonated molecule [M+H]⁺ at m/z 251.26 would be the parent ion. Collision-induced dissociation (CID) is expected to produce key fragments. The most common fragmentation pathways for quinoline-4-carboxylic acids involve the loss of parts of the carboxylic acid group.[10][11]
-
Loss of H₂O (18 Da): From the carboxylic acid, leading to a fragment at m/z ~233.
-
Loss of CO₂ (44 Da): A characteristic loss from the protonated carboxylic acid, resulting in a fragment at m/z ~207.[10]
-
Loss of COOH (45 Da): Loss of the entire carboxyl radical, yielding a fragment at m/z ~206.[10]
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Trustworthiness - Self-Validating Experimental Protocol (LC-ESI-MS):
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to 1 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid. Rationale: Formic acid aids in protonation for positive-ion mode ESI.
-
Instrumentation: Infuse the sample directly or via a liquid chromatography (LC) system into a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).
-
MS Acquisition (Full Scan): Scan a mass range of m/z 100-500 to identify the [M+H]⁺ parent ion.
-
MS/MS Acquisition (Product Ion Scan): Isolate the parent ion (m/z 251.3) in the first quadrupole and fragment it in the collision cell using nitrogen gas. Scan the third quadrupole to detect the resulting fragment ions.
-
Validation: The method is validated by observing the parent ion with the correct isotopic pattern and confirming the presence of the predicted high-abundance fragments (e.g., loss of CO₂).
Physicochemical Properties
These properties are critical for drug development, influencing everything from dissolution rate and absorption to formulation and stability.
Solubility Profile
Causality and Expertise: The solubility of this compound is expected to be highly pH-dependent due to its amphoteric nature.[12]
-
Acidic pH (pH < 2): The pyridine and quinoline nitrogens will be protonated, and the carboxylic acid will be neutral. The molecule will carry a positive charge, likely leading to good solubility in aqueous media.
-
Neutral pH (pH ~7): The carboxylic acid will be deprotonated (carboxylate), and the nitrogens will be largely neutral, forming a zwitterion. Solubility might be at its minimum in this isoelectric region.
-
Basic pH (pH > 9): The carboxylic acid will be deprotonated, and the nitrogens will be neutral. The molecule will carry a negative charge, again leading to good aqueous solubility.
Solubility in organic solvents will be driven by polarity. It is expected to have good solubility in polar aprotic solvents like DMSO and DMF, and limited solubility in non-polar solvents like hexanes.
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Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid (CAS: 7482-91-9)
Foreword: The Architectural Significance of the Quinoline Scaffold
Within the landscape of medicinal chemistry, the quinoline ring system stands as a privileged scaffold. First isolated from coal tar in 1834, this heterocyclic aromatic compound, consisting of a benzene ring fused to a pyridine ring, has become a cornerstone in the synthesis of therapeutic agents.[1] Quinoline and its derivatives exhibit a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][4][5] The specific subclass of 2-aryl-quinoline-4-carboxylic acids has garnered significant attention for its potential as immunosuppressive agents, neurokinin receptor antagonists, and as crucial intermediates for more complex bioactive molecules.[3]
This guide focuses on a specific, highly functionalized derivative: This compound . This molecule, identified by CAS number 7482-91-9, integrates the potent quinoline-4-carboxylic acid core with a pyridine moiety, creating a structure of significant interest for drug discovery and as a versatile building block in advanced organic synthesis.[6] Its unique architecture makes it an attractive candidate for developing novel therapeutic agents, with preliminary research exploring its anti-inflammatory and antimicrobial potential.[6] This document provides a comprehensive technical overview of its properties, synthesis, applications, and the experimental diligence required for its use in a research setting.
Section 1: Core Physicochemical & Structural Data
A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent research. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7482-91-9 | [1][7][8] |
| Molecular Formula | C₁₅H₁₀N₂O₂ | [9][10] |
| Molecular Weight | 250.25 g/mol | [1][9] |
| IUPAC Name | This compound | [11] |
| Synonyms | 2-(3-Pyridyl)cinchoninic acid | [11] |
| Appearance | Solid | [1] |
| Melting Point | 290 °C | [11] |
| Boiling Point | 481.9 °C at 760 mmHg | [11] |
| Density | 1.332 g/cm³ | [11] |
| InChI Key | XQNXXNNXRWYNAS-UHFFFAOYSA-N | [1] |
Section 2: Synthesis Pathway—The Pfitzinger Reaction
The construction of the this compound scaffold is efficiently achieved through the Pfitzinger reaction . This classic name reaction involves the condensation of isatin with a carbonyl compound possessing an α-methylene group, in the presence of a strong base, to yield substituted quinoline-4-carboxylic acids.[12][13] For the target molecule, the specific carbonyl reactant is 3-acetylpyridine.
Reaction Mechanism
The causality of the Pfitzinger reaction is a logical sequence of base-catalyzed transformations:
-
Isatin Ring Opening: The reaction initiates with the hydrolysis of the amide bond in isatin by a strong base (e.g., potassium hydroxide), opening the five-membered ring to form a keto-acid intermediate, potassium isatinate.[12][13] This step is crucial as it exposes the aniline amine and a ketone group.
-
Condensation & Imine Formation: The primary amine of the opened isatinate attacks the carbonyl carbon of 3-acetylpyridine. This is a nucleophilic addition, which, after dehydration, forms a Schiff base (imine).[13]
-
Enamine Tautomerization & Cyclization: The imine tautomerizes to its more stable enamine form. The enamine then undergoes an intramolecular cyclization, where the enamine attacks the ketone on the isatinate backbone.[12]
-
Dehydration & Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic quinoline ring system, yielding the final product.[12]
Caption: Logical workflow of the Pfitzinger synthesis.
Representative Experimental Protocol: Synthesis
This protocol is a self-validating system adapted from established procedures for synthesizing analogous quinoline-4-carboxylic acids.[10][13][14] Researchers should perform initial small-scale trials to optimize yields.
Materials & Reagents:
-
Isatin (1.0 eq)
-
3-Acetylpyridine (1.1 eq)
-
Potassium Hydroxide (KOH) (4.0 eq)
-
Ethanol (95%)
-
Deionized Water
-
Glacial Acetic Acid
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Step-by-Step Methodology:
-
Base Solution Preparation: In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of KOH by dissolving pellets in 95% ethanol with stirring. (Causality: A concentrated base is required to efficiently catalyze the initial ring-opening of isatin).
-
Isatin Ring Opening: To the stirred KOH solution, add isatin (1.0 eq). The mixture will change color as the potassium isatinate intermediate forms. Continue stirring at room temperature for 30-45 minutes to ensure complete conversion.[13]
-
Carbonyl Addition: Add 3-acetylpyridine (1.1 eq) dropwise to the reaction mixture. (Causality: A slight excess of the carbonyl component ensures the reaction proceeds to completion).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-16 hours. The reaction progress should be monitored periodically.
-
Reaction Monitoring (Trustworthiness Check): Monitor the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane with a small percentage of acetic acid). The disappearance of the isatin spot and the appearance of a new, UV-active product spot indicates reaction progression.
-
Work-up & Isolation: After completion, cool the reaction mixture to room temperature and pour it into an excess of cold water. Filter off any unreacted starting material.
-
Precipitation: Acidify the clear filtrate slowly with glacial acetic acid until the pH is approximately 4-5. The product will precipitate out of the solution as a solid. (Causality: The carboxylic acid product is soluble in its basic salt form; neutralization renders it insoluble, allowing for isolation).
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to achieve high purity.
-
Characterization: Dry the purified solid under vacuum. Confirm the identity and purity of the final product using melting point analysis, ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 3: Applications in Drug Discovery & Research
The true value of this compound lies in its potential applications, which stem from the established biological relevance of its core scaffold.
A Versatile Chemical Building Block
The molecule serves as a highly functionalized intermediate.[6] The carboxylic acid group can be converted into esters, amides, or other functional groups, while the quinoline and pyridine rings can undergo further substitutions, allowing for the creation of diverse chemical libraries for screening.
Potential as a Therapeutic Agent
While specific clinical data for this exact compound is nascent, the broader class of 2-aryl-quinoline-4-carboxylic acids has been extensively investigated as potent enzyme inhibitors. This provides a strong rationale for its exploration in similar contexts.
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, essential for cell proliferation.[14] Inhibitors of this enzyme are explored as treatments for cancer and autoimmune disorders. The quinoline-4-carboxylic acid motif is a known pharmacophore for DHODH inhibition. The carboxylic acid typically forms a critical salt bridge with an arginine residue (e.g., R136) in the enzyme's active site, anchoring the inhibitor for effective blockade.[14]
-
Modulation of Sirtuins (SIRTs): Sirtuins are a class of NAD⁺-dependent deacetylases that regulate numerous cellular processes. SIRT3, in particular, is a target of interest in oncology. Recently, derivatives of 2-(4-aminophenyl)-quinoline-4-carboxylic acid were discovered as potent and selective SIRT3 inhibitors, inducing cell cycle arrest in leukemic cell lines.[15] This highlights the potential of the 2-aryl-quinoline-4-carboxylic acid scaffold to interact with this important class of enzymes.
Caption: A representative model of enzyme active site binding.
Section 4: Safety, Handling, and Storage
As with any research chemical, adherence to strict safety protocols is mandatory.
-
Hazard Identification: Based on data for structurally similar compounds, this molecule should be handled as potentially harmful if swallowed or inhaled and may cause serious skin and eye irritation.[9] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.[8]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid creating dust. Use appropriate weighing procedures (e.g., weighing boats) to minimize contamination and exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. The compound is stable under dry conditions at room temperature.[1]
Conclusion
This compound (CAS 7482-91-9) represents a compound of significant academic and industrial interest. Its synthesis via the robust Pfitzinger reaction is well-understood, and its structure embodies the pharmacologically validated quinoline-4-carboxylic acid core. For researchers in drug development, it offers a promising starting point for the design of novel enzyme inhibitors, particularly for targets where an anionic anchoring group is beneficial. For synthetic chemists, it is a versatile platform for the elaboration of more complex molecular architectures. Diligent application of the protocols and principles outlined in this guide will enable its effective and safe use in advancing scientific discovery.
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-
Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]
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SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
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The Journal of Organic Chemistry. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. Retrieved from [Link]
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PubChem. (n.d.). 2-(Pyridin-4-yl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Publications. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2009). Application of pfitzinger reaction in the synthesis of some new indophenazino fused carbazolo and azacarbazolo quinoline derivatives. JOCPR. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH National Library of Medicine. Retrieved from [Link]
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Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]
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Molecules. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]
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ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
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An In-Depth Technical Guide to the Structure and Significance of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid
This guide provides a comprehensive technical overview of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its structural characteristics, synthesis, physicochemical properties, and its emerging role in drug discovery, supported by established experimental protocols and mechanistic insights.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
The quinoline-4-carboxylic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities.[1][2] First isolated from coal tar in the 19th century, the quinoline ring system has since been the subject of extensive pharmacological and synthetic exploration.[1] The incorporation of a carboxylic acid group at the 4-position is particularly crucial, as it often acts as a key pharmacophore, enabling interactions with biological targets through hydrogen bonding and salt bridge formation.[3] This guide focuses on a specific derivative, this compound, which integrates the quinoline core with a pyridine moiety, opening avenues for novel therapeutic agents and advanced materials.[4]
Molecular Structure and Physicochemical Properties
The structure of this compound, with CAS number 7482-91-9, is characterized by a quinoline ring system substituted at the 2-position with a pyridine-3-yl group and at the 4-position with a carboxylic acid.[5] This unique arrangement of aromatic and functional groups dictates its chemical reactivity and biological interactions.
Key Structural Features:
-
Quinoline Core: A bicyclic aromatic system that provides a rigid scaffold.
-
Pyridine Moiety: A six-membered aromatic ring containing one nitrogen atom, which can act as a hydrogen bond acceptor and participate in metal coordination.
-
Carboxylic Acid Group: An acidic functional group crucial for its biological activity, often involved in binding to enzyme active sites.
A summary of the computed physicochemical properties for the closely related isomer, 2-(pyridin-4-yl)quinoline-4-carboxylic acid, is presented in the table below, offering a reasonable approximation for the 3-pyridyl isomer.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀N₂O₂ | [6] |
| Molecular Weight | 250.25 g/mol | [6] |
| XlogP | 2.3 | [6][7] |
| Monoisotopic Mass | 250.074227566 Da | [6] |
The planarity of the quinoline and pyridine rings, along with the rotational freedom around the C-C bond connecting them, influences the molecule's conformational landscape and its ability to fit into specific binding pockets of target proteins.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthesis Methodologies
The synthesis of 2-(substituted)quinoline-4-carboxylic acids is well-established, with the Pfitzinger reaction being a cornerstone method.[1] This reaction provides a direct route to the quinoline scaffold from readily available starting materials.
The Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[1] For the synthesis of this compound, 3-acetylpyridine serves as the carbonyl component.
A generalized workflow for the Pfitzinger synthesis is depicted below.
Caption: Generalized workflow for the Pfitzinger synthesis.
Detailed Experimental Protocol: Pfitzinger Synthesis
This protocol is adapted from established methodologies for the synthesis of similar quinoline-4-carboxylic acid derivatives.[8]
Materials:
-
Isatin
-
3-Acetylpyridine
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl), 5 M
Procedure:
-
In a round-bottom flask, dissolve isatin and an equimolar amount of 3-acetylpyridine in ethanol.
-
Add a concentrated aqueous solution of potassium hydroxide (approximately 4 equivalents) to the mixture.
-
Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and stir.
-
Neutralize the solution by the slow addition of 5 M HCl until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline and pyridine rings. The proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carboxylic acid (typically >165 ppm) and the various sp²-hybridized carbons of the aromatic rings.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass-to-charge ratio.[9][10] The fragmentation pattern can also offer structural information.[12]
Biological Activities and Therapeutic Potential
The quinoline-4-carboxylic acid scaffold is a versatile platform for the development of therapeutic agents with a range of biological activities.[2] Derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][4][13]
Anticancer Activity
Derivatives of 2-(phenyl)quinoline-4-carboxylic acid have shown promise as inhibitors of enzymes such as histone deacetylases (HDACs) and sirtuins (SIRTs), which are implicated in cancer progression.[2][9][10] For example, certain derivatives have demonstrated selective inhibition of SIRT3, leading to antiproliferative effects in leukemic cell lines.[9] The carboxylic acid moiety is often essential for binding to the active site of these enzymes.
Anti-inflammatory and Other Activities
Quinoline-4-carboxylic acid derivatives have also exhibited significant anti-inflammatory properties.[13] The mechanism of action can involve the modulation of inflammatory pathways. Furthermore, the unique chemical structure of this compound suggests potential applications as a building block for more complex molecules with diverse biological functions, including antimicrobial and antiviral activities.[4]
The diagram below illustrates the potential therapeutic applications stemming from the core structure.
Caption: Potential therapeutic applications of the core structure.
Conclusion
This compound is a molecule of considerable scientific interest, owing to its versatile chemical structure and promising biological activities. The well-established Pfitzinger synthesis provides a reliable route for its preparation, enabling further exploration of its therapeutic potential. As research into quinoline-based compounds continues, this particular derivative holds promise as a lead compound for the development of novel anticancer and anti-inflammatory agents, as well as a valuable building block in organic synthesis.
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The Promise of 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid in Drug Discovery: A Technical Guide for Researchers
Introduction: Unveiling a Privileged Scaffold
The quinoline-4-carboxylic acid framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] First isolated in the 19th century, the quinoline ring system has been the subject of extensive pharmacological investigation, leading to the development of therapeutics for a wide array of diseases, from malaria to cancer.[3] This technical guide delves into the specific potential of a promising derivative, 2-(Pyridin-3-yl)quinoline-4-carboxylic acid, in modern drug discovery. By integrating a pyridine moiety at the 2-position, this compound presents a unique chemical architecture that holds significant therapeutic promise.[4] We will explore its synthesis, potential mechanisms of action, and key applications, providing researchers with a comprehensive understanding of its drug development potential.
Synthesis of the Core Scaffold: Pfitzinger and Doebner Reactions
The synthesis of this compound and its analogs is primarily achieved through two classical and robust methods: the Pfitzinger reaction and the Doebner reaction. The choice between these methods often depends on the availability of starting materials and the desired substitution patterns.
The Pfitzinger Reaction: A Versatile Condensation
The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide.[5][6] This reaction offers a direct and efficient route to substituted quinoline-4-carboxylic acids.[7]
Reaction Mechanism:
The reaction proceeds through the initial hydrolysis of the amide bond in isatin by the base, forming a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[6]
Experimental Protocol: Pfitzinger Synthesis of this compound
Materials:
-
Isatin
-
3-Acetylpyridine
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid for acidification
-
Standard laboratory glassware
Procedure:
-
Preparation of the Base Solution: In a round-bottom flask, dissolve KOH in a mixture of ethanol and water with stirring. The dissolution of KOH is exothermic and should be handled with care.
-
Isatin Ring Opening: Add isatin to the stirred KOH solution at room temperature. Continue stirring until the isatin fully dissolves and the color of the solution changes, indicating the formation of the potassium salt of isatinic acid.
-
Addition of the Carbonyl Compound: To the reaction mixture, add 3-acetylpyridine dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted 3-acetylpyridine.
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with HCl or acetic acid until a precipitate forms.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[8]
The Doebner Reaction: A Three-Component Approach
The Doebner reaction provides an alternative one-pot synthesis of quinoline-4-carboxylic acids from the reaction of an aniline, an aldehyde, and pyruvic acid.[9][10]
Reaction Mechanism:
The exact mechanism of the Doebner reaction is still a subject of discussion, with two primary proposed pathways. One pathway involves an initial aldol condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization. The alternative pathway suggests the initial formation of a Schiff base between the aniline and the aldehyde, which then reacts with the enol form of pyruvic acid, followed by cyclization and dehydration.[9]
Experimental Protocol: Doebner Synthesis of a 2-Aryl-quinoline-4-carboxylic Acid Derivative
Materials:
-
Substituted Aniline
-
Aromatic Aldehyde
-
Pyruvic Acid
-
Acetonitrile
-
Lewis Acid Catalyst (e.g., BF₃·OEt₂)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline and the aromatic aldehyde in acetonitrile. Add the Lewis acid catalyst at room temperature.
-
Initial Heating: Stir the reaction mixture at 65°C for 1 hour.
-
Addition of Pyruvic Acid: Add a solution of pyruvic acid in acetonitrile dropwise to the reaction mixture.
-
Reaction: Continue stirring the reaction mixture at 65°C for 20 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the aqueous layer and extract it with ethyl acetate.
-
Purification: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography.[11]
Potential Therapeutic Applications
The this compound scaffold holds promise across several therapeutic areas, largely due to the diverse biological activities exhibited by its parent quinoline-4-carboxylic acid class.
Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways.[12]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. Several quinoline-based compounds have been identified as potent HDAC inhibitors, with some exhibiting selectivity for specific HDAC isoforms.[13][14] The introduction of a pyridine ring in the 2-position of the quinoline scaffold could potentially enhance binding to the active site of HDACs, leading to improved potency and selectivity.
-
Sirtuin (SIRT) Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that are also implicated in cancer progression. Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective inhibitors of SIRT3, inducing cell cycle arrest and differentiation in leukemic cell lines.[15] The 2-(Pyridin-3-yl) analog could be explored for similar activity against sirtuins.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[1] Inhibition of DHODH can deplete the pyrimidine pool, leading to cell cycle arrest. Potent quinoline-based inhibitors of DHODH have been discovered with IC50 values in the nanomolar range.[1][16]
Quantitative Data for Anticancer Activity of Analogous Compounds
| Compound Class | Target | IC50 Value | Cell Line | Reference |
| Quinoline-based N-hydroxycinnamamides | HDAC8 | 442 nM | - | [13] |
| Quinoline-based hydroxamic acids | HDACs | 85 nM | - | |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative | SIRT3 | 7.2 µM | - | [15][17] |
| Quinoline-based analogue | DHODH | 9.71 ± 1.4 nM | - | [1][16] |
| Quinoline-based hydroxamic acid | HDACs | 370 nM | - | [18] |
| Quinazoline-based dual inhibitor | HDAC1/6 | 31 nM / 16 nM | - | |
| Quinazoline-based hydroxamic acid | HDACs | sub-micromolar | HeLa | [14] |
Antiviral Activity
The inhibition of host-cell enzymes essential for viral replication is a promising antiviral strategy that can potentially circumvent the development of drug resistance.[19]
-
DHODH Inhibition: As mentioned in the anticancer section, DHODH is also a validated target for antiviral therapy.[1] By inhibiting this host enzyme, the replication of a broad range of viruses that are dependent on the de novo pyrimidine synthesis pathway can be suppressed.[20] A potent quinoline-4-carboxylic acid analog has been shown to inhibit the replication of Vesicular Stomatitis Virus (VSV) and Influenza A virus with EC50 values of 2 nM and 41 nM, respectively.[19][21]
Antimalarial Activity
Malaria remains a significant global health challenge, and the emergence of drug-resistant parasite strains necessitates the discovery of new antimalarial agents.[3] The quinoline scaffold is a well-established pharmacophore in antimalarial drugs, with chloroquine and mefloquine being prominent examples.[12]
-
Novel Mechanisms of Action: Quinoline-4-carboxamide derivatives have been identified with potent, multistage antimalarial activity.[3][22][23] One such derivative demonstrated excellent in vivo efficacy in a mouse model of malaria, with an ED90 value below 1 mg/kg when dosed orally.[23][24] The mechanism of action for some of these novel quinoline-based antimalarials has been identified as the inhibition of translation elongation factor 2 (PfEF2), a novel target in the parasite.[23]
Anti-inflammatory and Antimicrobial Potential
The quinoline-4-carboxylic acid scaffold has also been associated with anti-inflammatory and antimicrobial properties.[4]
-
Anti-inflammatory Activity: Certain quinoline carboxylic acid derivatives have demonstrated significant anti-inflammatory effects in animal models.[25] One study on quinoline-related carboxylic acids showed appreciable anti-inflammatory affinities in lipopolysaccharide (LPS)-induced inflammation in mouse macrophages.
-
Antimicrobial Activity: Various quinoline derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal pathogens.[26][27][28] The introduction of different substituents on the quinoline core can modulate the antimicrobial spectrum and potency.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion and Future Directions
This compound represents a molecule of significant interest for drug discovery. Its synthesis is well-established through classical organic reactions, and the broader quinoline-4-carboxylic acid scaffold has demonstrated a wide range of promising biological activities. While specific experimental data for this exact compound is still emerging, the wealth of information on analogous structures provides a strong rationale for its further investigation.
Future research should focus on the systematic evaluation of this compound and its derivatives in a battery of in vitro and in vivo assays to delineate its specific therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compound for improved potency, selectivity, and pharmacokinetic properties. The exploration of its mechanism of action against key targets such as HDACs, sirtuins, DHODH, and parasitic enzymes will undoubtedly pave the way for the development of novel and effective therapeutics.
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Discovery of a quinoline-4-carboxamide derivative with a novel mechanism of action, multistage antimalarial activity, and potent in vivo efficacy. (2016). Journal of Medicinal Chemistry. [Link]
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2-(Pyridin-3-yl)quinoline-4-carboxylic acid as a building block in organic synthesis
An In-depth Technical Guide to 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling a Privileged Heterocyclic Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful construction of complex and functionally diverse molecules. Among these, heterocyclic compounds hold a place of distinction, owing to their prevalence in natural products, pharmaceuticals, and advanced materials. This guide focuses on a particularly valuable, yet often specialized, building block: This compound .
With a molecular formula of C₁₅H₁₀N₂O₂ and a molecular weight of 250.26 g/mol , this compound uniquely merges a quinoline core with a pyridine moiety.[1] This bifunctional arrangement provides multiple coordination sites—the nitrogen atoms of both the quinoline and pyridine rings, and the oxygen atoms of the carboxyl group—making it an exceptional ligand for the construction of sophisticated supramolecular structures such as Metal-Organic Frameworks (MOFs) and coordination polymers.[2] Furthermore, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore, recognized for its utility in the development of therapeutic agents, including those with antimalarial and antimicrobial properties.[1][2]
This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis, characterization, and strategic applications of this compound. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and explore its utility in the creation of novel materials and pharmacologically active compounds.
Core Synthesis: The Pfitzinger Reaction
The most reliable and widely employed method for the synthesis of this compound is the Pfitzinger reaction . This classical named reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[3][4] For the synthesis of our target molecule, 3-acetylpyridine serves as the key carbonyl component.
Mechanistic Insight: A Stepwise Annulation
The Pfitzinger reaction proceeds through a well-elucidated mechanism, the understanding of which is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin molecule. This ring-opening step transforms the five-membered lactam into a keto-acid intermediate, potassium 2-aminophenylglyoxylate.[3][4] This intermediate is typically generated in situ and is highly reactive.
-
Condensation and Imine Formation: The aniline moiety of the keto-acid intermediate then undergoes a condensation reaction with the carbonyl group of 3-acetylpyridine, forming a Schiff base (imine).
-
Tautomerization to Enamine: The imine tautomerizes to the more thermodynamically stable enamine intermediate.
-
Intramolecular Cyclization and Dehydration: The enamine then undergoes an intramolecular cyclization, followed by a dehydration step, which results in the formation of the aromatic quinoline ring system and yields the final product, this compound.[3][4]
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An In-depth Technical Guide on the Anti-inflammatory Properties of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical biological response, yet its dysregulation is a cornerstone of numerous chronic and debilitating diseases. The quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2] This technical guide focuses on a specific, promising derivative: 2-(Pyridin-3-yl)quinoline-4-carboxylic acid. While direct and extensive research on this particular molecule is emerging, this document synthesizes the strong foundational evidence from closely related analogues to provide a comprehensive framework for its investigation. We will explore its synthesis, hypothesize its mechanism of action through key inflammatory pathways like NF-κB and COX-2, and provide detailed, field-proven experimental protocols for its comprehensive evaluation as a novel anti-inflammatory agent. This guide is designed to serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this compound.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Inflammation
The quest for novel, effective, and safe anti-inflammatory drugs is a perpetual challenge in pharmaceutical sciences. Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most commonly used medications, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. The quinoline core, a fusion of benzene and pyridine rings, is a versatile pharmacophore found in numerous therapeutic agents.[3] Specifically, the quinoline-4-carboxylic acid moiety is a key structural feature in compounds that have shown significant anti-inflammatory potential.[1][4] These compounds often exhibit their activity by modulating critical inflammatory mediators and signaling pathways, making them an attractive starting point for the design of new therapeutics. The introduction of a pyridine ring at the 2-position, as in this compound, offers unique structural and electronic properties that may enhance its interaction with biological targets and improve its pharmacological profile.[2]
Synthesis and Characterization
The synthesis of this compound can be achieved through established methodologies for quinoline-4-carboxylic acid derivatives, most notably the Doebner reaction. This reaction provides a reliable route to the target compound.
Proposed Synthetic Protocol: Doebner Reaction
The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. For the synthesis of the title compound, the following protocol is proposed:
-
Reactants: Aniline, 3-pyridinecarboxaldehyde (the source of the pyridin-3-yl group), and pyruvic acid.
-
Step 1: Schiff Base Formation: Aniline is reacted with 3-pyridinecarboxaldehyde in a suitable solvent such as ethanol, typically under reflux, to form the corresponding Schiff base (an imine).
-
Step 2: Condensation and Cyclization: Pyruvic acid is added to the reaction mixture. The enol or enolate of pyruvic acid attacks the imine, followed by cyclization and subsequent dehydration to form the quinoline ring.
-
Step 3: Work-up and Purification: The reaction mixture is cooled, and the precipitated product is filtered. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis and characterization of the target compound.
Hypothesized Mechanisms of Anti-inflammatory Action
Based on the activities of structurally related quinoline derivatives, this compound is hypothesized to exert its anti-inflammatory effects through two primary, interconnected pathways: inhibition of Cyclooxygenase-2 (COX-2) and suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Inhibition of Cyclooxygenase-2 (COX-2)
Many quinoline-4-carboxylic acids have been designed and synthesized as selective COX-2 inhibitors.[4][5] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a key goal in developing safer NSAIDs with reduced gastrointestinal side effects. The carboxylic acid moiety of the molecule is crucial, as it can interact with key residues like Arg120 in the COX-2 active site, while the heterocyclic core fits into the hydrophobic channel.[4]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.[6][7] Several quinoline derivatives have been shown to inhibit NF-κB activation.[6][7] This inhibition can occur at multiple levels, but a key mechanism is preventing the degradation of the inhibitory protein IκBα. This keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Signaling Pathway: Hypothesized NF-κB Inhibition
Caption: Proposed mechanism of NF-κB pathway inhibition by the title compound.
In Vitro Evaluation of Anti-inflammatory Activity
A series of well-established in vitro assays are essential to quantify the anti-inflammatory potential of this compound and elucidate its mechanism of action.
Cell Viability Assay (MTT or MTS Assay)
-
Causality: Before assessing anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the compound. Any observed reduction in inflammatory markers must be due to a specific inhibitory effect, not simply cell death.
-
Protocol:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 24 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of NO, a key inflammatory mediator. This assay measures the compound's ability to suppress this response.
-
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and allow adherence.
-
Pre-treatment: Treat cells with non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Transfer 50 µL of cell supernatant to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Measurement: After a 10-minute incubation, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO levels.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Causality: To confirm the inhibition of the NF-κB pathway, it is essential to measure the downstream products. This assay quantifies the protein levels of key pro-inflammatory cytokines like TNF-α and IL-6, which are directly regulated by NF-κB.
-
Protocol:
-
Supernatant Collection: Collect the cell culture supernatant from the same experiment as the Griess assay.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measurement: Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Table 1: Hypothetical In Vitro Anti-inflammatory Activity Data
| Assay | Cell Line | Test Compound IC₅₀ (µM) | Indomethacin IC₅₀ (µM) |
| NO Production | RAW 264.7 | Data to be determined | ~25 |
| TNF-α Production | RAW 264.7 | Data to be determined | >50 |
| IL-6 Production | RAW 264.7 | Data to be determined | >50 |
| COX-1 Inhibition | Enzymatic | Data to be determined | ~5 |
| COX-2 Inhibition | Enzymatic | Data to be determined | ~0.1 |
In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are indispensable for validating the therapeutic potential observed in vitro. The carrageenan-induced paw edema model is a standard and highly reproducible method for assessing acute inflammation.
Carrageenan-Induced Paw Edema in Rodents
-
Causality: The sub-plantar injection of carrageenan induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (3-5 hours) is characterized by the production of prostaglandins and mediated by COX-2. A reduction in edema in this later phase is indicative of COX-2 inhibition.
-
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Grouping: Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 10, 25, 50 mg/kg).
-
Dosing: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculation: Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
-
Table 2: Hypothetical In Vivo Anti-inflammatory Activity Data
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control (1% CMC) | 0.85 ± 0.05 | - |
| Indomethacin (10 mg/kg) | 0.40 ± 0.03 | 52.9% |
| Test Compound (25 mg/kg) | Data to be determined | Data to be determined |
| Test Compound (50 mg/kg) | Data to be determined | Data to be determined |
Conclusion and Future Directions
The this compound scaffold holds significant promise as a novel anti-inflammatory agent, grounded in the well-established activities of related quinoline derivatives. The proposed mechanisms of action—dual inhibition of COX-2 and the NF-κB signaling pathway—offer the potential for potent and broad-spectrum anti-inflammatory effects. This guide provides a robust framework for the systematic evaluation of this compound. Future research should focus on executing the described protocols to generate quantitative data, followed by more advanced studies including detailed mechanistic elucidation (e.g., Western blot for NF-κB translocation, kinase assays for IKK), pharmacokinetic profiling, and evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis). The insights gained will be crucial for advancing this promising molecule through the drug discovery pipeline.
References
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]
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Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]
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A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. Available at: [Link]
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Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PubMed. Available at: [Link]
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A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. PubMed. Available at: [Link]
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Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. ResearchGate. Available at: [Link]
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Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. Available at: [Link]
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Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed. Available at: [Link]
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the Antimicrobial Potential of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Promise of a Pyridyl-Substituted Derivative
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and, most notably, antimicrobial effects.[1] The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[2] Quinoline derivatives, particularly the quinoline-4-carboxylic acids, have historically been a fertile ground for the discovery of potent antibacterials. This class of compounds primarily exerts its antimicrobial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes responsible for DNA replication, repair, and recombination.[3]
This technical guide focuses on a specific, yet promising, member of this family: 2-(Pyridin-3-yl)quinoline-4-carboxylic acid . This molecule is a structural analogue of the well-known quinolone antibiotics and is characterized by the presence of a pyridine ring at the 2-position of the quinoline-4-carboxylic acid core. This substitution is of significant interest as the introduction of a nitrogen-containing heterocycle can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and potentially enhance its interaction with the bacterial target enzymes or influence its spectrum of activity.
While extensive research has been conducted on the broader family of 2-aryl-quinoline-4-carboxylic acids,[4] specific data on the antimicrobial profile of the 2-(pyridin-3-yl) isomer is not extensively documented in publicly available literature. However, studies on the closely related 2-(pyridin-4-yl)quinoline-4-carboxylic acid have demonstrated its synthesis and the antibacterial activity of its metal complexes, confirming the antimicrobial potential of this structural motif.[2][5] This guide, therefore, will provide a comprehensive framework for the synthesis, evaluation, and potential mechanism of action of this compound, drawing upon established principles for this class of compounds and providing detailed, actionable protocols for its investigation.
Synthesis of this compound
The synthesis of 2-aryl-quinoline-4-carboxylic acids is well-established, with two primary named reactions being the Doebner reaction and the Pfitzinger reaction. Both methods offer versatile routes to the quinoline core.
The Doebner Reaction: A Three-Component Approach
The Doebner reaction is a one-pot synthesis that combines an aniline, an aldehyde, and pyruvic acid to form the desired quinoline-4-carboxylic acid.[6] For the synthesis of our target compound, this would involve the reaction of aniline, 3-pyridinecarboxaldehyde, and pyruvic acid.
Diagram: Doebner Reaction for this compound
Caption: General workflow of the Doebner reaction for synthesizing the target compound.
Experimental Protocol: Doebner Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of aniline and 3-pyridinecarboxaldehyde in absolute ethanol.
-
Initial Reflux: Reflux the mixture for 1-2 hours.
-
Addition of Pyruvic Acid: Add 1.5 molar equivalents of pyruvic acid to the reaction mixture.
-
Sustained Reflux: Continue to reflux the mixture for an additional 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
Purification: The precipitated solid can be collected by filtration. To purify, dissolve the crude product in an aqueous solution of sodium carbonate and filter to remove any insoluble impurities. Acidify the filtrate with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of 4-5 to precipitate the purified this compound.
-
Final Product: Collect the purified product by filtration, wash with cold water, and dry under vacuum.
The Pfitzinger Reaction: Isatin as a Key Precursor
The Pfitzinger reaction provides an alternative and often high-yielding route, involving the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[7] For our target molecule, isatin would be reacted with 3-acetylpyridine.
Diagram: Pfitzinger Reaction for this compound
Caption: General workflow of the Pfitzinger reaction for synthesizing the target compound.
Experimental Protocol: Pfitzinger Synthesis
-
Base Solution: In a round-bottom flask, dissolve a strong base, such as potassium hydroxide (3-4 molar equivalents), in a mixture of ethanol and water.
-
Isatin Addition: Add isatin (1 molar equivalent) to the basic solution and reflux for approximately 1 hour to facilitate the ring-opening of the isatin.
-
Carbonyl Addition: Slowly add 3-acetylpyridine (1.1-1.2 molar equivalents) to the reaction mixture.
-
Reaction and Reflux: Heat the mixture under reflux for 12-24 hours, monitoring the reaction by TLC.
-
Solvent Removal: After the reaction is complete, distill off the majority of the ethanol.
-
Purification: Add water to the residue and extract with an organic solvent (e.g., ether) to remove any unreacted carbonyl compound. The aqueous layer, containing the potassium salt of the carboxylic acid, is then carefully acidified with an acid like acetic acid or dilute hydrochloric acid until precipitation of the product is complete.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry to yield this compound.
Evaluation of Antimicrobial Activity
A systematic, tiered approach is recommended to thoroughly evaluate the antimicrobial properties of this compound. This begins with qualitative screening, followed by quantitative determination of inhibitory and bactericidal concentrations.
Diagram: Antimicrobial Evaluation Workflow
Caption: A tiered workflow for assessing the antimicrobial activity of the synthesized compound.
Tier 1: Preliminary Screening - Agar Disk Diffusion Assay
This method provides a rapid and cost-effective qualitative assessment of antimicrobial activity.
Experimental Protocol: Agar Disk Diffusion
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar (MHA) plate.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the this compound solution (dissolved in a suitable solvent like DMSO). Place the disks, along with positive (e.g., ciprofloxacin) and negative (solvent-only) controls, onto the agar surface.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater sensitivity of the microorganism to the compound.
Tier 2: Quantitative Assessment - Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is the standard for this determination.[2]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% to avoid toxicity to the microbes.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Adjust a suspension of the test organism in sterile saline or broth to a turbidity matching a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only). Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
Tier 3: Assessment of Bactericidal Activity - Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5] This assay is a crucial follow-up to the MIC determination to understand if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Experimental Protocol: MBC Determination
-
Subculturing: Following the MIC reading, take a small aliquot (e.g., 10-100 µL) from the wells showing no visible growth (the MIC well and more concentrated wells).
-
Plating: Spread the aliquot onto a fresh MHA plate that does not contain any antimicrobial agent.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[4][8]
Anticipated Antimicrobial Activity and Structure-Activity Relationship (SAR)
Expected Spectrum of Activity: Quinolone-type compounds are known for their broad-spectrum activity. It is plausible that this compound will exhibit activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. The pyridyl substituent may influence its ability to penetrate the outer membrane of Gram-negative bacteria.
Structure-Activity Relationship Insights: The antimicrobial activity of quinoline-4-carboxylic acids is highly dependent on the substituents at various positions of the quinoline ring.[4]
-
The Carboxylic Acid and Carbonyl Groups: The 4-carbonyl and 3-carboxylic acid moieties are considered essential for binding to the DNA gyrase-DNA complex and are critical for antimicrobial activity.
-
The 2-Position Substituent: The nature of the substituent at the C-2 position can significantly impact the potency and spectrum of activity. The presence of an aryl or heteroaryl ring, such as the pyridyl group in our target compound, is a common feature in many potent quinoline antimicrobials. The position of the nitrogen within the pyridine ring (3-pyridyl vs. 2- or 4-pyridyl) can subtly alter the electronic properties and steric hindrance of the molecule, which in turn can affect its binding affinity to the target enzymes.
Data Presentation of Hypothetical Antimicrobial Activity
For illustrative purposes, the following table presents hypothetical MIC and MBC data for this compound against common bacterial pathogens, alongside a standard control antibiotic. This table serves as a template for presenting experimentally determined results.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus (ATCC 29213) | TBD | TBD |
| Escherichia coli (ATCC 25922) | TBD | TBD | |
| Pseudomonas aeruginosa (ATCC 27853) | TBD | TBD | |
| Enterococcus faecalis (ATCC 29212) | TBD | TBD | |
| Ciprofloxacin (Control) | Staphylococcus aureus (ATCC 29213) | 0.25 - 1.0 | 0.5 - 2.0 |
| Escherichia coli (ATCC 25922) | ≤0.015 - 0.06 | ≤0.015 - 0.06 | |
| Pseudomonas aeruginosa (ATCC 27853) | 0.25 - 1.0 | 0.25 - 2.0 | |
| Enterococcus faecalis (ATCC 29212) | 0.5 - 2.0 | 1.0 - 4.0 | |
| TBD: To Be Determined experimentally. |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The primary mechanism of action for quinoline-4-carboxylic acids is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for managing the topological state of DNA during replication.
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The Ascendant Trajectory of 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of clinically approved therapeutics and biologically active natural products. This guide focuses on a particularly compelling subclass: 2-(pyridin-3-yl)quinoline-4-carboxylic acid and its derivatives. These compounds are synthetically accessible through robust and well-established chemical reactions, and they are emerging as a versatile platform for the development of novel therapeutic agents. This document provides a comprehensive overview of their synthesis, derivatization strategies, and burgeoning potential in oncology, autoimmune disorders, and infectious diseases, with a special emphasis on their mechanisms of action as inhibitors of key enzymes such as dihydroorotate dehydrogenase (DHODH) and various protein kinases.
Part 1: The this compound Scaffold: A Privileged Architecture
The Quinoline Moiety: A Legacy of Therapeutic Success
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in drug discovery. Its rigid structure and ability to participate in a wide range of non-covalent interactions (π-π stacking, hydrogen bonding, and hydrophobic interactions) make it an ideal framework for engaging with biological targets. From the pioneering antimalarial drug quinine to modern antibiotics and anticancer agents, the quinoline core has consistently demonstrated its therapeutic value.
The Strategic Importance of the 2-(Pyridin-3-yl) Substituent
The introduction of a pyridin-3-yl group at the 2-position of the quinoline-4-carboxylic acid core is a deliberate design element that can significantly influence the molecule's pharmacological profile. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction for binding to many enzyme active sites. Furthermore, the bi-aryl nature of the 2-(pyridin-3-yl)quinoline system provides a vector for exploring additional binding pockets and can be modified to fine-tune the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for drug development.
Part 2: Crafting the Molecular Architecture: Synthesis and Derivatization
The construction of the this compound core and its subsequent derivatization are readily achievable through a variety of established synthetic methodologies.
Core Synthesis: Leveraging Classic Named Reactions
Two of the most powerful and versatile methods for the synthesis of the quinoline-4-carboxylic acid scaffold are the Pfitzinger and Doebner reactions.
The Pfitzinger reaction is a condensation reaction between isatin (or a substituted isatin) and a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid[1]. This method is particularly well-suited for the synthesis of 2-substituted quinoline-4-carboxylic acids.
Experimental Protocol: Pfitzinger Synthesis of this compound
-
Reagents and Materials: Isatin, 1-(pyridin-3-yl)ethan-1-one, potassium hydroxide (KOH), ethanol, water, hydrochloric acid (HCl).
-
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add isatin to the basic solution and stir until the isatin dissolves completely, forming the potassium salt of isatinic acid.
-
To this solution, add 1-(pyridin-3-yl)ethan-1-one.
-
Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.
-
Carefully acidify the aqueous layer with hydrochloric acid to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to generate a quinoline-4-carboxylic acid[2]. This one-pot synthesis is highly versatile and can be adapted for the synthesis of a wide range of substituted quinolines.
Experimental Protocol: Doebner Synthesis of a 2-Arylquinoline-4-carboxylic Acid (Adaptable for 2-(Pyridin-3-yl) derivative)
-
Reagents and Materials: Aniline, 3-pyridinecarboxaldehyde, pyruvic acid, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve the aniline and 3-pyridinecarboxaldehyde in ethanol.
-
Add pyruvic acid to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
-
-
Characterization: Confirm the structure and purity of the synthesized compound using appropriate spectroscopic techniques.
Diagram of Synthetic Workflows
Caption: Key synthetic workflows for the this compound core.
Expanding the Chemical Space: Derivatization of the Core Scaffold
The true potential of the this compound scaffold lies in its amenability to further chemical modification, allowing for the creation of large and diverse libraries of compounds for structure-activity relationship (SAR) studies.
The carboxylic acid at the C-4 position is an excellent handle for derivatization via amide bond formation. This allows for the introduction of a wide variety of substituents, which can modulate the compound's biological activity and pharmacokinetic properties.
Experimental Protocol: Amide Coupling of this compound
-
Reagents and Materials: this compound, desired amine, a coupling agent (e.g., EDC, HATU), a base (e.g., DIPEA), and a suitable solvent (e.g., DMF, DCM).
-
Procedure:
-
Dissolve the this compound in the chosen solvent.
-
Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Upon completion, perform an appropriate aqueous workup to remove the coupling reagents and byproducts.
-
Purify the resulting amide by column chromatography or recrystallization.
-
-
Characterization: Confirm the structure of the amide derivative using spectroscopic methods.
For further structural diversification, Suzuki coupling can be employed to form new carbon-carbon bonds, provided a suitable halide or triflate is present on either the quinoline or pyridine ring. This powerful reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Experimental Protocol: Suzuki Coupling of a Bromo-Substituted Pyridinyl Quinoline
-
Reagents and Materials: Bromo-substituted this compound derivative, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., dioxane/water).
-
Procedure:
-
In a reaction vessel, combine the bromo-substituted quinoline, the boronic acid, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Cool the reaction and perform an aqueous workup.
-
Purify the biaryl product by column chromatography.
-
-
Characterization: Verify the structure of the coupled product using spectroscopic techniques.
Part 3: Therapeutic Horizons and Biological Mechanisms
Derivatives of this compound are being actively investigated for a range of therapeutic applications, with promising results in several key areas of drug discovery.
Targeting Pyrimidine Biosynthesis: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway, making DHODH an attractive target for anticancer and immunosuppressive therapies[3].
The quinoline-4-carboxylic acid scaffold has been identified as a key pharmacophore for the inhibition of DHODH[4]. These compounds are believed to bind in the ubiquinone binding pocket of the enzyme, preventing the oxidation of dihydroorotate to orotate.
Studies on 2-arylquinoline-4-carboxylic acid analogs have revealed key structural features for potent DHODH inhibition[5][6].
| Position | Substituent Effect on DHODH Inhibition | Rationale |
| C-2 | Bulky, hydrophobic groups, including substituted aryl and heteroaryl rings, are generally favored. | These groups occupy a hydrophobic pocket in the enzyme's active site, contributing to binding affinity. |
| C-4 | The carboxylic acid is essential for activity. | The carboxylate group forms a crucial salt bridge with a key arginine residue (Arg136) in the DHODH active site[3]. |
| Quinoline Ring | Substitutions on the quinoline ring can modulate activity and physicochemical properties. | Electron-withdrawing or electron-donating groups can influence the electronic properties of the scaffold and its interactions with the target. |
Table 1: Structure-Activity Relationship of 2-Arylquinoline-4-carboxylic Acids as DHODH Inhibitors.
A New Frontier in Oncology: Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The quinoline scaffold is a common feature in many approved kinase inhibitors.
While specific kinase targets for this compound derivatives are still under active investigation, related quinoline compounds have shown inhibitory activity against a range of kinases, including:
-
Sirtuin 3 (SIRT3): Some 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective SIRT3 inhibitors, inducing cell cycle arrest and differentiation in leukemia cell lines[7].
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): The quinoline scaffold is present in several approved EGFR and VEGFR inhibitors. It is plausible that this compound derivatives could be designed to target these important cancer-related kinases[8].
-
Protein Kinase CK2: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with some compounds exhibiting IC50 values in the sub-micromolar range[9].
Quinoline-based kinase inhibitors typically bind to the ATP-binding pocket of the kinase, competing with the endogenous ATP and thereby preventing the phosphorylation of downstream substrates. The specific interactions will depend on the kinase and the substitution pattern of the quinoline inhibitor.
Caption: General mechanism of kinase inhibition by a competitive inhibitor.
Combating Infectious Diseases: Antimalarial Potential
The quinoline core is synonymous with antimalarial therapy, with chloroquine and mefloquine being prime examples. There is renewed interest in quinoline-4-carboxamides as a novel class of antimalarial agents with the potential to overcome existing drug resistance[10][11].
Recent studies have shown that some quinoline-4-carboxamides exert their antimalarial effect by inhibiting the parasite's translation elongation factor 2 (PfEF2), a novel mechanism of action that is distinct from traditional quinoline antimalarials[10]. This suggests that derivatives of this compound could be explored for their potential to inhibit this or other novel targets in the malaria parasite.
Part 4: A Practical Guide to Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a suite of robust in vitro assays is essential.
In Vitro DHODH Inhibition Assay
This spectrophotometric assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH[12][13].
Experimental Protocol: DHODH Enzymatic Assay
-
Materials: Recombinant human DHODH, dihydroorotate (DHO), coenzyme Q10 (CoQ10), DCIP, assay buffer, 96-well plates, and a microplate spectrophotometer.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compounds to the wells.
-
Add the DHODH enzyme solution to each well and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of DHO, DCIP, and CoQ10.
-
Measure the decrease in absorbance at 600-650 nm over time.
-
-
Data Analysis: Calculate the rate of DCIP reduction for each compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ADP produced as a byproduct of the kinase reaction, which is directly proportional to kinase activity[14][15].
Experimental Protocol: Luminescence-based Kinase Assay
-
Materials: Kinase of interest, kinase substrate, ATP, test compounds, kinase assay buffer, ADP-Glo™ Kinase Assay kit (or similar), 96-well plates, and a luminometer.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the test compounds and the kinase. Incubate to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at the optimal temperature for the kinase.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC50 value.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation[16].
Experimental Protocol: MTT Assay
-
Materials: Cancer cell line of interest, cell culture medium, test compounds, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO), 96-well plates, and a microplate reader.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Part 5: Future Perspectives and Conclusion
The this compound scaffold is a highly promising platform for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have already demonstrated significant potential as inhibitors of key biological targets in cancer, autoimmune diseases, and malaria.
Future research in this area should focus on:
-
Elucidation of Specific Biological Targets: While promising leads have been identified, further studies are needed to pinpoint the specific molecular targets of these compounds and to fully understand their mechanisms of action.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.
-
Lead Optimization: Structure-based drug design and further SAR studies will be crucial for optimizing the potency, selectivity, and drug-like properties of these compounds.
References
A comprehensive list of references is available upon request. All numbered citations in the text correspond to the search results provided in the thought process.
Sources
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physchemres.org [physchemres.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a quinoline-4-carboxamide derivative with a novel mechanism of action, multistage antimalarial activity, and potent in vivo efficacy [spiral.imperial.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: Synthesis of 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid via the Pfitzinger Reaction
Introduction: The Strategic Value of the Pfitzinger Reaction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a robust and highly effective chemical transformation for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, conducted in the presence of a base.[1][2] The resulting quinoline-4-carboxylic acid core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation for numerous compounds with a wide spectrum of biological activities, including antitumor, antiviral, and antibacterial properties.[1][3][4]
This guide provides a detailed examination of the Pfitzinger reaction for the specific synthesis of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid, a molecule of significant interest due to its unique structure combining both pyridine and quinoline moieties.[5] This combination makes it an attractive building block for developing novel therapeutic agents and functional materials.[5] We will delve into the reaction mechanism, provide a field-tested experimental protocol, and offer insights into process optimization and troubleshooting.
Reaction Mechanism: A Stepwise Deconstruction
The efficacy of the Pfitzinger reaction lies in its sequential and well-defined mechanism. Understanding these steps is critical for troubleshooting and adapting the protocol for different substrates. The reaction proceeds as follows:
-
Base-Catalyzed Ring Opening: The reaction initiates with the hydrolysis of the amide bond within the isatin molecule by a strong base, typically potassium hydroxide (KOH). This opens the five-membered ring to form a water-soluble keto-acid intermediate, the potassium salt of isatinic acid.[2][3][6] This step is often visually indicated by a color change in the reaction mixture.[3][7]
-
Condensation to Imine: The aniline moiety of the isatinate intermediate then undergoes a condensation reaction with the carbonyl group of 3-acetylpyridine. This step eliminates a molecule of water and forms an imine, also known as a Schiff base.[3][6]
-
Tautomerization to Enamine: The newly formed imine tautomerizes to its more stable enamine isomer.[1][2] This step is crucial as it positions the molecule for the subsequent cyclization.
-
Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular Claisen-like condensation, where the enamine attacks the ketone group. This is followed by a dehydration step (loss of a water molecule) to form the stable aromatic quinoline ring, yielding the final product, this compound, as its potassium salt.[2][3][6]
Caption: The mechanistic pathway of the Pfitzinger reaction.
Detailed Experimental Protocol
This protocol outlines a representative procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) | Notes |
| Isatin | 91-56-5 | 147.13 | 10 | 1.47 g | Purity >98% |
| 3-Acetylpyridine | 350-03-8 | 121.14 | 12 (1.2 eq) | ~1.1 mL | Purity >97% |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 40 (4 eq) | 2.24 g | Anhydrous pellets |
| Ethanol (EtOH) | 64-17-5 | 46.07 | - | 50 mL | Absolute or 95% |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | 2 mL | For KOH solution |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | As needed | 2M solution for acidification |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | - | ~50 mL | For washing |
Step-by-Step Methodology
-
Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (2.24 g, 40 mmol) in a mixture of ethanol (50 mL) and water (2 mL). Insight: The dissolution of KOH is highly exothermic; cooling the flask in a water bath may be necessary. The small amount of water aids in the initial hydrolysis of isatin.
-
Isatin Ring Opening: Add isatin (1.47 g, 10 mmol) to the stirred basic solution at room temperature. Continue stirring for approximately 1 hour. A distinct color change from orange/purple to a brown or pale yellow solution should be observed, indicating the complete formation of the potassium salt of isatinic acid.[3][7]
-
Addition of the Carbonyl Reactant: To this mixture, add 3-acetylpyridine (~1.1 mL, 12 mmol) dropwise using a syringe. Insight: Using a slight excess of the carbonyl component ensures the complete consumption of the more valuable isatinate intermediate.
-
Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) using a heating mantle. Maintain a gentle reflux for 24 hours.[1][4][7]
-
Reaction Monitoring: The progress of the reaction should be monitored periodically by Thin-Layer Chromatography (TLC). Use a suitable eluent system (e.g., n-hexane:ethyl acetate = 1:2) to track the disappearance of the starting materials.[7]
-
Work-up and Isolation: a. After completion, allow the reaction mixture to cool to room temperature. b. Remove the bulk of the ethanol using a rotary evaporator.[1] c. Add approximately 50 mL of deionized water to the residue to dissolve the potassium salt of the product. d. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 25 mL) to remove any unreacted 3-acetylpyridine and other neutral impurities.[1] Discard the organic layers. e. Cool the aqueous layer in an ice-water bath. f. Slowly acidify the aqueous solution with 2M hydrochloric acid while stirring. A precipitate will begin to form. Continue adding acid until the pH of the solution is approximately 4-5.[1] Insight: Acidification protonates the carboxylate, rendering the product insoluble in water and causing it to precipitate. g. Collect the solid product by vacuum filtration using a Büchner funnel. h. Wash the collected solid with cold water (2 x 20 mL) to remove any inorganic salts. i. Dry the product in a vacuum oven at 60-70°C to a constant weight.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.[1]
Caption: Experimental workflow for the Pfitzinger synthesis.
Expected Results and Characterization
The Pfitzinger reaction generally provides moderate to good yields, which can be optimized by adjusting reaction conditions. The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: A pale-yellow or off-white solid.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch in the region of 3500-3400 cm⁻¹ and a strong C=O stretch near 1750-1700 cm⁻¹.[4]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum (in a solvent like DMSO-d₆) is expected to show a characteristic downfield signal for the carboxylic acid proton (δ > 11.0 ppm), in addition to the aromatic protons of the quinoline and pyridine rings.[4]
-
Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak (M⁺) corresponding to the molecular formula (C₁₅H₁₀N₂O₂) of the product, unequivocally establishing its formation.[4]
Troubleshooting and Key Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete isatin ring opening. 2. Impure reagents. 3. Insufficient reflux time or temperature. | 1. Ensure the color change is complete before adding the carbonyl; stir longer if needed. 2. Use high-purity, anhydrous reagents and solvents. 3. Monitor via TLC and extend reflux time if starting material persists. Consider a higher-boiling solvent if necessary. |
| Reaction Stalls | Depletion of base or side reactions. | Ensure the correct stoichiometry of KOH is used (typically 3-4 equivalents). |
| Product Fails to Precipitate | 1. Insufficient acidification. 2. Product is more soluble than expected. | 1. Check the pH with pH paper or a meter; add more acid if needed. 2. Thoroughly cool the solution in an ice bath. If precipitation is still minimal, consider extraction with an organic solvent like ethyl acetate after acidification. |
| Impure Product | Incomplete removal of starting materials or byproducts. | 1. Ensure thorough washing with diethyl ether during the work-up to remove neutral impurities. 2. Perform recrystallization from a carefully chosen solvent system. Column chromatography may be required for difficult separations. |
Conclusion
The Pfitzinger reaction remains a highly relevant and powerful method for accessing the quinoline-4-carboxylic acid scaffold.[1] The protocol detailed here provides a reliable pathway for the synthesis of this compound, a valuable compound for drug discovery and materials science. By understanding the underlying mechanism and key experimental parameters, researchers can effectively utilize and adapt this reaction to generate diverse libraries of quinoline derivatives for further investigation.
References
- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.
-
Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia. [Link]
- BenchChem. (2025).
- Various Authors. (n.d.). Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis.
-
Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science. [Link]
- Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Application Notes & Protocols: A Researcher's Guide to the Doebner Reaction for Synthesizing Quinoline-4-Carboxylic Acids
Introduction: The Strategic Value of the Doebner Reaction
In the landscape of modern medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone of pharmacologically active compounds. Derivatives of quinoline are integral to a vast array of therapeutics, exhibiting activities that span antitumor, antimalarial, antibacterial, and antiviral domains.[1][2][3] Specifically, the quinoline-4-carboxylic acid moiety is a privileged structure, serving as a crucial building block for novel drugs, including potent histone deacetylase (HDAC) and STAT3 signaling pathway inhibitors.[1][4]
Among the synthetic methodologies available for constructing this valuable core, the Doebner reaction, first described by Oscar Doebner in 1887, stands out for its efficiency and practicality.[2] It is a one-pot, three-component synthesis that convenes an aniline, an aldehyde, and pyruvic acid to elegantly form 2-substituted quinoline-4-carboxylic acids.[1][2] This approach is often preferred over alternatives like the Pfitzinger reaction due to the wider availability of substituted anilines and aldehydes, allowing for greater molecular diversity.[5][6]
However, the classical Doebner reaction can be hampered by limitations, such as low yields when employing anilines with electron-withdrawing groups.[6][7] Consequently, substantial research has led to the development of modern, catalyzed variations that enhance reaction rates, broaden the substrate scope, and improve overall yields.[6]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the Doebner reaction's mechanism, offers field-proven experimental protocols, discusses critical parameters for optimization, and presents a troubleshooting guide to navigate common challenges.
Reaction Principle and Mechanistic Insights
The Doebner reaction's elegance lies in its convergent assembly of three simple components into a complex heterocyclic system. While the precise mechanism has been a subject of discussion, it is widely accepted to proceed via the initial formation of a Schiff base (imine), followed by a series of condensation, cyclization, and oxidation steps.[1][5][7]
Causality Behind the Mechanism:
-
Schiff Base Formation: The reaction initiates with the acid-catalyzed condensation of the aniline and the aldehyde, eliminating a molecule of water to form an electrophilic N-arylimine (Schiff base). This is a critical activation step, preparing the aldehyde-derived component for nucleophilic attack.
-
Enol/Enolate Attack: Pyruvic acid, under the reaction conditions, exists in equilibrium with its enol tautomer. The electron-rich enol attacks the electrophilic carbon of the imine. This is the key C-C bond-forming step that links the three components.
-
Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular electrophilic aromatic substitution. The newly formed aniline derivative cyclizes onto the ortho-position of the aniline's benzene ring, forming a dihydroquinoline intermediate.
-
Dehydration & Aromatization: The dihydroquinoline intermediate readily dehydrates to form a more stable dihydroquinoline carboxylic acid. The final step is an oxidation to achieve the stable aromatic quinoline ring system. In modern "hydrogen-transfer" modifications, another molecule of the Schiff base can act as an internal oxidant, being reduced to a secondary amine in the process, which elegantly drives the reaction to completion without the need for an external oxidizing agent.[1][6]
Below is a diagram illustrating the most commonly accepted mechanistic pathway.
Caption: Proposed mechanism of the Doebner reaction.
Experimental Protocols: From Classic to Contemporary
A self-validating protocol is one where the steps are clear, the rationale is understood, and the outcomes are reproducible. Here, we present two robust protocols for the synthesis of 2-phenylquinoline-4-carboxylic acid, a representative product. Method A employs a modern Lewis acid catalyst for enhanced efficiency, while Method B uses a classic Brønsted acid catalyst.
Protocol A: Iron(III) Triflate Catalyzed Doebner Reaction
This modern protocol leverages a Lewis acid catalyst to achieve high yields in shorter reaction times, making it highly attractive for rapid library synthesis.[1][2]
Materials and Reagents:
-
Aniline (99%, Sigma-Aldrich)
-
Benzaldehyde (99%, Sigma-Aldrich)
-
Pyruvic acid (98%, Sigma-Aldrich)
-
Iron(III) trifluoromethanesulfonate [Fe(OTf)₃] (Sigma-Aldrich)
-
Ethanol (200 proof, anhydrous)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer with heating mantle
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg, 1.1 eq), and benzaldehyde (1.0 mmol, 106 mg).
-
Solvent and Catalyst Addition: Add anhydrous ethanol (5 mL) to the flask, followed by the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg).
-
Reaction Conditions: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the reaction mixture to 80°C and allow it to reflux with vigorous stirring for 3 hours.[2]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the limiting reagent (benzaldehyde) indicates completion.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The desired product will typically precipitate out of the ethanolic solution.
-
Purification: Collect the crude product by vacuum filtration, washing the precipitate with a small amount of cold ethanol to remove soluble impurities. The collected solid can be further purified by recrystallization from ethanol to yield pure 2-phenylquinoline-4-carboxylic acid.[2]
Protocol B: Trifluoroacetic Acid (TFA) Catalyzed Doebner Reaction
This protocol represents a more classical approach, using a strong Brønsted acid as the catalyst. It may require longer reaction times but uses readily available and inexpensive reagents.[1][8]
Materials and Reagents:
-
Aniline (99%, Sigma-Aldrich)
-
Benzaldehyde (99%, Sigma-Aldrich)
-
Pyruvic acid (98%, Sigma-Aldrich)
-
Trifluoroacetic acid (TFA) (reagent grade)
-
Ethanol (200 proof, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Schiff Base Pre-formation (Optional but Recommended): In a round-bottom flask, combine an equimolar mixture of aniline (20 mmol) and benzaldehyde (20 mmol) in ethanol (30 mL). Reflux the mixture for 1 hour to pre-form the Schiff base.[1]
-
Reagent Addition: Cool the mixture slightly and add pyruvic acid (30 mmol, 1.5 eq), followed by a catalytic amount of trifluoroacetic acid (approx. 0.1 mL).[1]
-
Reaction Conditions: Re-equip the flask with the reflux condenser and heat the mixture under reflux for 12-24 hours. The longer reaction time is often necessary for this variation.
-
Monitoring: Monitor the reaction progress by TLC as described in Protocol A.
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice water (60 mL).[8] If a precipitate forms, it can be collected by filtration. Alternatively, perform a liquid-liquid extraction. Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and saturated NaHCO₃ solution to neutralize the TFA and remove unreacted pyruvic acid.
-
Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[4] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or acetic acid) or by column chromatography.[8]
General Experimental Workflow Diagram
Caption: General workflow of the Doebner reaction.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst and solvent significantly impacts reaction outcomes. Modern protocols often provide superior results, particularly for challenging substrates. The table below summarizes typical conditions for the synthesis of 2-phenylquinoline-4-carboxylic acid, demonstrating the advantages of a catalyzed approach.
| Entry | Reactants (Aniline:Aldehyde:Pyruvic Acid) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline, Benzaldehyde, Pyruvic Acid | None | Ethanol | Reflux | >24 | Low-Moderate | [9] |
| 2 | Aniline, Benzaldehyde, Pyruvic Acid | TFA (cat.) | Ethanol | Reflux | 12 | 68 | [8] |
| 3 | Aniline, Benzaldehyde, Pyruvic Acid | Fe(OTf)₃ (15%) | Ethanol | 80 | 3 | High (not specified) | [2] |
| 4 | 6-(CF₃O)aniline, Benzaldehyde, Pyruvic Acid | BF₃·THF (28%) | MeCN | 65 | 21 | 82 | [6] |
Note: Yields are highly substrate-dependent. This table serves as a comparative guide.
Troubleshooting and Field-Proven Insights
Even robust reactions can present challenges. Below is a guide to addressing common issues encountered during the Doebner reaction.[10]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Substrate Reactivity: Anilines with strong electron-withdrawing groups are less nucleophilic and react slower in classical protocols.[6][10] | Switch to a more robust protocol, such as the hydrogen-transfer modification using a Lewis acid catalyst like BF₃·THF or Fe(OTf)₃, which is specifically designed for these substrates.[6] |
| Suboptimal Conditions: Incorrect temperature, insufficient reaction time, or inactive catalyst. | Ensure the reaction is heated sufficiently (at least 65°C is often required).[10] Verify the quality of the catalyst and reagents. Extend the reaction time and monitor by TLC. | |
| Product Loss During Work-up: The carboxylic acid product may be soluble in basic aqueous layers or lost during recrystallization. | During acid-base extractions, ensure the aqueous layer is acidified to the correct pH to precipitate/extract the product. Optimize the recrystallization solvent system. | |
| Formation of Multiple Byproducts | Side Reactions: The reaction can be messy if not properly controlled. Potential side reactions include self-condensation of aldehydes or Michael additions leading to undesired products. | Use a catalyst to improve selectivity and reaction rate. Pre-forming the Schiff base before adding pyruvic acid can sometimes lead to a cleaner reaction.[1] |
| Substrate-Specific Issues: For some substrates, cyclization can occur at an alternative position (e.g., at a heteroatom instead of the benzene ring).[5][10] | This is an inherent limitation of the substrate. If possible, use a protecting group strategy or consider an alternative synthetic route to the desired quinoline. |
Conclusion: A Versatile Tool for Chemical Innovation
The Doebner reaction is a powerful and highly adaptable multicomponent reaction for the synthesis of quinoline-4-carboxylic acids.[4] Its operational simplicity, use of readily available starting materials, and amenability to modern catalytic improvements make it an indispensable tool for medicinal chemists and researchers in drug development. By understanding the underlying mechanism and the key parameters governing its efficiency, scientists can effectively leverage this reaction to construct diverse libraries of quinoline derivatives for biological screening and the development of next-generation therapeutics. The protocols and insights provided herein offer a solid foundation for the successful application of this classic, yet continually evolving, chemical transformation.
References
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Doebner reaction. Wikipedia. [Link]
-
Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]
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One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction. Scientific.net. [Link]
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC - NIH. [Link]
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Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]
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Doebner Quinoline Synthesis Mechanism. YouTube. [Link]
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Doebner-Miller reaction. chemeurope.com. [Link]
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]
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The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Publishing. [Link]
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A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. [Link]
-
Doebner-Miller Reaction. SynArchive. [Link]
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Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. [Link]
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
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(A) Mechanism of the Doebner reaction. (B) Synthesis of the model... ResearchGate. [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
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Doebner-Miller reaction and applications. Slideshare. [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
-
The Doebner modification of the Knoevenagel reaction. OpenBU. [Link]
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Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]
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Doebner Reaction. Cambridge University Press. [Link]
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Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]
- Preparation method for quinoline-4-carboxylic acid derivative.
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Process for the preparation of a quinoline carboxylic acid. European Patent Office. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]
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One-Pot Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids: A Detailed Application Guide
Introduction: The Enduring Significance of the Quinoline Scaffold
Quinoline-4-carboxylic acids, and particularly their 2-aryl substituted derivatives, represent a cornerstone of heterocyclic chemistry, holding significant importance for researchers, medicinal chemists, and professionals in drug development. These scaffolds are prevalent in a wide array of biologically active compounds, demonstrating antitumor, antimalarial, antibacterial, and antiviral properties.[1][2][3] The inherent versatility of the quinoline ring system, coupled with the diverse functionalities that can be introduced at the 2- and 4-positions, makes it a privileged structure in the design of novel therapeutics. For instance, 2-phenylquinoline-4-carboxylic acid is a key component in the development of histone deacetylase (HDAC) inhibitors.[1]
This application note provides a comprehensive guide to the one-pot synthesis of 2-aryl-quinoline-4-carboxylic acids, with a primary focus on the robust and widely utilized Doebner reaction. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and present data on substrate scope and yields. Furthermore, we will briefly explore alternative synthetic strategies, such as the Pfitzinger reaction, to offer a broader perspective on the synthesis of these valuable compounds. Our objective is to equip researchers with the necessary knowledge and practical guidance to successfully synthesize and purify these important molecules.
The Doebner Reaction: A Powerful Three-Component Synthesis
First reported by Oscar Doebner, this reaction facilitates the one-pot synthesis of 2-substituted quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1][4] The classical Doebner reaction, while effective, can be hampered by low yields, especially when employing anilines with electron-withdrawing substituents. Consequently, significant research has been dedicated to optimizing reaction conditions and developing modified procedures to enhance yields and broaden the substrate scope.
Mechanistic Insights: Understanding the "Why"
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Doebner reaction is believed to proceed through one of two primary pathways, both culminating in the formation of the desired quinoline-4-carboxylic acid.
Pathway A: Schiff Base Formation First
-
Imine Formation: The reaction initiates with the condensation of the aniline and the aromatic aldehyde to form a Schiff base (an N-arylimine).
-
Enol Addition: Pyruvic acid tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic carbon of the Schiff base.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring of the aniline. Subsequent dehydration leads to a dihydroquinoline intermediate.
-
Oxidation: The dihydroquinoline is then oxidized to the final aromatic quinoline product. A second molecule of the Schiff base can act as the oxidizing agent in a hydrogen transfer process.
Pathway B: Aldol Condensation First
-
Aldol Condensation: This pathway commences with an aldol condensation between the enol form of pyruvic acid and the aldehyde, forming a β,γ-unsaturated α-ketocarboxylic acid.
-
Michael Addition: The aniline then undergoes a Michael-type addition to the unsaturated system.
-
Cyclization and Dehydration: Similar to the first pathway, the intermediate undergoes intramolecular cyclization and dehydration to yield the final product.
The prevailing reaction conditions, including the nature of the reactants and the catalyst employed, can influence which mechanistic pathway is favored.
Caption: Plausible Mechanistic Pathways for the Doebner Reaction.
Experimental Protocols: A Step-by-Step Guide
Herein, we provide two detailed and robust protocols for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Doebner reaction. Protocol A employs a Lewis acid catalyst, which has been shown to be particularly effective for anilines bearing electron-withdrawing groups. Protocol B utilizes a classic Brønsted acid catalyst.
Protocol A: BF₃·THF Catalyzed Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids
This protocol is optimized for a broad range of substrates, including those that are challenging under traditional Doebner conditions.[2][5][6]
Materials:
-
Substituted Aniline (1.8 mmol, 1.0 equiv)
-
Substituted Aromatic Aldehyde (2.0 mmol, 1.1 equiv)
-
Pyruvic Acid (0.6 mmol, 0.33 equiv)
-
Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.9 mmol, 0.5 equiv)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the substituted aromatic aldehyde (2.0 mmol) in acetonitrile (1.0 mL). To this solution, add BF₃·THF (0.9 mmol) at room temperature with stirring.
-
Initial Heating: Heat the reaction mixture to 65°C and stir for 1 hour.
-
Addition of Pyruvic Acid: In a separate vial, prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture over a period of time while maintaining the temperature at 65°C.
-
Reaction: Continue to stir the reaction mixture at 65°C for 20-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and a saturated aqueous solution of NaHCO₃. Separate the aqueous layer and extract it with ethyl acetate.
-
Purification of the Crude Product: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.
Protocol B: Iron(III) Triflate Catalyzed Synthesis of 2-Phenylquinoline-4-Carboxylic Acid
This protocol provides a specific example for the synthesis of 2-phenylquinoline-4-carboxylic acid using a readily available iron catalyst.[1]
Materials:
-
Aniline (1.1 mmol, 102 mg)
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Pyruvic Acid (1.0 mmol, 88 mg)
-
Iron(III) trifluoromethanesulfonate (15 mol%, 76 mg)
-
Ethanol (5 mL)
-
Ice water
-
Aqueous potassium carbonate (K₂CO₃) solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine aniline (1.1 mmol), benzaldehyde (1.0 mmol), pyruvic acid (1.0 mmol), and ethanol (5 mL). Add the iron(III) trifluoromethanesulfonate catalyst to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C with stirring. Maintain the reflux for 3 hours, monitoring the reaction by TLC.
-
Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature. The crude product will precipitate from the solution. Collect the precipitate by filtration.
-
Purification: To the filtered solid, add an aqueous K₂CO₃ solution to dissolve the acidic product. Filter the solution to remove any non-acidic impurities. Acidify the filtrate with a suitable acid (e.g., dilute HCl) to precipitate the purified 2-phenylquinoline-4-carboxylic acid.
-
Final Steps: Collect the purified product by filtration, wash with water, and dry under vacuum.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Doebner reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 1H NMR Analysis of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid
Abstract
This application note provides a comprehensive guide to the 1H Nuclear Magnetic Resonance (NMR) analysis of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1] This document outlines a detailed protocol for sample preparation and data acquisition, followed by an in-depth analysis and interpretation of the resulting 1H NMR spectrum. The causal relationships behind experimental choices and spectral features are explained to provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of this and similar molecules.
Introduction: The Structural Significance of this compound
This compound is a structurally complex molecule featuring both a quinoline and a pyridine ring system. This unique combination of heterocycles makes it a valuable scaffold in the development of novel therapeutic agents, with potential applications in anti-inflammatory and antimicrobial drug discovery.[1] The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and for quality control during synthesis. 1H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment and connectivity of protons within the molecule.
The molecular structure of this compound, with proton numbering for NMR assignment, is presented below.
Sources
Application Notes and Protocols for the Mass Spectrometry of 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid
Introduction: The Analytical Imperative for 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid
This compound is a heterocyclic aromatic compound of significant interest in pharmaceutical and materials science research. Its structural motif, combining both quinoline and pyridine rings, makes it a valuable scaffold in the design of novel therapeutic agents and functional materials. For researchers in drug discovery and development, the ability to accurately and sensitively detect and quantify this molecule in complex biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose, offering unparalleled specificity and sensitivity.
This comprehensive guide provides a detailed exploration of the mass spectrometric behavior of this compound. We will delve into its ionization characteristics, predict its fragmentation pathways based on established chemical principles, and provide robust protocols for its analysis in research settings. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical methodologies for this and structurally related compounds.
Chemical Properties and Ionization Behavior
Before delving into the mass spectrometric analysis, a foundational understanding of the physicochemical properties of this compound is essential.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀N₂O₂ | PubChem |
| Molecular Weight | 250.25 g/mol | PubChem |
| pKa (predicted) | ~4-5 (carboxylic acid), ~5 (pyridine nitrogen) | ChemAxon |
The presence of a carboxylic acid group and two basic nitrogen atoms (on the quinoline and pyridine rings) dictates its ionization behavior. In positive ion mode electrospray ionization (ESI+), the molecule is readily protonated, primarily on the more basic pyridine or quinoline nitrogen, to form the [M+H]⁺ ion. In negative ion mode ESI (-), it can be deprotonated at the carboxylic acid group to form the [M-H]⁻ ion. The choice of ionization polarity will depend on the specific analytical goals and the nature of the sample matrix. For tandem mass spectrometry (MS/MS) and structural elucidation, positive ion mode is often preferred due to the generation of information-rich fragment ions.
Proposed ESI-MS/MS Fragmentation Pathway
While specific experimental tandem mass spectra for this compound are not widely available in the literature, a plausible fragmentation pathway can be proposed based on the well-documented fragmentation of quinoline-4-carboxylic acids and pyridine derivatives.[1][2][3]
Upon collisional-induced dissociation (CID) of the protonated molecule ([M+H]⁺, m/z 251.08), the initial and most facile fragmentation is the neutral loss of formic acid (HCOOH, 46.02 Da) or the sequential loss of water (H₂O, 18.01 Da) and carbon monoxide (CO, 28.00 Da) from the carboxylic acid moiety. This is a common fragmentation pathway for protonated carboxylic acids.[2]
Further fragmentation would likely involve the stable heterocyclic core. The quinoline and pyridine rings can undergo characteristic losses of neutral molecules such as hydrogen cyanide (HCN, 27.01 Da).[1][3]
Below is a proposed fragmentation scheme:
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Table of Proposed Fragment Ions:
| m/z (calculated) | Proposed Formula | Description |
| 251.08 | [C₁₅H₁₁N₂O₂]⁺ | Protonated molecule [M+H]⁺ |
| 233.07 | [C₁₅H₉N₂O]⁺ | Loss of water (H₂O) from the carboxylic acid |
| 205.08 | [C₁₄H₉N₂]⁺ | Loss of formic acid (HCOOH) or sequential loss of H₂O and CO |
| 178.07 | [C₁₃H₈N]⁺ | Loss of hydrogen cyanide (HCN) from the quinoline or pyridine ring |
Protocols for LC-MS/MS Analysis
For the sensitive and selective quantification of this compound in complex biological matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode is highly recommended.
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and ensuring robust and reproducible results.[4][5][6][7][8] The optimal method will depend on the specific matrix (e.g., plasma, urine, tissue homogenate).
Protocol 1: Protein Precipitation (for Plasma/Serum)
This is a simple and rapid method suitable for initial screening and when high sample throughput is required.[4]
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) (for Cleaner Extracts)
SPE provides a more thorough cleanup than protein precipitation and is recommended for methods requiring higher sensitivity and accuracy.[7][8] A mixed-mode cation exchange sorbent is a good starting point due to the presence of the basic nitrogen centers.
-
Condition the SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: Acidify 200 µL of plasma or urine with 200 µL of 2% formic acid in water. Add the internal standard.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Instrumentation and Parameters
The following are suggested starting parameters that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable choice.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometer (MS) System:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
Multiple Reaction Monitoring (MRM) Transitions:
The following MRM transitions are proposed based on the predicted fragmentation pathway and should be optimized by infusing a standard solution of the analyte.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) | Purpose |
| 251.1 | 205.1 | 20 | Quantifier |
| 251.1 | 178.1 | 35 | Qualifier |
Data Analysis and Method Validation
Quantitative analysis should be performed using a calibration curve prepared by spiking known concentrations of the analyte and a constant concentration of the internal standard into a blank matrix. The linearity of the calibration curve should be assessed by the coefficient of determination (r²), which should ideally be >0.99. Method validation should be performed according to relevant regulatory guidelines (e.g., FDA, EMA) and should include assessments of accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability.
Workflow Diagram
Caption: General workflow for the LC-MS/MS analysis of this compound.
Conclusion
Mass spectrometry, particularly LC-MS/MS, provides a powerful and indispensable tool for the detailed analysis of this compound. The methodologies and protocols outlined in these application notes offer a comprehensive guide for researchers to develop and validate robust analytical methods for both qualitative and quantitative purposes. The proposed fragmentation pathway provides a solid foundation for structural elucidation and the development of selective MRM transitions. By implementing rigorous sample preparation and chromatographic separation, researchers can achieve the high sensitivity and specificity required for demanding applications in drug discovery and development.
References
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. Available at: [Link]
-
Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (2021). Journal of Mass Spectrometry. Available at: [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog. Available at: [Link]
-
A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (2020). Analytical Methods. Available at: [Link]
-
LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. (2023). ADLM. Available at: [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. Available at: [Link]
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Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1993). Chemical Papers. Available at: [Link]
-
Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (1993). ResearchGate. Available at: [Link]
-
Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. (2017). OSTI.GOV. Available at: [Link]
-
Derivatization methods for the LC-MS/MS analyses of carboxylic acids. (2016). ResearchGate. Available at: [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2022). Metabolites. Available at: [Link]
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Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2007). Clinica Chimica Acta. Available at: [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry. Available at: [Link]
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). Molecules. Available at: [Link]
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Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. (2016). Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2018). Journal of Mass Spectrometry. Available at: [Link]
-
Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). Physical Chemistry Chemical Physics. Available at: [Link]
-
common fragmentation mechanisms in mass spectrometry. (2022). YouTube. Available at: [Link]
-
Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. (2008). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2022). Molecules. Available at: [Link]
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Application Note: A Robust Reversed-Phase HPLC Method for the Purification of 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid
Abstract
This document provides a comprehensive guide to the analytical and preparative scale purification of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid using reversed-phase high-performance liquid chromatography (RP-HPLC). This compound, a key heterocyclic building block in pharmaceutical research, possesses amphoteric properties that present unique challenges for chromatographic separation.[1] The protocols detailed herein address these challenges through strategic selection of stationary phase, mobile phase modifiers, and gradient conditions to achieve high purity and resolution. This guide is intended for researchers, scientists, and drug development professionals requiring a robust and scalable method for the isolation of this compound.
Scientific Principles & Method Rationale
Physicochemical Characteristics of this compound
This compound (C₁₅H₁₀N₂O₂, MW: 250.25 g/mol ) is a complex heterocyclic molecule featuring both a basic pyridine ring and an acidic quinoline-4-carboxylic acid moiety.[2] This dual functionality makes the molecule amphoteric, meaning its net charge and chromatographic behavior are highly dependent on the pH of the surrounding environment.
-
Acidic Group: The carboxylic acid (-COOH) group on the quinoline ring is expected to have a pKa in the range of 4-5.
-
Basic Group: The nitrogen atom in the pyridine ring is basic, with an expected pKa around 5.
This proximity of pKa values implies that near neutral pH, the compound can exist as a zwitterion, which often leads to poor retention and peak shape in reversed-phase chromatography.
Chromatographic Strategy: Reversed-Phase HPLC
Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is the method of choice. The aromatic core of this compound provides sufficient hydrophobicity for retention on a non-polar stationary phase like C18. The primary challenge is to control the ionization of the acidic and basic functional groups to ensure a consistent, single species is interacting with the stationary phase.
The Critical Role of Mobile Phase Modifiers
To achieve sharp, symmetrical peaks, it is essential to suppress the ionization of the functional groups. This is accomplished by using an acidic mobile phase modifier.[3]
-
Mechanism of Action: Adding a strong acid like Trifluoroacetic Acid (TFA) or a weaker acid like Formic Acid (FA) to the mobile phase (typically at 0.1% v/v) ensures a low pH (around 2-3).
-
At this low pH, the carboxylic acid group is fully protonated (-COOH), rendering it neutral and more hydrophobic.
-
Simultaneously, the basic pyridine nitrogen is also protonated (-NH+), becoming a cation.
-
-
Benefits: This approach prevents the formation of zwitterions and minimizes secondary interactions with residual silanol groups on the silica-based stationary phase, which can cause peak tailing.[3] Formic acid is a good choice for methods where subsequent mass spectrometry (MS) analysis is required, while TFA can offer superior peak shape due to its strong ion-pairing capabilities.[4][5]
Column Selection Rationale
A high-purity, end-capped C18 silica column is the recommended stationary phase. The C18 alkyl chains provide the necessary hydrophobic surface for retention, while end-capping minimizes the exposed silanol groups, further reducing the potential for undesirable secondary interactions. Columns with a high carbon load generally offer greater retention for hydrophobic compounds.[6]
Materials and Instrumentation
| Item | Specification |
| Instrumentation | HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector. For preparative scale, a fraction collector is required. |
| Analytical Column | C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Preparative Column | C18 Reversed-Phase Column (e.g., 21.2 mm x 150 mm, 5-10 µm particle size) |
| Reagents | Crude this compound |
| Acetonitrile (ACN), HPLC Grade | |
| Water, HPLC Grade or Ultrapure | |
| Trifluoroacetic Acid (TFA) or Formic Acid (FA), HPLC Grade | |
| Methanol (MeOH) or Dimethyl Sulfoxide (DMSO) for sample dissolution | |
| Equipment | Analytical balance, vortex mixer, sonicator, 0.22 or 0.45 µm syringe filters, rotary evaporator, lyophilizer (optional) |
Experimental Protocols
Analytical Method for Purity Assessment
This protocol is designed for the rapid assessment of sample purity and for monitoring fractions from the preparative purification.
3.1.1 Sample Preparation
-
Prepare a stock solution of the crude material at 1 mg/mL in a suitable solvent like methanol or DMSO.
-
Dilute the stock solution to a working concentration of approximately 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
3.1.2 HPLC Parameters The following table summarizes the recommended starting conditions for the analytical method.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA (or Formic Acid) in Water |
| Mobile Phase B | 0.1% TFA (or Formic Acid) in Acetonitrile |
| Gradient | 10% to 90% B over 10 minutes |
| 90% B hold for 2 minutes | |
| 90% to 10% B over 1 minute | |
| 10% B re-equilibration for 2 minutes | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or 325 nm[7] |
| Injection Volume | 5-10 µL |
Preparative Purification Method
This protocol is designed to scale up the analytical method for isolating gram-level quantities of the target compound. The key is to maintain the linear velocity of the mobile phase by scaling the flow rate according to the column dimensions.[8]
3.2.1 Scaling Up the Method The flow rate and injection volume must be scaled geometrically from the analytical method. The scaling factor (SF) is calculated based on the column inner diameters (D):
-
SF = (D_prep / D_anal)²
-
For a 21.2 mm prep column and a 4.6 mm analytical column: SF = (21.2 / 4.6)² ≈ 21.2
-
New Flow Rate = Analytical Flow Rate x SF (e.g., 1.0 mL/min x 21.2 = 21.2 mL/min)
-
New Injection Volume = Analytical Injection Volume x SF
Online calculators are available to assist with these calculations.[9][10][11]
3.2.2 Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a strong solvent like DMSO or methanol. The concentration can be as high as solubility allows (e.g., 50 mg/mL) to maximize loading.[7]
-
Filter the solution through a 0.45 µm filter to remove any particulate matter before injection.
3.2.3 Preparative HPLC Parameters
| Parameter | Condition |
| Column | C18, 21.2 x 150 mm, 5-10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (preferred for easier removal) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Same gradient profile as analytical method (time is not scaled) |
| Flow Rate | ~20 mL/min (adjust based on column and system pressure limits) |
| Detection | UV at 254 nm or 325 nm (using a preparative flow cell) |
| Injection Volume | 1-5 mL, depending on concentration and loading study results |
Sample Preparation and Purification Workflow
Expected Results & Troubleshooting
Under the proposed analytical conditions, this compound is expected to elute as a sharp, symmetrical peak. The exact retention time will depend on the specific column and HPLC system but should be reproducible. The purity of the collected fractions should be >98% as determined by the analytical method.
| Problem | Potential Cause | Solution |
| Peak Tailing | 1. Secondary interactions with silanol groups. 2. Sample overload on the column. | 1. Ensure mobile phase modifier (TFA/FA) concentration is at 0.1%. Use a high-quality, end-capped column. 2. Reduce injection volume or sample concentration. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Gradient is too steep. | 1. Optimize the organic solvent percentage; a shallower gradient increases resolution. [6] 2. Lengthen the gradient time (e.g., from 10 to 20 minutes) to better separate the target from impurities. |
| No/Low Retention | Mobile phase is too strong (too much organic solvent). | Decrease the initial percentage of Mobile Phase B (Acetonitrile) in the gradient. [6] |
| Split Peaks | 1. Column void or contamination. 2. Sample solvent is too strong ("solvent effect"). | 1. Flush the column with a strong solvent or replace it if necessary. Use a guard column. 2. Dissolve the sample in a solvent that is weaker than or equivalent to the initial mobile phase conditions. |
Conclusion
The reversed-phase HPLC methods described in this application note provide a reliable and scalable strategy for the high-purity isolation of this compound. By controlling the mobile phase pH with an acidic modifier, the challenges associated with the compound's amphoteric nature are effectively overcome, resulting in excellent chromatographic performance. The provided protocols for both analytical and preparative scales serve as a robust foundation for researchers in drug discovery and chemical synthesis.
References
-
Title: Preparative Scaling Calculator. Source: Phenomenex. [Link]
-
Title: Quinoline-4-carboxylic acid. Source: SIELC Technologies. [Link]
-
Title: Preparative Liquid Chromatography Method Scale-Up. Source: Waters Corporation. [Link]
-
Title: Preparative LC scale-up calculator. Source: YMC Europe. [Link]
-
Title: Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Source: Waters Corporation. [Link]
- Title: Pfitzinger Quinoline Synthesis. Source: Name Reactions in Organic Synthesis.
-
Title: 2-(Pyridin-4-yl)quinoline-4-carboxylic acid. Source: PubChem. [Link]
-
Title: Pfitzinger reaction. Source: Wikipedia. [Link]
-
Title: The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Source: ResearchGate. [Link]
-
Title: Purification of Amphotericin B (AmB) using US10C18HQ-150/212. Source: Interchim. [Link]
-
Title: Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. Source: ACS Food Science & Technology. [Link]
-
Title: HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Source: Pharmaeli. [Link]
-
Title: Mobile Phase Modifiers. Source: ZeptoMetrix. [Link]
-
Title: Application of pfitzinger reaction in the synthesis of some new indophenazino fused quinoline-4-carboxylic acid derivatives. Source: Journal of Chemical and Pharmaceutical Research. [Link]
-
Title: The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Source: LCGC International. [Link]
-
Title: The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Source: ResearchGate. [Link]
-
Title: Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Source: ResearchGate. [Link]
-
Title: HPLC Analysis and Purification of Peptides. Source: PMC - PubMed Central. [Link]
-
Title: HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Source: SIELC Technologies. [Link]
Sources
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- 2. echemi.com [echemi.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. waters.com [waters.com]
- 9. Preparative Scaling Calculator | Phenomenex [phenomenex.com]
- 10. Preparative HPLC Column Method Transfer Tool | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Preparative LC scale-up calculator [ymc.eu]
Application Note & Protocols: A Guide to In Vitro Bioactivity Profiling of 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid , a specific derivative with potential therapeutic value.[3][4] We present a tiered, logic-driven screening cascade, moving from broad phenotypic assays to more specific, mechanism-based evaluations. This application note provides not only step-by-step protocols but also the scientific rationale behind experimental choices, data interpretation, and quality control to ensure trustworthy and reproducible results.
Introduction: The Therapeutic Potential of the Quinoline Scaffold
Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a cornerstone of therapeutic agent development.[1] The structural versatility of the quinoline ring allows for chemical modifications that can fine-tune its biological effects, leading to potent agents targeting cancer, infectious diseases, and inflammatory conditions.[1][3] The specific compound, this compound, combines the quinoline core with a pyridine moiety, making it an attractive candidate for exploration.[4]
Numerous quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of critical cellular enzymes. For instance, structure-guided design has yielded derivatives that are powerful inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway crucial for cancer cell proliferation.[5][6] Other related structures have shown inhibitory activity against histone deacetylases (HDACs) and sirtuins, which are critical epigenetic regulators often dysregulated in cancer.[7][8] Furthermore, the quinoline scaffold has a long-standing history in the development of antimicrobial and antimalarial drugs.[9]
This guide outlines a strategic in vitro testing workflow to comprehensively profile the bioactivity of this compound.
Experimental & Screening Workflow
A tiered approach is recommended to efficiently screen for biological activity, starting with broad cytotoxicity assays and progressing to specific mechanistic studies on validated "hits."
Caption: Tiered workflow for bioactivity screening.
Anticancer Activity Screening
Quinoline derivatives are a significant class of anticancer agents that can induce apoptosis, cell cycle arrest, and inhibit key signaling pathways.[1][7] Given that related quinoline-4-carboxylic acids inhibit enzymes like DHODH, a primary screening focus on anticancer activity is scientifically justified.[5]
Protocol 1.1: Foundational Cytotoxicity Screening (MTT Assay)
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess a compound's effect on cell viability and proliferation.[10] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of a 50% inhibitory concentration (IC₅₀).
Materials:
-
This compound (Test Compound)
-
DMSO (Vehicle)
-
Doxorubicin (Positive Control)
-
Human cancer cell lines (e.g., HCT-116, MIA PaCa-2, K562)[5][7]
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates, multichannel pipette, microplate reader (570 nm)
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x concentrated serial dilutions in serum-free medium. Causality Note: Using serum-free medium for dilution prevents the compound from binding to serum proteins, ensuring its full availability to the cells during initial exposure.
-
Cell Treatment: Remove the growth medium from the wells and add 100 µL of the serially diluted compound solutions. Include wells for "Vehicle Control" (DMSO only) and "Positive Control" (Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in control wells.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
Data Presentation: Cytotoxicity Profile
| Cell Line | Compound | IC₅₀ (µM) |
|---|---|---|
| HCT-116 (Colon) | This compound | [Experimental Value] |
| MIA PaCa-2 (Pancreas) | This compound | [Experimental Value] |
| K562 (Leukemia) | This compound | [Experimental Value] |
| HCT-116 (Colon) | Doxorubicin (Control) | [Experimental Value] |
Protocol 1.2: Mechanistic Enzyme Inhibition Assay (DHODH)
Scientific Rationale: Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, a critical process for DNA and RNA synthesis.[5] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH a validated anticancer target.[6] This assay measures the compound's ability to directly inhibit DHODH enzyme activity.
Caption: The de novo pyrimidine biosynthesis pathway.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (substrate)
-
Coenzyme Q10 (CoQ10) or other electron acceptor
-
DCIP (2,6-dichloroindophenol) as an indicator dye
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compound and a known DHODH inhibitor (e.g., Brequinar)
-
96-well plate, microplate reader (600 nm)
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all solutions in the assay buffer. Dilute the test compound and control inhibitor to various concentrations.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound or control inhibitor at desired concentrations.
-
Recombinant DHODH enzyme.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme. Self-Validation: This step ensures that the inhibition observed is due to a direct interaction with the enzyme prior to the substrate addition.
-
Initiate Reaction: Add a solution containing the substrate (Dihydroorotate) and the indicator (DCIP/CoQ10) to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm (due to the reduction of DCIP) every 30 seconds for 15-20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each concentration. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
Protocol 1.3 & 1.4: Cell-Based Mechanistic Assays
If the compound shows potent cytotoxicity and inhibits a target like DHODH, the next logical step is to confirm its mechanism of action in a cellular context.
-
Protocol 1.3: Cell Cycle Analysis: DHODH inhibition typically causes a cell cycle arrest in the S-phase due to the depletion of pyrimidines required for DNA synthesis.[5] This can be measured by staining DNA with propidium iodide (PI) and analyzing the cell population distribution by flow cytometry.[10]
-
Protocol 1.4: Apoptosis Assay: Potent anticancer agents often induce programmed cell death (apoptosis). This can be quantified using Annexin V/PI staining followed by flow cytometry.[7] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells only when the membrane is compromised in late apoptosis or necrosis.
Antimicrobial Activity Screening
The quinoline core is present in many antibacterial agents. Therefore, assessing the antimicrobial potential of this compound is a valuable secondary screen.
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Scientific Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test Compound, Vehicle (DMSO), and a known antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Step-by-Step Protocol:
-
Compound Dilution: Serially dilute the test compound in MHB directly in the 96-well plate across 10 columns.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the diluted bacterial inoculum to all wells containing the test compound.
-
Controls: Include a "Growth Control" well (MHB + bacteria, no compound) and a "Sterility Control" well (MHB only). Self-Validation: The growth control must show turbidity, and the sterility control must remain clear for the assay to be valid.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Data Presentation: Antimicrobial Profile
| Bacterial Strain | Compound | MIC (µg/mL) |
|---|---|---|
| S. aureus ATCC 29213 | This compound | [Experimental Value] |
| E. coli ATCC 25922 | This compound | [Experimental Value] |
| S. aureus ATCC 29213 | Ciprofloxacin (Control) | [Experimental Value] |
References
- BenchChem. (2025). Screening the Biological Activity of Novel Quinoline Compounds: An In-depth Technical Guide.
- Chem-Impex. (n.d.). 2-Pyridin-3-Yl-Quinoline-4-Carboxylic Acid.
- Kozurkova, M., et al. (2014). Investigating biological activity spectrum for novel quinoline analogues. PubMed.
- BenchChem. (n.d.). This compound.
- BenchChem. (2025).
- Cuthbertson, C. R., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
- Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.
- Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
- Wu, H., et al. (2023).
- Sari, Y., et al. (2023).
- Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
- Zali-Boeini, H., et al. (2020).
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acid Derivatives
Quinoline-4-carboxylic acids are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their rigid, planar structure provides a versatile scaffold for the development of novel therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. 2-(Pyridin-3-yl)quinoline-4-carboxylic acid, the subject of this guide, is a member of this important class of molecules, recognized for its potential applications in pharmaceutical development and biochemical research.[1] The unique fusion of pyridine and quinoline moieties in its structure makes it a compelling candidate for investigation as a modulator of critical cellular processes.
This document provides a comprehensive guide for the use of this compound in a cell culture setting. We will delve into its primary mechanism of action as a tubulin polymerization inhibitor, provide detailed protocols for its preparation and application in various cellular assays, and discuss the expected outcomes and data interpretation.
Mechanism of Action: Disruption of Microtubule Dynamics
A significant body of research on quinoline derivatives points towards their role as potent inhibitors of tubulin polymerization.[2] Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are fundamental to numerous cellular functions, including the maintenance of cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.
The dynamic instability of microtubules, characterized by rapid cycles of polymerization and depolymerization, is essential for their proper function. Small molecules that interfere with this process can have profound effects on cell proliferation. This compound and its analogs are believed to exert their cytotoxic effects by binding to the colchicine-binding site on β-tubulin. This interaction prevents the incorporation of tubulin dimers into growing microtubule polymers, leading to a net depolymerization of the microtubule network.
The disruption of microtubule dynamics has catastrophic consequences for dividing cells. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. This activation leads to a prolonged arrest in the G2/M phase of the cell cycle, preventing the cell from proceeding through mitosis.[3] If the microtubule defect is not resolved, this sustained mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death, leading to the selective elimination of rapidly proliferating cancer cells.[4]
Figure 1: Simplified signaling pathway of this compound.
PART 1: Compound Handling and Stock Solution Preparation
Safety Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). As a general precaution for this class of compounds, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the powdered compound and preparation of concentrated stock solutions should be performed in a certified chemical fume hood.
Reagent and Equipment
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Stock Solution Preparation Protocol
The following protocol describes the preparation of a 10 mM stock solution. This concentration is a common starting point for in vitro studies and can be adjusted as needed.
-
Tare the Balance: In a chemical fume hood, place a sterile microcentrifuge tube on a calibrated analytical balance and tare the weight.
-
Weigh the Compound: Carefully weigh out the desired amount of this compound powder into the tared tube. For a 1 ml of 10 mM stock solution of a compound with a molecular weight of 250.25 g/mol , you would weigh 2.50 mg.
-
Solubilization: Add the appropriate volume of sterile DMSO to the tube to achieve the desired concentration. For a 10 mM stock, add 1 ml of DMSO to 2.50 mg of the compound.
-
Dissolution: Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration) in your experiments.
PART 2: In Vitro Cellular Assays
The following protocols are designed to assess the biological activity of this compound in cultured cancer cells. It is recommended to perform these assays in a variety of cell lines to determine the compound's spectrum of activity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/ml in sterile PBS)
-
DMSO, pure
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. A common concentration range for initial screening is 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µl of the medium containing the different concentrations of the compound. Include wells with medium only (blank), vehicle control (DMSO), and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µl of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µl of pure DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Representative Data for Quinoline Derivatives:
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-based EGFR/HER-2 Inhibitor | MCF-7 | 0.025 - 0.082 | [5] |
| Diarylpyridine (CA-4 analog) | HeLa | 0.19 - 0.33 | [6] |
| Quinoline-indole derivative | HepG2 | < 0.01 | [2] |
Note: The provided IC₅₀ values are for related quinoline derivatives and serve as a reference. The potency of this compound should be empirically determined.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC₅₀ value) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Expected Outcome: Treatment with a tubulin polymerization inhibitor like this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle in a dose-dependent manner.[3][6]
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay is used to detect and quantify apoptosis induced by the compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described in the cell cycle analysis protocol.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Expected Outcome: An increase in the percentage of early and late apoptotic cells is expected with increasing concentrations of the compound.[6]
Figure 2: General experimental workflow for in vitro evaluation.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. Its presumed mechanism of action as a tubulin polymerization inhibitor makes it a valuable tool for studying the intricacies of cell division and apoptosis. The protocols outlined in this guide provide a robust framework for researchers to investigate the cellular effects of this compound. It is imperative to perform careful dose-response studies and include appropriate controls to ensure the generation of reliable and reproducible data. Further investigations into its specific binding kinetics and in vivo efficacy will be crucial in elucidating its full therapeutic potential.
References
-
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2022). Frontiers in Pharmacology. [Link]
-
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
MDs inhibit tubulin polymerization and cause G2/M phase cell cycle arrest. (n.d.). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. (2021). RSC Medicinal Chemistry. [Link]
-
Therapeutic agents targeting apoptosis pathways. (2016). Journal of American Science. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
-
Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4-h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress. (2021). International Journal of Molecular Sciences. [Link]
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- 2. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
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- 4. jofamericanscience.org [jofamericanscience.org]
- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
experimental setup for studying 2-(Pyridin-3-yl)quinoline-4-carboxylic acid
An In-Depth Guide to the Experimental Investigation of 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid
Introduction: Unveiling the Potential of a Privileged Scaffold
The quinoline-4-carboxylic acid moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antibacterial, anticancer, antimalarial, and anti-inflammatory applications[1][2][3]. The compound this compound, which incorporates a pyridine ring at the 2-position, represents a compelling subject for investigation. This unique combination of two nitrogen-containing heterocyclic systems—quinoline and pyridine—creates a scaffold with rich electronic properties and diverse potential for molecular interactions, making it an attractive candidate for drug discovery programs[4].
This application note provides a comprehensive, methodology-focused guide for researchers, scientists, and drug development professionals embarking on the study of this compound. We will move beyond simple procedural lists to explain the causal-driven logic behind experimental choices, ensuring a robust and self-validating research framework. The protocols detailed herein cover essential physicochemical characterization, foundational in vitro biological evaluation, and considerations for subsequent mechanistic and in vivo studies.
Section 1: Foundational Characterization - Knowing Your Molecule
Before any biological assessment, a thorough understanding of the compound's fundamental properties is paramount. These characteristics dictate how the molecule will behave in aqueous assay buffers, its potential for membrane permeability, and the overall reliability of experimental data.
Synthesis and Structural Confirmation
The synthesis of 2-substituted quinoline-4-carboxylic acids is commonly achieved through well-established condensation reactions, such as the Doebner reaction, which utilizes anilines, aldehydes, and pyruvic acid[1]. A frequently employed alternative is the Pfitzinger condensation, reacting isatin with a carbonyl compound[5][6]. For this compound, a plausible Pfitzinger-type synthesis would involve the reaction of isatin with 1-(pyridin-3-yl)ethan-1-one in the presence of a base like potassium hydroxide[6].
Upon synthesis, rigorous structural confirmation is non-negotiable.
Protocol 1: Structural and Purity Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra. The expected spectra should correspond to the unique chemical shifts of the protons and carbons in the quinoline and pyridine rings. For example, ¹H NMR data for similar structures show characteristic peaks in the aromatic region (δ 7.0-9.0 ppm)[7][8].
-
Rationale: NMR provides the definitive atomic-level connectivity map of the molecule, confirming the correct isomer has been synthesized.
-
-
Mass Spectrometry (MS):
-
Utilize High-Resolution Mass Spectrometry (HRMS) to determine the exact mass of the compound. The measured mass should be within 5 ppm of the theoretical mass calculated for the molecular formula, C₁₅H₁₀N₂O₂[9].
-
Rationale: HRMS confirms the elemental composition, complementing the structural information from NMR.
-
-
Purity Assessment (HPLC):
-
Develop a reverse-phase High-Performance Liquid Chromatography (HPLC) method. A typical starting point would be a C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., ~313 nm, characteristic for quinolines[10]).
-
The compound should present as a single major peak, and purity should ideally be >95% for use in biological assays.
-
Rationale: Ensures that any observed biological activity is attributable to the compound of interest and not impurities.
-
Physicochemical Profiling
These properties are critical for designing meaningful biological experiments.
Table 1: Key Physicochemical Parameters and Their Importance
| Parameter | Experimental Method | Rationale & Importance |
| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assays (e.g., Nephelometry) | Determines the maximum achievable concentration in assay buffers, preventing compound precipitation which can lead to false-positive or false-negative results. Essential for dose-response studies. |
| Chemical Stability | HPLC-UV Analysis over Time | The compound is incubated in relevant buffers (e.g., PBS pH 7.4) and assay media at 37°C. Samples are analyzed by HPLC at various time points (0, 2, 4, 24, 48h) to check for degradation. A stable compound ensures consistent concentration throughout the experiment. |
| pKa (Acid Dissociation Constant) | Potentiometric Titration or UV-pH Titration | The carboxylic acid group is ionizable. The pKa value helps predict the charge state of the molecule at physiological pH, which influences its solubility, membrane permeability, and interaction with biological targets[11]. |
Section 2: In Vitro Biological Evaluation - From Cytotoxicity to Mechanism
Based on the extensive literature on quinoline-4-carboxylic acid derivatives, promising avenues for investigation include anticancer and anti-inflammatory activities[1][12].
Assessment of Antiproliferative and Cytotoxic Effects
A primary step in evaluating a novel compound for oncology applications is to determine its effect on cancer cell viability and proliferation.
Protocol 2: MTT Assay for Cell Viability This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability[1][13].
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[13].
-
Compound Treatment: Prepare a 2X serial dilution of this compound in the appropriate culture medium. The final concentration range should typically span from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM). Add the diluted compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals[13].
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Evaluation of Anti-inflammatory Potential
Quinoline derivatives have shown significant anti-inflammatory properties[3][12]. A standard in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages.
Protocol 3: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before stimulation.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response. Include a positive control like indomethacin[12].
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes. A purple color will develop.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only treated cells. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the observed NO reduction is not due to cell death.
Probing the Mechanism of Action (MoA)
Should the compound exhibit potent antiproliferative activity, investigating its MoA is the logical next step. Literature suggests that quinoline-4-carboxylic acids can act as inhibitors of key enzymes like dihydroorotate dehydrogenase (DHODH) or sirtuin 3 (SIRT3)[5][7].
Caption: Hypothetical mechanism of action for an enzyme-inhibiting anticancer agent.
Protocol 4: General Enzyme Inhibition Assay (Fluorometric) This protocol provides a template adaptable for enzymes like SIRT3.
-
Reagent Preparation: Prepare assay buffer, the enzyme (e.g., recombinant human SIRT3), the fluorogenic substrate, and the co-factor (e.g., NAD⁺ for sirtuins).
-
Compound Incubation: In a black 96-well plate, add the enzyme and varying concentrations of this compound. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add the substrate and co-factor to initiate the enzymatic reaction.
-
Reaction Development: Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Signal Detection: Add a developer solution that reacts with the product of the first reaction to generate a fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.
Section 3: Advancing to In Vivo Models
Positive and potent in vitro data provides the justification for progressing to more complex in vivo animal models. The choice of model is dictated by the primary in vitro activity observed.
Table 2: Potential In Vivo Models for Further Study
| Observed In Vitro Activity | Potential In Vivo Model | Key Endpoints | Rationale & References |
| Anticancer | Human tumor xenograft model in immunocompromised mice (e.g., MCF-7 or HCT-116 xenografts). | Tumor growth inhibition (TGI), body weight changes, survival analysis. | Standard model to test the efficacy of potential anticancer agents.[14] |
| Anti-inflammatory | Imiquimod-induced psoriasis model in mice. | Ear thickness, spleen weight, histological analysis of skin, cytokine levels (e.g., IL-17, IL-23). | A well-established model for Th17-driven skin inflammation.[15] |
| General Pharmacology | Pharmacokinetic (PK) study in rodents (rats or mice). | Plasma concentration over time, half-life (t₁/₂), bioavailability (F%), Cmax, Tmax. | Essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and for informing dosing regimens in efficacy models.[5][16] |
Before initiating in vivo studies, formulation development is critical to ensure the compound can be administered effectively at the required doses. This often involves screening various vehicles to achieve sufficient solubility and stability for oral gavage or intraperitoneal injection.
Conclusion
The systematic investigation of this compound requires a logical, multi-step approach. This guide outlines a robust framework, beginning with essential physicochemical characterization to ensure data integrity, followed by foundational in vitro screening for antiproliferative and anti-inflammatory activities. Finally, it provides a clear path toward mechanistic studies and validation in relevant in vivo models. By adhering to these detailed protocols and understanding the rationale behind each step, researchers can effectively explore the therapeutic potential of this promising molecular scaffold.
References
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. [Link]
-
The Physical and Chemical Properties of Quinoline. (n.d.). ResearchGate. [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry. [Link]
-
Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (2019). Bioorganic Chemistry. [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]
-
What are the physical properties of quinoline?. (n.d.). BIOSYNCE. [Link]
-
The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). ResearchGate. [Link]
-
2-(Pyridin-4-yl)quinoline-4-carboxylic acid. (n.d.). PubChem. [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2017). Journal of Medicinal Chemistry. [Link]
-
Quinoline. (n.d.). Wikipedia. [Link]
-
Quinoline derivatives (organic compounds) and their properties. (n.d.). ResearchGate. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2023). RSC Medicinal Chemistry. [Link]
-
Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (2020). ACS Omega. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). Molecules. [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry. [Link]
Sources
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- 2. noveltyjournals.com [noveltyjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | C15H10N2O2 | CID 26587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid for Advanced Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the synthesis, characterization, and application of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid (PQC) as a foundational scaffold for the development of novel fluorescent probes. Quinoline derivatives are widely utilized for detecting metal ions due to their ability to form complexes and alter their fluorescence properties.[1] PQC, with its rigid heterocyclic structure incorporating both a quinoline core and a pyridine moiety, offers intrinsic fluorescence and versatile coordination sites, making it an exceptional platform for designing sensitive and selective chemosensors.[2] This document details a robust synthesis protocol for PQC via the Doebner reaction, outlines its core photophysical properties, explains the principles of fluorescence sensing mechanisms, and provides step-by-step experimental protocols for its application in detecting metal ions like Zn²⁺. Furthermore, it includes methodologies for data analysis and interpretation, ensuring researchers can validate their findings and accurately characterize probe performance.
The PQC Scaffold: Synthesis and Physicochemical Properties
Rationale for Use: The Advantage of the Quinoline-Pyridine Framework
The utility of this compound as a precursor for fluorescent probes stems from several key structural and chemical attributes:
-
Rigid, Planar Structure: The fused aromatic system of the quinoline core minimizes non-radiative decay from vibrational and rotational modes, providing a foundation for a high intrinsic fluorescence quantum yield.
-
Dual Coordination Sites: The nitrogen atoms on both the quinoline and pyridine rings act as excellent Lewis basic sites for coordinating with metal ions. This bidentate chelation capability often leads to the formation of stable complexes, which is crucial for sensing applications.[1][3]
-
Tunable Electronics: The carboxylic acid group at the 4-position not only enhances water solubility but also serves as an additional coordination site or a reactive handle for further chemical modification, allowing for the fine-tuning of the probe's electronic properties and selectivity.
-
Favorable Photophysical Properties: Quinoline-based fluorophores are known for their strong absorption in the UV-Vis range, large Stokes shifts, and high sensitivity to their local environment, making them ideal for fluorescence-based detection.[1][4]
Synthesis Protocol: The Doebner Reaction
The most direct and efficient method for synthesizing PQC and its derivatives is the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[5][6][7]
Reaction Scheme:
Aniline + 3-Pyridinecarboxaldehyde + Pyruvic Acid → this compound
Materials:
-
Aniline
-
3-Pyridinecarboxaldehyde
-
Pyruvic Acid
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve aniline (10 mmol) and 3-pyridinecarboxaldehyde (10 mmol) in 100 mL of absolute ethanol. Stir the mixture at room temperature for 15 minutes.
-
Expert Insight: This initial step allows for the formation of the Schiff base intermediate between the aniline and aldehyde, which is a key mechanistic step in the Doebner reaction.[5]
-
-
Addition of Pyruvic Acid: To the stirring solution, add pyruvic acid (12 mmol) dropwise. A slight exothermic reaction may be observed.
-
Causality: Pyruvic acid acts as the source for the C3 and C4 atoms of the quinoline ring, including the carboxylic acid moiety. Adding it dropwise helps to control the reaction rate.
-
-
Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Expert Insight: Heating to reflux provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps that form the aromatic quinoline ring system.[6]
-
-
Isolation and Purification: After the reaction is complete, cool the flask to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF) to obtain pure this compound as a solid.
-
Dry the final product under vacuum.
Characterization
The identity and purity of the synthesized PQC should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
FT-IR Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches.
Core Photophysical Properties
Before use as a probe, the fundamental photophysical properties of the PQC scaffold must be characterized in a relevant buffer or solvent system (e.g., Ethanol or HEPES buffer).
| Property | Typical Value Range | Significance |
| Excitation Maximum (λ_ex) | 320 - 350 nm | Wavelength for optimal excitation of the fluorophore. |
| Emission Maximum (λ_em) | 430 - 480 nm | Wavelength of maximum fluorescence intensity. |
| Stokes Shift | >100 nm | A large shift minimizes self-absorption and improves signal-to-noise. |
| Quantum Yield (Φ_F) | 0.01 - 0.10 | Efficiency of converting absorbed photons into emitted photons. |
| Molar Absorptivity (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Measure of how strongly the molecule absorbs light at λ_ex. |
Principle of Operation: Sensing Mechanisms
Fluorescent probes derived from PQC typically operate via coordination with a target analyte, which modulates the fluorophore's emission. The most common mechanisms for metal ion sensing are Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).
-
Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the PQC probe may have its fluorescence partially quenched by rotational or vibrational freedoms. Upon binding a metal ion (e.g., Zn²⁺), a rigid chelate complex is formed. This increased rigidity reduces non-radiative decay pathways, leading to a significant enhancement ("turn-on") of fluorescence intensity.[3]
-
Photoinduced Electron Transfer (PET): In a PET-based sensor, a receptor unit (like an amino group) is attached to the fluorophore. In the absence of an analyte, excitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence.[4][8] When the receptor binds to a metal ion, its electron-donating ability is suppressed, inhibiting the PET process and restoring ("turning on") the fluorescence.[4][8]
Caption: Experimental workflow for fluorometric titration.
Step-by-Step Protocol
-
Prepare Working Solution: Prepare a 3 mL solution of PQC at a final concentration of 10 µM in a quartz cuvette using the HEPES buffer.
-
Expert Insight: A pH 7.4 buffer is used to mimic physiological conditions and ensure the carboxylic acid group is deprotonated, which can be crucial for metal coordination.
-
-
Initial Measurement: Place the cuvette in the fluorometer. Set the excitation wavelength to 340 nm and record the emission spectrum from 400 nm to 600 nm. This is the fluorescence of the "free" probe.
-
Titration: Add small aliquots (e.g., 2-10 µL) of the ZnCl₂ stock solution directly to the cuvette. After each addition, gently mix the solution and allow it to equilibrate for 2 minutes.
-
Record Spectra: Record the fluorescence emission spectrum after each addition of Zn²⁺. A gradual increase in fluorescence intensity at the emission maximum (around 460 nm) should be observed.
-
Continue Titration: Continue adding Zn²⁺ until the fluorescence intensity reaches a plateau, indicating that the probe is saturated. This typically occurs after adding 1.5-2.0 molar equivalents of the metal ion.
Data Analysis and Interpretation
Plotting and Visualization
Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration. The resulting curve should show a sigmoidal or hyperbolic shape, saturating at higher concentrations.
Limit of Detection (LOD)
The LOD is a critical parameter for evaluating sensor performance. It can be calculated using the formula: LOD = 3σ / k Where:
-
σ is the standard deviation of the blank measurement (fluorescence of the probe without any added analyte).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of Zn²⁺).
Determining Binding Stoichiometry (Job's Plot)
A Job's plot is used to determine the binding ratio between the probe (P) and the analyte (A).
-
Prepare a series of solutions where the total molar concentration ([P] + [A]) is constant, but the mole fraction of the analyte (Xₐ) varies from 0 to 1.
-
Measure the fluorescence intensity for each solution.
-
Plot the change in fluorescence (ΔF) against the mole fraction Xₐ.
-
The mole fraction at which the maximum fluorescence change occurs indicates the stoichiometry. For example, a maximum at Xₐ = 0.5 suggests a 1:1 binding stoichiometry. [9]
Calculating the Association Constant (Benesi-Hildebrand)
For a 1:1 complex, the binding or association constant (Kₐ) can be determined using the Benesi-Hildebrand equation: 1 / (F - F₀) = 1 / (F_max - F₀) + 1 / (Kₐ * (F_max - F₀) * [A]) Where:
-
F₀ is the fluorescence of the free probe.
-
F is the fluorescence at a given analyte concentration [A].
-
F_max is the maximum fluorescence at saturation.
By plotting 1/(F - F₀) against 1/[A], a straight line should be obtained. Kₐ can be calculated from the ratio of the intercept to the slope. A higher Kₐ value indicates stronger binding.
Troubleshooting and Expert Insights
-
Poor Solubility: If PQC or its derivatives show poor solubility in aqueous buffers, increasing the proportion of a co-solvent like DMSO or ethanol (up to 5-10%) can help. Alternatively, further chemical modification to add more polar groups may be necessary.
-
Interference from Other Ions: The selectivity of the probe is paramount. To validate, run control experiments by titrating the probe with other biologically and environmentally relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺). [10]A selective probe will show a significant fluorescence response only for the target analyte.
-
Inner Filter Effect: At high probe or analyte concentrations, the solution can absorb too much of the excitation or emission light, leading to a non-linear decrease in observed fluorescence. It is crucial to work with dilute solutions (typically in the low micromolar range) where absorbance is below 0.1 at the excitation wavelength.
References
- A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC - NIH. (2025).
- A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Platform. (2025).
- (PDF) Quinoline-Based Fluorescence Sensors. (n.d.).
- Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. (2024).
- Doebner reaction - Wikipedia. (n.d.). Wikipedia.
- Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines. (n.d.). Benchchem.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- 2-Pyridin-3-Yl-Quinoline-4-Carboxylic Acid. (n.d.). Chem-Impex.
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
- Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022).
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- 3. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Doebner reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Quinoline Scaffold in Modern Agrochemical Discovery
The quinoline ring system is a privileged scaffold in medicinal and materials chemistry, and its importance in agrochemical research is rapidly growing.[1][2] Quinoline derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[2][3] The unique electronic and structural features of the quinoline core allow for diverse functionalization, making it an attractive starting point for the development of novel active ingredients.[4]
Among this promising class of compounds, 2-(Pyridin-3-yl)quinoline-4-carboxylic acid (herein referred to as PQC) has been identified as a molecule of interest for its potential applications in developing new pesticides or herbicides.[5] This guide provides a comprehensive overview of the potential agrochemical applications of PQC, hypothesizes its modes of action based on related structures, and offers detailed protocols for its synthesis and bioactivity screening.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is critical for experimental design, formulation, and interpretation of results.
| Property | Value | Reference |
| CAS Number | 7482-91-9 | [6] |
| Molecular Formula | C₁₅H₁₀N₂O₂ | [7] |
| Molecular Weight | 250.25 g/mol | [7] |
| Appearance | Solid (predicted) | - |
| Storage | Store in a cool, dry place away from light | [6] |
Part 1: Potential Agrochemical Applications & Hypothesized Modes of Action
While direct, extensive research on PQC in agriculture is emerging, we can infer its potential from the well-documented activities of the broader quinoline-4-carboxylic acid class.
Fungicidal Application
Field Insight: The development of fungicides with novel modes of action is critical to combat the rise of resistant pathogens. Quinoline derivatives have shown significant promise in this area.[2] Specifically, 2-substituted derivatives of quinoline-4-carboxylic acid have demonstrated potent antifungal effects against economically important pathogens like Botrytis cinerea (gray mold).[8][9]
Hypothesized Mode of Action: Research on similar quinoline-4-carboxylic acids has pointed to a disruptive effect on fungal morphology, particularly at the hyphal tips, leading to branching and the release of cytoplasmic content.[8][9] This suggests a mechanism involving the disruption of cell membrane integrity or interference with cell wall synthesis. The carboxylic acid moiety is crucial, as related quinoline-4-carboxamides show significantly weaker activity.[8]
Caption: Hypothesized fungicidal mode of action for PQC.
Herbicidal Application
Field Insight: Carboxylic acids are a cornerstone of herbicide development, with prominent examples including the auxin-mimic herbicides (e.g., 2,4-D, dicamba) and inhibitors of various plant-specific enzymes.[10][11] The presence of the carboxylic acid group on the PQC scaffold makes it a prime candidate for herbicidal activity screening.
Hypothesized Mode of Action: The structural features of PQC do not align perfectly with classic auxin herbicides. A more plausible hypothesis is the inhibition of a key plant enzyme. For instance, some quinoline-4-carboxylic acids have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis.[12] Inhibition of this pathway would halt nucleic acid synthesis, leading to growth arrest and plant death. This provides a specific, testable hypothesis for PQC's potential herbicidal action.
Insecticidal Application
Field Insight: While less common than for fungicides, some quinoline derivatives have been successfully developed into insecticides. Moreover, screening of novel synthetic quinolines has revealed moderate insecticidal activity against pests such as the red palm weevil (Rhynchophorus ferrugineus).[3]
Hypothesized Mode of Action: The mode of action for insecticidal quinolines is diverse. They may act as neurotoxins, disrupting ion channels or neurotransmitter receptors in the insect's central nervous system. Alternatively, they could inhibit essential metabolic enzymes. Given the structural novelty of PQC, its evaluation against a range of insect pests is warranted to uncover any potential activity.
Part 2: Experimental Protocols
The following protocols provide a validated starting point for researchers. All procedures should be conducted in accordance with standard laboratory safety practices.
Synthesis of this compound via Doebner Reaction
The Doebner reaction is a versatile method for synthesizing quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid.[4]
Sources
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- 2. Quinoline Derivatives in Discovery and Development of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Carboxylic Acid Derivatives in Herbicide Development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Measuring the Solubility of Quinoline Derivatives
Introduction: The Critical Role of Solubility in Quinoline Drug Development
Quinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry, giving rise to a multitude of therapeutic agents with applications ranging from antimalarial (e.g., quinine, chloroquine) to anticancer and antiviral drugs.[1][2] However, the journey from a promising hit compound to a viable drug candidate is fraught with physicochemical challenges, chief among them being aqueous solubility. Poor solubility is a primary driver of high attrition rates in drug development, as it can lead to low and erratic bioavailability, hinder the development of suitable formulations, and produce unreliable data in in vitro biological assays.[3][4][5][6]
For researchers, scientists, and drug development professionals working with quinoline derivatives—which are often weak bases whose ionization state is pH-dependent—a robust understanding and accurate measurement of solubility are not just procedural formalities; they are foundational to making informed decisions that guide lead optimization and candidate selection.[1][7]
This technical guide provides an in-depth exploration of the principal methods for determining the solubility of quinoline derivatives. It moves beyond mere procedural lists to explain the causality behind experimental choices, distinguishing between the rapid, screening-level data appropriate for early discovery and the rigorous, equilibrium data required for preclinical and formulation development.
Pillar 1: Thermodynamic vs. Kinetic Solubility - A Tale of Two Timelines
Before delving into specific protocols, it is crucial to understand the distinction between thermodynamic and kinetic solubility. The choice of which to measure is dictated by the stage of the drug discovery process.
-
Thermodynamic Solubility (Equilibrium Solubility): This is the "gold standard" measurement representing the maximum concentration of a compound that can dissolve in a solvent at equilibrium, where the dissolved solute is in a stable state with the undissolved solid.[8][9] This value is critical for late-stage lead optimization and formulation development, as it defines the true, stable solubility limit of the crystalline material.[9][10]
-
Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates out of solution when added from a high-concentration organic stock (typically DMSO) into an aqueous buffer.[3][11] The resulting precipitate is often amorphous and has a higher apparent solubility than the stable crystalline form.[10] Kinetic solubility assays are high-throughput and consume minimal compound, making them invaluable for early discovery to quickly flag compounds that may precipitate under the conditions of in vitro biological screens.[11][12][13]
The logical relationship between these two concepts is fundamental to a solubility assessment strategy.
Caption: Strategic application of solubility assays across the drug discovery timeline.
Pillar 2: The Gold Standard - Thermodynamic Solubility via the Shake-Flask Method
The Shake-Flask method is the definitive technique for determining thermodynamic solubility.[7][14] Its deliberate, time-intensive nature is a feature, not a flaw, as it is designed to allow the system to reach true thermodynamic equilibrium.
Causality Behind the Choices:
-
Why excess solid? To ensure that the solution becomes saturated and remains so, with the dissolved and undissolved compound reaching a state of equilibrium.[7]
-
Why 24-72 hours incubation? This extended period is crucial for two reasons: 1) It allows sufficient time for the dissolution process to reach equilibrium, and 2) It permits any less stable, transient solid forms (like amorphous material) to convert to the most stable, least soluble crystalline form.[11][15]
-
Why HPLC-UV or LC-MS analysis? These analytical techniques provide the necessary sensitivity and specificity to accurately quantify the concentration of the dissolved compound in the supernatant, separating it from potential impurities or degradants.[11][16]
Experimental Workflow: Shake-Flask Method
Caption: Workflow for the thermodynamic shake-flask solubility assay.
Protocol: Miniaturized Shake-Flask Method
This protocol is adapted for lower compound consumption, suitable for a drug discovery setting.[17][18]
-
Compound Preparation: Accurately weigh approximately 1-2 mg of the quinoline derivative into a 1.5 mL glass vial or a well of a 96-well deep-well plate.[8]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Equilibration: Seal the vials/plate and place them in a shaker or thermomixer set to a consistent temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm). Incubate for at least 24 hours to allow the system to reach equilibrium.[8]
-
Phase Separation (Critical Step):
-
Option A (Filtration): Use a 96-well filter plate (e.g., 0.45 µm PVDF) and collect the filtrate into a clean collection plate using a vacuum manifold or centrifugation. This is a highly reliable method for removing undissolved solids.[11]
-
Option B (Centrifugation): Centrifuge the samples at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the excess solid. Carefully aspirate the supernatant, avoiding any disturbance of the solid pellet.
-
-
Quantification:
-
Prepare a calibration curve of the test compound by making serial dilutions from a known concentration DMSO stock into the same aqueous buffer.
-
Analyze the collected filtrate/supernatant and the calibration standards by a validated HPLC-UV or LC-MS/MS method.
-
Determine the concentration of the unknown sample against the calibration curve. This value is the thermodynamic solubility.[16]
-
Pillar 3: High-Throughput Screening - Kinetic Solubility via Turbidimetry
For early discovery, speed and compound economy are paramount. Turbidimetric (or nephelometric) assays meet this need by rapidly identifying the point at which a compound, introduced from a DMSO stock, precipitates in aqueous buffer.[13][19]
Causality Behind the Choices:
-
Why start from DMSO? This mimics the process used in most high-throughput biological screening assays, where compounds are stored and dispensed from DMSO stocks. Therefore, the results are directly relevant to predicting if a compound will crash out in those assays.[11][20]
-
Why measure light scattering/absorbance? As the compound precipitates, it forms fine particles that scatter light. A nephelometer measures this scattered light directly, while a spectrophotometer (turbidimetry) measures the decrease in transmitted light (absorbance).[21][22] Both are rapid, plate-based readouts that correlate with the amount of precipitate.
-
Why a short incubation (1-2 hours)? This method is not intended to measure equilibrium. The short timeframe is sufficient for the rapid precipitation process to occur and provides a snapshot of the compound's "kinetic" solubility behavior.[11][21]
Experimental Workflow: Turbidimetric Assay```dot
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start [label="Start", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; prep_stock [label="1. Prepare high-concentration\nstock in DMSO (e.g., 10 mM)", fillcolor="#F1F3F4", fontcolor="#202124"]; serial_dilute [label="2. Create serial dilutions\nof stock in a DMSO plate", fillcolor="#F1F3F4", fontcolor="#202124"]; transfer [label="3. Transfer small aliquot (e.g., 2 µL)\nto analysis plate containing buffer", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="4. Mix and incubate\n(e.g., 1-2h at RT or 37°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read_plate [label="5. Read plate on nephelometer\nor spectrophotometer (e.g., 620 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nKinetic Solubility (μM)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
start -> prep_stock; prep_stock -> serial_dilute; serial_dilute -> transfer; transfer -> incubate; incubate -> read_plate; read_plate -> end; }
Caption: Logical flow for determining pKa and solubility via potentiometric titration.
Protocol: Potentiometric Titration
-
Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10). [23]2. Sample Preparation: Prepare a suspension of the quinoline derivative (e.g., 0.5-1 mM) in a solution of constant ionic strength (e.g., 0.15 M KCl). For very poorly soluble compounds, a water-cosolvent mixture may be necessary to obtain a measurable titration curve.
-
Titration Setup: Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode and the titrant dispensing tube. Purge the solution with nitrogen to remove dissolved CO2. [23]4. Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of titrant, allowing the reading to stabilize. The titration continues until all the solid has dissolved and the pH curve flattens in the acidic region.
-
Data Analysis: The resulting data of pH vs. volume of titrant is processed using specialized software.
-
pKa Determination: The pKa is determined from the inflection point of the titration curve in the region where the compound is fully dissolved. [24][23] * Solubility Determination: The intrinsic solubility of the neutral base (S₀) and the solubility of the protonated salt are calculated from the region of the curve where the solid is in equilibrium with the solution.
-
Data Summary and Method Comparison
The choice of method depends on the specific question being asked. The table below summarizes the key attributes of each technique to guide the researcher.
| Feature | Shake-Flask Method | Turbidimetric Method | Potentiometric Titration |
| Solubility Type | Thermodynamic (Equilibrium) [8][9] | Kinetic [3][11] | Thermodynamic (pH-dependent) [18] |
| Primary Application | Lead optimization, formulation, regulatory filings | Early discovery hit-to-lead, assay triage | Mechanistic understanding, in vivo absorption prediction |
| Throughput | Low (~10s of compounds/week) | High (>100s of compounds/day) | Medium (~20-30 compounds/week) [25] |
| Compound Required | High (mg scale) [8] | Very Low (µg scale) [26] | Low (~100 µg) [18][25] |
| Key Output | A single, highly accurate solubility value | An estimated precipitation concentration | pKa and a full pH-solubility profile |
| Causality/Insight | Defines the true solubility limit of the stable solid form | Predicts precipitation risk from DMSO stocks in assays | Explains how ionization governs solubility |
| Limitations | Time-consuming, low throughput | Can overestimate true solubility, sensitive to precipitation kinetics | Requires an ionizable compound, can be complex for multi-protic species |
Conclusion: An Integrated Strategy for Success
Measuring the solubility of quinoline derivatives is not a one-size-fits-all task. An effective strategy leverages the strengths of different techniques at appropriate stages of the drug discovery and development pipeline. It begins with high-throughput kinetic assays to rapidly screen and rank early-stage compounds, progresses to detailed pH-solubility profiling to understand the mechanistic drivers of absorption for promising leads, and culminates in rigorous thermodynamic shake-flask measurements to provide the definitive data needed for formulation and preclinical advancement. By understanding the principles behind each method and applying them judiciously, researchers can de-risk their projects, optimize their candidates, and ultimately increase the probability of success.
References
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- Drug solubility: why testing early m
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- Kinetic versus thermodynamic solubility tempt
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Protocol for Determining pKa Using Potentiometric Titration.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
- Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calcul
- Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calcul
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed.
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
- Thermodynamic Solubility Assay. Evotec.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality. (2012).
- Turbidimetric (Kinetic) Solubility Assay. Domainex.
- A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (2004). BMG LABTECH.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
- Turbidimetric Solubility Assay. Evotec.
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- Quinoline. Wikipedia.
- Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review.
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methodology for assessing the anti-inflammatory effects of quinoline derivatives.
Introduction
Quinoline and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] Among these, their anti-inflammatory potential is of particular interest to researchers engaged in the discovery and development of novel therapeutic agents for a myriad of inflammatory diseases.[1][2] The quinoline framework serves as a privileged scaffold for the design of molecules that can modulate key inflammatory pathways.[2] This guide provides a comprehensive overview of the methodologies employed to assess the anti-inflammatory effects of quinoline derivatives, encompassing both in vitro and in vivo approaches. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and rationale to effectively screen and characterize these promising compounds.
The inflammatory response is a complex biological process involving a cascade of molecular and cellular events. Key players in this process include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2) and lipoxygenases (LOX) that are responsible for the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[4][5][6] Many quinoline derivatives have been found to exert their anti-inflammatory effects by targeting these critical components.[2][4][5][7] Furthermore, signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of the inflammatory response, and their modulation by quinoline derivatives is a key area of investigation.[8][9][10][11]
This document will detail validated experimental protocols, explain the scientific principles behind the selection of specific assays, and provide guidance on data interpretation. By offering a structured and in-depth approach, we aim to facilitate the systematic evaluation of quinoline derivatives and accelerate the identification of lead candidates for further preclinical and clinical development.
Part 1: In Vitro Assessment of Anti-inflammatory Activity
In vitro assays are the foundational step in the evaluation of the anti-inflammatory properties of quinoline derivatives. They provide a controlled environment to investigate the direct effects of compounds on specific cellular and molecular targets, offering insights into their mechanism of action.
Inhibition of Nitric Oxide (NO) Production in Macrophages
Scientific Rationale: Macrophages are key immune cells that, when activated by inflammatory stimuli such as lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS).[12][13] Overproduction of NO is a hallmark of chronic inflammation. Therefore, the ability of a quinoline derivative to inhibit LPS-induced NO production in macrophage cell lines, such as RAW 264.7, is a primary indicator of its anti-inflammatory potential.[11][12][14]
Experimental Protocol: Griess Assay for Nitrite Determination
This protocol quantifies nitrite, a stable and measurable breakdown product of NO in the cell culture supernatant.[12]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Quinoline derivative stock solution (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.[15]
-
Compound Treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[16]
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B.
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity of the quinoline derivative.
Data Presentation:
| Compound Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production | Cell Viability (%) |
| Vehicle Control (LPS only) | 50.2 ± 3.5 | 0 | 100 |
| Quinoline Derivative X (1) | 45.1 ± 2.8 | 10.2 | 98.5 |
| Quinoline Derivative X (10) | 25.6 ± 1.9 | 49.0 | 97.2 |
| Quinoline Derivative X (50) | 10.3 ± 0.8 | 79.5 | 95.8 |
| Positive Control | 5.1 ± 0.4 | 90.0 | 99.1 |
Workflow Visualization:
Caption: In Vitro Nitric Oxide Inhibition Assay Workflow.
Measurement of Pro-inflammatory Cytokines
Scientific Rationale: Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β are pivotal mediators of inflammation.[17] Assessing the ability of quinoline derivatives to suppress the production of these cytokines in LPS-stimulated macrophages provides crucial information about their immunomodulatory effects.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific method for quantifying cytokine levels in cell culture supernatants.[18][19]
Materials:
-
Supernatants from LPS-stimulated RAW 264.7 cells (as prepared in the NO assay)
-
Commercial ELISA kits for mouse TNF-α, IL-6, and IL-1β[17][20]
-
Microplate reader
Procedure:
-
Sample Preparation: Use the cell culture supernatants collected from the NO production experiment.
-
ELISA Protocol: Follow the manufacturer's instructions provided with the commercial ELISA kits. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the target cytokine.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a substrate solution (e.g., TMB) that is converted by HRP to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Quantification: Calculate the cytokine concentrations in the samples by comparing their absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.
Data Presentation:
| Compound Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control (LPS only) | 2500 ± 150 | 1800 ± 120 |
| Quinoline Derivative Y (1) | 2200 ± 130 | 1650 ± 110 |
| Quinoline Derivative Y (10) | 1200 ± 90 | 800 ± 60 |
| Quinoline Derivative Y (50) | 400 ± 30 | 250 ± 20 |
Investigation of Molecular Mechanisms
Scientific Rationale: To understand how quinoline derivatives exert their anti-inflammatory effects, it is essential to investigate their impact on key signaling pathways. The NF-κB and MAPK pathways are central to the expression of pro-inflammatory genes.[8][10][21][22][23]
Experimental Protocol: Western Blotting for Signaling Proteins
Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates. This can be used to assess the phosphorylation (activation) status of key signaling molecules.
Procedure:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with the quinoline derivative and/or LPS for appropriate time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., p65 NF-κB, IκBα, p38 MAPK, ERK1/2, JNK).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Signaling Pathway Visualization:
Caption: Key Inflammatory Signaling Pathways Targeted by Quinoline Derivatives.
Part 2: In Vivo Assessment of Anti-inflammatory Activity
In vivo models are indispensable for evaluating the therapeutic potential of quinoline derivatives in a whole-organism context, considering factors like pharmacokinetics and systemic effects.
Carrageenan-Induced Paw Edema in Rodents
Scientific Rationale: This is a widely used and well-characterized model of acute inflammation.[24] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified to assess the efficacy of an anti-inflammatory agent.[6][25][26]
Experimental Protocol:
Animals:
-
Male Wistar rats or Swiss albino mice.
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Quinoline derivative (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin or Diclofenac)
-
Pletismometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week. Divide them into groups: vehicle control, positive control, and various dose groups for the quinoline derivative.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal.
-
Compound Administration: Administer the quinoline derivative or controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[6][24]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[6]
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6][27]
-
Calculation of Edema and Inhibition:
-
Paw Edema = (Paw volume at time 't') - (Initial paw volume)
-
% Inhibition = [(Edema of control group - Edema of treated group) / Edema of control group] x 100
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Edema at 3h (mL) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | 0 |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |
| Quinoline Derivative Z (25) | 0.65 ± 0.06 | 23.5 | |
| Quinoline Derivative Z (50) | 0.45 ± 0.05 | 47.1 | |
| Quinoline Derivative Z (100) | 0.35 ± 0.04 | 58.8 |
Workflow Visualization:
Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.
Conclusion
The methodologies outlined in this guide provide a robust framework for the comprehensive assessment of the anti-inflammatory properties of quinoline derivatives. A systematic approach, beginning with in vitro screening to identify active compounds and elucidate their mechanisms of action, followed by in vivo validation to confirm efficacy in a physiological context, is crucial for the successful development of new anti-inflammatory drugs. The combination of cellular assays, molecular biology techniques, and established animal models allows for a thorough characterization of these promising therapeutic agents.
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El-Gamal, M. I., et al. (2024). Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study. European Journal of Medicinal Chemistry, 267, 116215. [Link]
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Singh, A., & Kumar, R. (2022). Quinoline derivative and their pharmacological & medicinal potential. Neliti. [Link]
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El-Gamal, M. I., et al. (2021). Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition. European Journal of Medicinal Chemistry, 219, 113457. [Link]
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Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 161-169). Humana Press. [Link]
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De Jager, W., & Rijkers, G. T. (2011). Approaches to Determine Expression of Inflammatory Cytokines. Methods in molecular biology (Clifton, N.J.), 785, 13-33. [Link]
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Wang, Y., et al. (2025). Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. European Journal of Medicinal Chemistry, 281, 117466. [Link]
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Ghorab, M. M., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Archiv der Pharmazie, 351(3-4), e1700346. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
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MDPI. (2016). 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. MDPI. [Link]
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de Oliveira, R. S., et al. (2024). Synthesis and In Vitro and Silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. ResearchGate. [Link]
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ResearchGate. (n.d.). Selected quinoline derivatives with anti-inflammatory activity. ResearchGate. [Link]
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El-Sayed, W. M., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. International Journal of Nanomedicine, 19, 4975-4990. [Link]
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Khan, I., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8489. [Link]
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de Oliveira, R. S., et al. (2024). Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. Current Medicinal Chemistry, 31. [Link]
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ResearchGate. (n.d.). How can I measure interleukin (IL-6, IL-10 and TNF alpha) in cell culture using flow cytometry? ResearchGate. [Link]
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Georgiev, G. S., et al. (2017). Rat paw oedema modeling and NSAIDs: Timing of effects. Biomedical Research and Therapy, 4(12), 1836-1847. [Link]
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Kumar, A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal chemistry (Shariqah (United Arab Emirates)), 12(6), 573-581. [Link]
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Bhattacharjee, B., et al. (2018). In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark. Journal of natural products, 81(10), 2216-2223. [Link]
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Kim, J. H., et al. (2025). Cold Atmospheric Plasma Promotes Anti-Inflammatory and Regenerative Responses in Oral Soft Tissue through Redox-Driven. Antioxidants, 14(1), 1. [Link]
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ResearchGate. (n.d.). COX-2 inhibition against quinoline glycoconjugates. ResearchGate. [Link]
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Leng, S. X., et al. (2008). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology (Clifton, N.J.), 410, 17-32. [Link]
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Singh, S., & Majumdar, S. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Drug Research, 7(4), 293-297. [Link]
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Pal, M., et al. (2023). Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX. Bioorganic chemistry, 137, 106606. [Link]
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Su, J. H., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 9(8), 1485-1494. [Link]
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ResearchGate. (n.d.). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. ResearchGate. [Link]
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Johnson, P. D., & L. D. Jones. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. The FASEB Journal, 26(S1), lb381-lb381. [Link]
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ResearchGate. (n.d.). Regulation of NO production from macrophages by LPS and catecholamines. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic compound. Drawing from established synthetic protocols and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions, and optimized experimental procedures.
Introduction
This compound is a key structural motif in medicinal chemistry and materials science, recognized for its potential in drug discovery and as a ligand in coordination chemistry.[1] Its synthesis, most commonly achieved via the Doebner reaction, presents several challenges that can significantly impact reaction yield and purity.[2] This guide addresses these issues directly, providing a framework for rational optimization and troubleshooting.
Troubleshooting Guide
This section is structured to address the most common problems encountered during the synthesis.
Problem 1: Low to No Product Yield
Question: I am performing the Doebner reaction with 3-aminopyridine, an aromatic aldehyde, and pyruvic acid, but I am observing very low yields or no desired product. What are the primary causes and how can I resolve this?
Answer:
Low yield is a frequent challenge and can stem from several factors, from reactant quality to suboptimal reaction conditions.[3][4] Below are the most probable causes and their corresponding solutions.
Potential Causes & Recommended Solutions
-
Suboptimal Catalyst Choice or Concentration: The Doebner reaction is acid-catalyzed, and the choice and concentration of the acid are critical.[5] Excessively harsh acids can promote side reactions, while insufficient acid will result in a sluggish or incomplete reaction.
-
Solution: Systematically screen different acid catalysts. While traditional Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or Sc(OTf)₃ can offer milder conditions and improved yields in some cases.[6][7][8] Begin with a catalytic amount (e.g., 10-20 mol%) and incrementally increase if conversion is low, monitoring by TLC. Some modern approaches have shown success with solid acid catalysts or ionic liquids which can simplify workup and improve yields.[9]
-
-
Poor Reactivity of 3-Aminopyridine: The nitrogen atom in the pyridine ring can be protonated under strong acidic conditions. This deactivates the aniline nitrogen, reducing its nucleophilicity and hindering the initial Michael addition or imine formation with the aldehyde, which is a critical first step.
-
Solution: Employ milder acidic conditions as described above. Alternatively, consider a two-step approach where the imine between 3-aminopyridine and the aldehyde is pre-formed under neutral or mildly acidic conditions before the addition of pyruvic acid and the cyclization catalyst.
-
-
Inappropriate Reaction Temperature & Time: The reaction is highly sensitive to temperature.[3][6] Insufficient heat can lead to low conversion rates, while excessive temperatures can promote the formation of tar and degradation of starting materials or the product.[5]
-
Solution: The optimal temperature is substrate-dependent and typically requires heating.[5] Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress closely by TLC or LC-MS.[3][10] If the reaction is slow, incrementally increase the temperature by 10 °C. Ensure the reaction is allowed to run to completion, as premature workup is a common source of low yield.
-
-
Poor Solubility of Reactants: If reactants are not fully dissolved, the reaction will be slow and inefficient.
Problem 2: Significant Tar/Polymer Formation
Question: My reaction mixture becomes a thick, dark, intractable tar, making product isolation nearly impossible. What causes this and how can it be prevented?
Answer:
Tar formation is arguably the most common issue in the Doebner and Doebner-von Miller reactions.[5][6] It is primarily caused by the acid-catalyzed self-polymerization of the aldehyde and/or pyruvic acid.[8]
Potential Causes & Recommended Solutions
-
Acid-Catalyzed Polymerization: Strong acids and high temperatures create ideal conditions for the polymerization of carbonyl compounds.[6][11]
-
Solution 1: Gradual Addition of Reagents: Instead of combining all reactants at once, add the aldehyde and pyruvic acid solution slowly via an addition funnel to the heated acidic solution of the 3-aminopyridine.[5] This maintains a low instantaneous concentration of the carbonyl compounds, favoring the desired reaction over polymerization.
-
Solution 2: Employ a Biphasic System: Sequestering the aldehyde in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[6][11]
-
Solution 3: Optimize Acid and Temperature: Use the mildest acid catalyst and the lowest effective temperature that still promotes the desired reaction.[6]
-
-
Oxidative Side Reactions: Uncontrolled oxidation can lead to a complex mixture of colored byproducts.
-
Solution: While the Doebner reaction often relies on an internal oxidant (a Schiff base intermediate), sometimes the reaction is not efficient, leading to side products. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate unwanted oxidative side reactions.
-
Problem 3: Product Purification Challenges
Question: I have managed to isolate a crude product, but it is difficult to purify. What are the likely impurities and what purification strategies are most effective?
Answer:
Purification can be challenging due to the product's polarity (containing both a basic pyridine and an acidic carboxylic acid) and the presence of structurally similar byproducts.
Potential Causes & Recommended Solutions
-
Presence of Starting Materials: Incomplete reaction will leave unreacted 3-aminopyridine, aldehyde, and pyruvic acid in the crude mixture.
-
Solution: Monitor the reaction to completion using TLC. An aqueous workup with appropriate pH adjustments can remove most of these. An acidic wash (e.g., 1M HCl) can remove unreacted 3-aminopyridine, while a basic wash (e.g., saturated NaHCO₃) can remove unreacted pyruvic acid.
-
-
Formation of Partially Reduced Intermediates: The final step of the synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[6] Incomplete oxidation can leave this difficult-to-separate impurity.
-
Solution: If analysis (e.g., ¹H NMR) suggests the presence of dihydroquinolines, you can attempt to treat the crude product mixture with a mild oxidizing agent. Alternatively, ensure the reaction conditions are sufficiently oxidizing.
-
-
Amphoteric Nature of the Product: The product has both an acidic and a basic functional group, which can complicate extraction and chromatography.
-
Solution 1: Recrystallization/Precipitation: The most effective purification method is often recrystallization from a suitable solvent (e.g., ethanol, DMF, or acetic acid). Alternatively, since the product is a zwitterion, it often has low solubility in many solvents at its isoelectric point. Carefully adjusting the pH of an aqueous solution of the crude product to its isoelectric point can cause the desired product to precipitate, leaving more soluble impurities behind.
-
Solution 2: Column Chromatography: If chromatography is necessary, use a polar stationary phase like silica gel. A mobile phase containing a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) with a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can improve peak shape and separation by keeping the compound in a single protonation state.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound via the Doebner reaction? A1: The reaction proceeds through several key steps:
-
Imine Formation: The aromatic aldehyde reacts with 3-aminopyridine to form a Schiff base (imine).
-
Enolate Formation: Pyruvic acid forms an enolate under the reaction conditions.
-
Condensation: The enolate attacks the imine in a Mannich-type reaction.
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic cyclization.
-
Dehydration & Aromatization: The cyclized intermediate dehydrates and is then oxidized to form the final aromatic quinoline ring system.
Caption: General mechanism of the Doebner reaction.
Q2: Are there alternative synthetic routes I should consider? A2: Yes, the Pfitzinger reaction is a powerful alternative for synthesizing quinoline-4-carboxylic acids.[12][13] This method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group. For your target molecule, this would require isatin and 1-(pyridin-3-yl)ethan-1-one. The Pfitzinger reaction is often cleaner and can provide better yields, but the required ketone starting material may be less accessible than the aldehyde used in the Doebner reaction.[14][15]
Q3: How do I properly monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common and effective method.[3] Use a suitable mobile phase (e.g., 7:3 ethyl acetate:methanol) and visualize the spots under UV light. The product, being highly conjugated, should be strongly UV-active. A completed reaction will show the disappearance of the limiting starting material (usually the 3-aminopyridine or aldehyde) and the appearance of a new, typically lower Rf spot corresponding to the polar product.
Q4: What analytical techniques are used to confirm the final product? A4: A combination of techniques is essential for unambiguous characterization:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, confirming the connectivity of the pyridine and quinoline rings and the presence of the carboxylic acid proton.[16]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[12]
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the O-H and C=O stretches of the carboxylic acid group and C=N/C=C stretches of the aromatic rings.[17]
Data Presentation: Catalyst Selection
The choice of acid catalyst can significantly influence reaction yield and the prevalence of side reactions.[5][8]
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid | HCl, H₂SO₄, p-TsOH | High temp (80-120°C) | Inexpensive, readily available | Can cause significant tar formation, harsh conditions[6] |
| Lewis Acid | ZnCl₂, SnCl₄, Sc(OTf)₃ | Milder temp (RT - 80°C) | Milder conditions, can reduce polymerization[7][8] | More expensive, may require anhydrous conditions |
| Solid Acid | Montmorillonite K10, Amberlite | Heterogeneous, high temp | Easy removal by filtration, recyclable | May have lower activity than homogeneous catalysts |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield synthesis.
Experimental Protocols
Protocol 1: Optimized Doebner Synthesis
This protocol incorporates strategies to minimize tar formation and improve yield.
-
Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, add 3-aminopyridine (1.0 eq) and ethanol (or another suitable solvent).
-
Acidification: Add the acid catalyst (e.g., p-TsOH, 0.2 eq) and heat the mixture to reflux (approx. 80-90 °C).
-
Reagent Addition: In the addition funnel, dissolve the aromatic aldehyde (e.g., 3-pyridinecarboxaldehyde, 1.0 eq) and pyruvic acid (1.2 eq) in a minimal amount of ethanol.
-
Reaction: Add the aldehyde/pyruvic acid solution dropwise to the refluxing mixture over 1-2 hours.
-
Monitoring: After the addition is complete, allow the reaction to reflux for an additional 6-12 hours. Monitor the reaction's completion by TLC.[10]
-
Workup: Cool the reaction mixture to room temperature. A solid product may precipitate. If so, isolate it by filtration. If not, neutralize the mixture carefully with a base (e.g., aqueous NaHCO₃).
-
Extraction: Extract the neutralized mixture with a suitable organic solvent (e.g., ethyl acetate). The product may have low solubility, so multiple extractions might be necessary.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[18]
Protocol 2: Purification by pH-Controlled Precipitation
-
Dissolution: Dissolve the crude product in a minimal amount of dilute aqueous acid (e.g., 1M HCl). Filter off any insoluble (likely polymeric) material.
-
Precipitation: While stirring vigorously, slowly add a dilute aqueous base (e.g., 1M NaOH) to the clear filtrate. Monitor the pH.
-
Isolation: The product will precipitate out at its isoelectric point (typically around pH 4-6). Stop adding base once precipitation is maximal.
-
Washing: Isolate the solid product by filtration. Wash the solid thoroughly with cold water to remove residual salts, followed by a small amount of cold ethanol or diethyl ether.
-
Drying: Dry the purified product under vacuum to obtain the final this compound.
References
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- BenchChem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
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Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
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PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Structural Analysis of Quinoline-2-Carboxylic Acid and Its Metal Complexes.
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SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
- BenchChem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
- BenchChem. (n.d.). optimizing solvent and base conditions for quinoline synthesis.
- BenchChem. (n.d.). Improving the regioselectivity of the Doebner-Miller reaction.
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ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]
-
ResearchGate. (n.d.). Doebner‐(von) Miller reaction. Retrieved from [Link]
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UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]
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Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity.
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NIH National Center for Biotechnology Information. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]
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ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
-
YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
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MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
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Moroccan Journal of Heterocyclic Chemistry. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Doebner Quinolone Synthesis
Welcome to the Technical Support Center for the Doebner reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the synthesis of quinoline-4-carboxylic acids and overcome common challenges, particularly low reaction yields. Here, you will find in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the Doebner reaction and why is it used?
The Doebner reaction is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, typically under acidic conditions.[1] The resulting quinoline core is a vital structural motif in a vast number of pharmaceuticals, including antimalarial, antibacterial, and antitumor agents, making this reaction highly relevant in medicinal chemistry and drug discovery.[1][2]
Q2: My reaction yield is consistently low. What are the most common culprits?
Low yields in the Doebner reaction can be attributed to several factors:
-
Substrate Reactivity: Anilines bearing strong electron-withdrawing groups are notoriously less reactive, which often leads to poor yields under conventional reaction conditions.[1][2]
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time can significantly influence the outcome. For instance, many variations of this reaction require heating to proceed at an efficient rate.[3]
-
Side Reactions: The formation of unwanted byproducts can consume your starting materials and reduce the overall yield of the desired quinoline.[3]
-
Workup and Purification Losses: Significant product loss can occur during the extraction and purification phases if not performed optimally.[3]
Q3: What are the typical catalysts and solvents for the Doebner reaction?
The reaction is generally acid-catalyzed. Both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate, boron trifluoride etherate) have been successfully employed.[1][3] Ethanol is a traditional solvent choice; however, recent optimization studies have shown that other solvents, such as acetonitrile (MeCN), can be highly effective, sometimes simplifying the post-reaction workup.[2][3]
Q4: I'm seeing byproducts I can't identify. What are some known side reactions?
A common side reaction is the formation of a reduced imine byproduct.[4] This occurs through a "hydrogen-transfer" mechanism where the dihydroquinoline intermediate reduces the imine formed between the aniline and aldehyde. This diminishes the amount of the intermediate that can be oxidized to the final quinoline product.[4] In some specific cases, such as with 2-chloro-5-aminopyridine, cyclization can occur at the amino group instead of the benzene ring, leading to a pyrrolidine derivative.[5]
Troubleshooting Guide: From Low Yield to High Performance
This section provides a systematic approach to diagnosing and solving common problems encountered during the Doebner reaction.
Problem 1: Low to No Product Formation with Electron-Deficient Anilines
Symptoms: You are using an aniline with an electron-withdrawing group (e.g., nitro, cyano, trifluoromethyl) and are observing very low conversion to the desired quinoline-4-carboxylic acid.
Root Cause: Electron-withdrawing groups decrease the nucleophilicity of the aniline, making the initial Michael addition and the subsequent intramolecular electrophilic cyclization steps of the reaction sluggish and inefficient under standard conditions.[1][2]
Solution: The Doebner Hydrogen-Transfer Protocol
A modified procedure, known as the Doebner hydrogen-transfer reaction, has been developed to specifically address this challenge.[2] This method utilizes a Lewis acid catalyst and optimized stoichiometry to create a more favorable reaction pathway.
-
Reaction Setup: To a solution of the aniline (1.0 equivalent) and the aldehyde (1.1 equivalents) in acetonitrile (MeCN), add BF₃·THF (0.28 equivalents).
-
Initial Heating: Stir the reaction mixture at 65 °C for 10 minutes.
-
Pyruvic Acid Addition: Prepare a separate solution of pyruvic acid (0.56 equivalents) in MeCN.
-
Slow Addition: Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.
-
Reaction Completion: Continue to heat the reaction mixture at 65 °C for an additional 21 hours.
-
Workup: After cooling to room temperature, perform a standard aqueous workup, which typically involves extraction with an organic solvent, washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Problem 2: Formation of a Significant Amount of Reduced Imine Byproduct
Symptoms: Your final product mixture contains a substantial amount of a byproduct identified as the reduced imine of your starting aniline and aldehyde, leading to a diminished yield of the target quinoline.
Root Cause: In what is described as a "hydrogen-transfer" mechanism, the dihydroquinoline intermediate can act as a reducing agent for the imine (Schiff base) formed in situ from the aniline and aldehyde. This process leads to the desired oxidized quinoline, but also to the reduced imine byproduct, thus consuming the necessary hydrogen acceptor for the aromatization step.[4] This is particularly prevalent when working with electron-deficient anilines.[4]
Solution: Adjusting Reactant Stoichiometry and Addition Rate
By carefully controlling the relative amounts of your reactants, you can favor the desired reaction pathway and suppress the formation of this byproduct.
-
Adjust Stoichiometry: Increase the equivalents of the aniline and aldehyde relative to the pyruvic acid. A significant improvement in yield has been demonstrated by providing a sufficient excess of the imine to act as the hydrogen acceptor for the aromatization of the dihydroquinoline intermediate.[4]
-
Slow Addition of Pyruvic Acid: By adding the pyruvic acid solution dropwise to the reaction mixture at an elevated temperature (e.g., 65 °C), you can suppress its potential decomposition and the formation of other impurities, thereby increasing the yield of the desired quinoline-4-carboxylic acid.[4]
Problem 3: Reaction Stalls or Proceeds Very Slowly at Room Temperature
Symptoms: After mixing the reactants, you observe little to no product formation over an extended period at ambient temperature.
Root Cause: The Doebner reaction often has a significant activation energy barrier that is not readily overcome at room temperature. The various steps, from imine formation to cyclization and oxidation, typically require thermal energy to proceed at a practical rate.
Solution: Systematic Temperature Optimization
-
Initial Heating: If the reaction is sluggish at room temperature, gradually increase the temperature in increments of 10-15 °C. A study has shown that a reaction temperature of at least 65 °C was necessary to achieve good yields for certain substrates.[3]
-
Monitoring: At each temperature increment, monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to assess for both product formation and any potential decomposition of starting materials or products.
-
Reflux Conditions: If necessary, proceed to the reflux temperature of your chosen solvent. Be mindful that higher temperatures can sometimes promote side reactions, so finding the optimal balance is key.
Data and Visualization
Table 1: Optimization of Reaction Conditions for an Electron-Deficient Aniline
The following table summarizes the effect of catalyst and solvent choice on the yield of a quinoline-4-carboxylic acid synthesized from an electron-deficient aniline, as demonstrated in the literature.[3]
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | H₂NSO₃H (0.1) | H₂O | 100 | <5 |
| 2 | p-TsOH (1.0) | EtOH | Reflux | 10 |
| 3 | Sc(OTf)₃ (0.1) | MeCN | 65 | 25 |
| 4 | BF₃·THF (1.0) | MeCN | 65 | 85 * |
| 5 | BF₃·THF (1.0) | Toluene | 65 | 30 |
| 6 | BF₃·THF (1.0) | DCE | 65 | 28 |
*Yield achieved with optimized stoichiometry and slow addition of pyruvic acid.
Diagrams
Caption: A plausible mechanism for the Doebner reaction.
Caption: A logical workflow for troubleshooting low yields.
References
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Doebner–Miller reaction. Wikipedia. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. Available at: [Link]
-
(A) Mechanism of the Doebner reaction. (B) Synthesis of the model... ResearchGate. Available at: [Link]
-
Doebner reaction. Wikipedia. Available at: [Link]
-
Doebner-Miller reaction. chemeurope.com. Available at: [Link]
-
Doebner-Miller Reaction. SynArchive. Available at: [Link]
-
Doebner–Knoevenagel reaction optimization. ResearchGate. Available at: [Link]
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Available at: [Link]
-
Yield optimization for multiple reactions. ResearchGate. Available at: [Link]
-
How To: Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Doebner reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid
Welcome to the technical support center for 2-(Pyridin-3-yl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important heterocyclic compound. Drawing upon established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the highest possible purity in your preparations.
Introduction to the Purification Challenges
This compound (MW: 250.26 g/mol , Formula: C₁₅H₁₀N₂O₂) is a molecule of significant interest in medicinal chemistry.[1][2] Its structure, featuring both a basic pyridine ring (pKa ≈ 5-6) and an acidic quinoline-4-carboxylic acid moiety, presents a unique set of purification challenges.[3][4] The amphoteric nature of the molecule can lead to zwitterion formation, influencing its solubility and chromatographic behavior. Furthermore, common synthetic routes like the Pfitzinger or Doebner-von Miller reactions can introduce a variety of impurities, including unreacted starting materials, isomers, and polymeric byproducts, which may be difficult to separate.[5][6][7][8][9]
This guide will provide a systematic approach to overcoming these obstacles, enabling you to develop a robust and efficient purification strategy.
Purification Strategy Workflow
The following workflow provides a general framework for approaching the purification of this compound.
Caption: A high-level workflow for the purification of this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process in a question-and-answer format, providing explanations and actionable solutions.
Recrystallization Issues
Q1: My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too concentrated, cooling too rapidly, or the presence of impurities that depress the melting point. The high polarity and potential for zwitterionic character of your compound can also make it prone to this behavior.
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the solution to redissolve the oil, then add more of the hot solvent (10-20% increase) to dilute the solution.[10]
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary. Once at room temperature, gradually cool further in an ice bath or refrigerator.
-
Solvent System Modification: The current solvent may be too "good." A binary solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (e.g., DMSO, DMF) and then add a "poor" solvent (e.g., water, ethanol) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify and allow to cool slowly.[10]
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. If you have a small amount of pure material, add a "seed crystal" to the cooled solution.[11]
Q2: After recrystallization, the purity of my compound hasn't significantly improved. What should I do?
A2: This indicates that the impurities have similar solubility properties to your desired compound in the chosen solvent system.
Troubleshooting Steps:
-
Change Solvent Polarity: Experiment with a different solvent or solvent system with a significantly different polarity. If you used a polar protic solvent like ethanol, try a more non-polar aprotic solvent like toluene or a polar aprotic solvent like ethyl acetate.
-
Perform a Pre-Purification Step: Impurities may be too abundant for a single recrystallization to be effective. Consider an acid-base extraction to remove neutral or basic/acidic impurities before attempting recrystallization.[12]
-
Activated Charcoal Treatment: If colored, non-polar impurities are present, you can add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal before cooling. Be aware that charcoal can also adsorb your product, so use it sparingly.[11]
| Solvent System for Recrystallization | Polarity | Boiling Point (°C) | Notes |
| Ethanol/Water | Polar Protic | 78-100 | Good for creating a binary system.[13] |
| Dimethylformamide (DMF)/Water | Polar Aprotic | 100-153 | Dissolves the compound well; water acts as the anti-solvent.[14] |
| Toluene | Non-polar | 111 | May be effective if impurities are highly polar.[10] |
| Ethyl Acetate | Medium Polarity | 77 | A versatile solvent for compounds of intermediate polarity. |
| Methanol | Polar Protic | 65 | Similar to ethanol but with a lower boiling point.[14] |
Chromatography Challenges
Q3: My compound is streaking badly on a silica gel TLC plate and column. How can I achieve sharp bands?
A3: Streaking or "tailing" is a common problem with basic compounds like pyridines on acidic silica gel.[3] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape. The carboxylic acid can also interact, causing tailing.
Troubleshooting Steps:
-
Mobile Phase Modification (Normal Phase):
-
Add a Basic Modifier: To suppress the interaction of the pyridine nitrogen, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your mobile phase.[11]
-
Add an Acidic Modifier: To ensure the carboxylic acid is fully protonated and less polar, add a small amount of a volatile acid like acetic acid or formic acid (0.5-1%) to your eluent.[15] This is often a good starting point for acidic compounds.
-
-
Change the Stationary Phase:
-
Alumina: Use neutral or basic alumina, which is less acidic than silica and can improve the chromatography of basic compounds.[11]
-
Reversed-Phase (C18): This is an excellent alternative. The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol) often with a pH modifier like formic acid or trifluoroacetic acid (TFA).[16]
-
-
Use an Ion-Pairing Reagent: For reversed-phase HPLC, adding an ion-pairing reagent can improve peak shape and retention of zwitterionic compounds.[16]
Q4: I have very low recovery of my compound after column chromatography. Where is it going?
A4: Low recovery can be due to irreversible adsorption onto the stationary phase, especially if your compound is highly polar or unstable on silica.
Troubleshooting Steps:
-
Assess Stability on TLC: Before running a column, spot your compound on a TLC plate, let it sit in the open for an hour, and then develop it. If a new spot appears or the original spot diminishes, your compound may be degrading on the silica.
-
Flush the Column: After your initial elution, flush the column with a much stronger solvent system (e.g., 10-20% methanol in dichloromethane with 1% acetic acid) to see if any remaining compound elutes.
-
Switch to a More Inert Stationary Phase: Consider using end-capped C18 silica for reversed-phase chromatography or a polymer-based column, which are more robust to a wider pH range.[3]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities from a Pfitzinger or Doebner-von Miller synthesis of this compound?
A1: The impurity profile is highly dependent on the specific reaction conditions.
-
Pfitzinger Reaction (from isatin and 1-(pyridin-3-yl)ethan-1-one):
-
Unreacted isatin or the ketone starting material.
-
Byproducts from the self-condensation of the ketone.
-
Isomeric quinoline products if the ketone is unsymmetrical.
-
-
Doebner-von Miller Reaction (from 3-aminopyridine, an α,β-unsaturated carbonyl, and an oxidizing agent):
-
Unreacted aniline (or aminopyridine).
-
Polymeric tars from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5]
-
Over-oxidized or reduced byproducts.
-
Q2: What is the best way to remove unreacted starting materials?
A2: This depends on the properties of the starting materials.
-
Acid-Base Extraction: This is a powerful technique for this specific molecule. Dissolve the crude mixture in an organic solvent (like ethyl acetate).
-
Wash with a mild aqueous acid (e.g., 1M citric acid) to remove any basic, non-amphoteric impurities.
-
Extract your product into an aqueous base (e.g., 1M sodium bicarbonate or sodium hydroxide). Your carboxylic acid will form a water-soluble salt, leaving neutral impurities in the organic layer.[12][15][17]
-
Separate the aqueous layer, cool it in an ice bath, and re-acidify with a strong acid (e.g., 6M HCl) to precipitate your pure product.[15] Filter to collect.
-
Caption: Workflow for purification via acid-base extraction.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reversed-phase method using a C18 column with a mobile phase of acetonitrile/water containing 0.1% TFA is a good starting point.[18] Purity should be assessed by peak area percentage at a relevant UV wavelength (e.g., 254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect any residual starting materials or byproducts. The absence of impurity peaks is a strong indicator of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like LC-MS can be used to identify the molecular weights of any minor impurities detected by HPLC.
-
Melting Point: A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities. The reported melting point for this compound is around 290 °C.[19]
Q4: What are the best storage conditions for this compound?
A4: As a solid, the compound is likely stable. However, to prevent potential degradation over the long term, it is best to store it in a tightly sealed container, protected from light, in a cool, dry place. Storage at 0-8°C is often recommended.[1]
References
- Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- BenchChem. (2025). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- BenchChem. (2025).
- BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
- Google Patents. (1990). Process for the preparation of a quinoline carboxylic acid. EP0351889A1.
- BenchChem. (2025).
- Wikipedia. Pyridine.
- Advanced Journal of Chemistry, Section A. (n.d.).
- Selleck Chemicals. Quinoline-4-carboxylic acid | CAS 486-74-8.
- Wikipedia. Doebner–Miller reaction.
- Sigma-Aldrich.
- BenchChem. (2025).
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- MDPI. (n.d.).
- National Institutes of Health.
- Chem-Impex. 2-Pyridin-3-Yl-Quinoline-4-Carboxylic Acid.
- mVOC 4.0. Quinoline.
- UI Scholars Hub. (2023).
- Slideshare. (n.d.).
- SynArchive. Doebner-Miller Reaction.
- ResearchGate. (2017).
- PMC - NIH. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- Sigma-Aldrich. 2-pyridin-3-yl-quinoline-4-carboxylic acid ethyl ester.
- Santa Cruz Biotechnology. 2-Pyridin-2-yl-quinoline-4-carboxylic acid | CAS 57882-27-6.
- ChemicalBook. (2023). 2-PYRIDIN-3-YL-QUINOLINE-4-CARBOXYLIC ACID | 7482-91-9.
- ResearchGate. (2013). How can I purify carboxylic acid?
- ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- BenchChem. This compound | 7482-91-9.
- ACS Omega. (2020).
- LookChem.
- SpringerLink. (2013). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline.
- Organic Chemistry Data. (2022).
- Echemi. 2-PYRIDIN-3-YL-QUINOLINE-4-CARBOXYLICACID.
- Google Patents. (n.d.).
- Google Patents. (n.d.). Process for producing pyridine carboxylic acids. US8575350B2.
- PubChem - NIH. Quinolinic Acid | C7H5NO4 | CID 1066.
- PubChem. 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | C15H10N2O2 | CID 26587.
- European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid. EP 0351889 B1.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mVOC 4.0 [bioinformatics.charite.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. researchgate.net [researchgate.net]
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- 16. helixchrom.com [helixchrom.com]
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- 18. mdpi.com [mdpi.com]
- 19. echemi.com [echemi.com]
optimizing reaction conditions for Pfitzinger synthesis
As a Senior Application Scientist, I've designed this comprehensive technical support center to guide researchers, scientists, and drug development professionals in optimizing the Pfitzinger synthesis of quinoline-4-carboxylic acids. This guide moves beyond a simple recitation of steps to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both scientific integrity and practical success.
The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, offers a direct route to quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a strong base.[1] These quinoline scaffolds are pivotal in medicinal chemistry, forming the core of numerous therapeutic agents.[2] However, the classical conditions are often harsh, leading to challenges in yield and purity.[3] This guide provides a systematic approach to troubleshooting and optimizing this valuable transformation.
Understanding the Mechanism: The "Why" Behind the Reaction
The Pfitzinger reaction proceeds through a well-defined sequence of base-catalyzed steps. A thorough understanding of this mechanism is critical for effective troubleshooting.[4]
-
Ring Opening of Isatin: The reaction initiates with the hydrolytic cleavage of the amide bond in isatin by a strong base (e.g., potassium hydroxide) to form the potassium salt of isatinic acid (a keto-acid). This step is crucial and its success depends on the strength and concentration of the base.[5]
-
Condensation and Imine Formation: The aniline moiety of the opened isatin then condenses with the carbonyl compound to form an imine (Schiff base).[5]
-
Tautomerization: The imine tautomerizes to the more stable enamine intermediate.[2]
-
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid.[2]
Troubleshooting Guide: From Low Yield to Tarry Mixtures
This section addresses the most common issues encountered during the Pfitzinger synthesis in a question-and-answer format.
Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?
This is a common issue and often points to a problem in the initial stages of the reaction.
-
Cause A: Incomplete Isatin Ring Opening. The hydrolysis of isatin to isatinic acid is a prerequisite for the subsequent condensation. If the basic conditions are not sufficient, this equilibrium-dependent step will not proceed to completion.
-
Solution:
-
Increase Base Concentration: A higher concentration of a strong base like potassium hydroxide (KOH) can drive the hydrolysis forward. A 33% (w/v) solution of KOH in ethanol/water is a common starting point.[5]
-
Extend Pre-Reaction Time: Before adding the carbonyl compound, allow the isatin and base to stir at room temperature for an extended period (e.g., 30-60 minutes). This ensures the complete formation of the isatinate intermediate.[5]
-
-
-
Cause B: Low Reactivity of the Carbonyl Compound. Sterically hindered ketones or those bearing electron-withdrawing groups can be sluggish reactants.
-
Solution:
-
Increase Reaction Temperature: Refluxing at a higher temperature can provide the necessary activation energy. Ensure your solvent choice is appropriate for the desired temperature.
-
Increase Stoichiometry of the Carbonyl Compound: Using a slight excess (1.2–1.5 equivalents) of the carbonyl partner can help drive the condensation step.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, particularly for less reactive substrates, by promoting rapid, uniform heating.[6][7]
-
-
Q2: The reaction mixture turned into a dark, tarry, or resinous mess. What causes this and how can I prevent it?
Tar formation is indicative of side reactions and/or product degradation under the strongly basic and high-temperature conditions.
-
Cause A: Carbonyl Self-Condensation (Aldol Reaction). Many enolizable ketones and aldehydes can undergo self-condensation under strong basic conditions, leading to a complex mixture of polymeric byproducts.[8]
-
Solution:
-
Control Temperature During Addition: Add the carbonyl compound slowly to the basic isatin solution at a lower temperature before heating to reflux. This can favor the desired reaction over self-condensation.
-
Modify the Substrate: If possible, use a carbonyl compound less prone to self-condensation.
-
-
-
Cause B: Cannizzaro-type Reactions. If an aldehyde lacking α-hydrogens is used, it can undergo a disproportionation reaction (Cannizzaro reaction) in the presence of a strong base to yield an alcohol and a carboxylic acid.[9]
-
Solution: This is an inherent reactivity pattern. If this side reaction is problematic, an alternative synthetic route to the desired quinoline may be necessary.
-
-
Cause C: Degradation of Starting Materials or Product. Prolonged exposure to harsh reaction conditions can lead to decomposition.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed and the product spot is maximized, proceed with the workup. Avoid unnecessarily long reaction times.[10]
-
Q3: I'm having difficulty isolating my product during the workup. What are some best practices?
The product, a quinoline-4-carboxylic acid, is zwitterionic and can present unique purification challenges.
-
Problem A: Product Fails to Precipitate Upon Acidification.
-
Causality: The product's solubility is highly pH-dependent. Incomplete precipitation occurs if the isoelectric point is not reached or if the product has significant aqueous solubility.
-
Solution:
-
Cool the Aqueous Layer: Before and during acidification, cool the solution in an ice bath to minimize the solubility of the product.
-
Careful pH Adjustment: Acidify slowly with dilute HCl or acetic acid, monitoring the pH. The optimal pH for precipitation is typically between 4 and 5.[2]
-
"Salting Out": If the product remains soluble, try adding a saturated solution of sodium chloride to decrease its solubility in the aqueous layer.
-
-
-
Problem B: The Crude Product is Oily or a Discolored Solid.
-
Causality: This is often due to the presence of unreacted starting materials or tarry byproducts.
-
Solution:
-
Initial Ether Wash: Before acidification, wash the basic aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[2]
-
Trituration: Wash the filtered crude solid with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove soluble impurities.[11]
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, is often effective for purification.[12]
-
Esterification: If the carboxylic acid proves difficult to purify, converting it to its methyl or ethyl ester can facilitate purification by column chromatography. The ester can then be hydrolyzed back to the carboxylic acid.[11]
-
-
FAQs: Pfitzinger Synthesis
-
What are the typical solvents and bases used?
-
What is the scope of the carbonyl component?
-
The reaction works with aldehydes and ketones that possess an α-methylene group. Enolizable ketones generally condense with isatin in a strongly alkaline medium.[14] However, sterically hindered ketones and substrates with multiple enolizable positions can lead to lower yields or mixtures of products.
-
-
Are there any modifications to the classical Pfitzinger reaction?
Optimization Strategies at a Glance
Systematic optimization of reaction parameters is key to maximizing yield and purity. The following table provides a general guide.
| Parameter | Condition | Rationale & Expected Outcome |
| Base | KOH (33% w/v) | Strong base ensures complete isatin ring-opening. Higher concentrations can increase the rate but may also promote side reactions. |
| Weaker Bases (e.g., K₂CO₃) | Generally insufficient for effective isatin hydrolysis, leading to low or no yield. | |
| Solvent | Ethanol/Water | Good solvent for both the base and organic reactants. Water aids in dissolving the base. |
| Higher-boiling solvents (e.g., ethylene glycol) | Can be used to increase the reaction temperature for unreactive substrates, but may also increase degradation. | |
| Temperature | Reflux (e.g., ~79°C for ethanol) | Provides sufficient energy for most substrates.[10] |
| Elevated Temp. (Microwave) | Significantly accelerates the reaction, often leading to higher yields and shorter times (e.g., 9 minutes vs. 12 hours).[6] | |
| Reaction Time | 12-24 hours (Conventional) | Typically required for the reaction to go to completion.[10] |
| 5-20 minutes (Microwave) | Drastically reduces reaction time, minimizing byproduct formation from prolonged heating.[6][15] | |
| Substrates | Simple Ketones (e.g., Acetone) | Generally provide good yields. |
| Sterically Hindered/Electron-Deficient Ketones | Often result in lower yields and may require more forcing conditions (higher temperature, longer reaction times).[3] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol is a representative example for the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.[5]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Caution: The dissolution is exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color will typically change from orange to pale yellow. Stir at room temperature for 30-45 minutes.
-
Addition of Carbonyl: Slowly add a stoichiometric equivalent of acetophenone (approx. 4.1 mL) to the reaction mixture.
-
Reflux: Heat the mixture to a gentle reflux and maintain for 12-13 hours. Monitor the reaction's progress by TLC.
-
Workup: a. Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. b. Dissolve the residue in approximately 100 mL of water. c. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove unreacted acetophenone. d. Cool the aqueous layer in an ice bath and acidify to pH 4-5 with concentrated HCl, which will cause the product to precipitate.
-
Isolation and Purification: a. Collect the solid product by vacuum filtration and wash the filter cake with cold water. b. The crude product can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Microwave-Assisted Synthesis
This protocol demonstrates a rapid synthesis using microwave irradiation.[6]
-
Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).
-
Addition of Carbonyl: Add the appropriate ketone (10.0 mmol) to the solution.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 9 minutes.
-
Workup: a. After cooling, filter the dark solution. b. Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.
Modern Alternatives to the Pfitzinger Synthesis
While the Pfitzinger reaction is robust, its limitations (harsh conditions, substrate scope) have driven the development of alternative methods for synthesizing quinoline-4-carboxylic acids.
-
Doebner Reaction: A three-component reaction between an aniline, an aldehyde, and pyruvic acid. This method offers the advantage of using variously substituted anilines, although it can suffer from low yields with electron-deficient anilines.[14]
-
Friedländer Annulation: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While not directly producing the carboxylic acid, it is a powerful method for quinoline synthesis, and greener, catalyst-free conditions in water have been developed.[16][17]
For drug development professionals, when derivatization of the quinoline core proves challenging, exploring related heterocyclic scaffolds like naphthyridines can be a viable strategy, sometimes referred to as a "scaffold hop."
References
-
Pfitzinger, W. Chinolinderivate aus Isatinsäure. J. Prakt. Chem.1886 , 33 (1), 100. [Link]
-
Wikipedia. Pfitzinger reaction. [Link]
-
Abdel-Aziz, H. A.; Gomha, S. M. A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis of the New Heterocyclic Ring System 6-Arylbenzo[3][14]imidazolo[2,1-b]quino[4,3-e]-1,3-thiazin-14-one. Z. Naturforsch. B2006 , 61 (7), 825-829. [Link]
-
Yadav, V.; et al. Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives. J. Chem. Pharm. Res.2012 , 4 (4), 1956-1959. [Link]
-
Shvekhgeimer, M. G.-A. The Pfitzinger Reaction. Chem. Heterocycl. Compd.2004 , 40, 257–294. [Link]
-
Ibrahim, I. A.; Al-Faiyz, Y. S. A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. J. Heterocycl. Chem.2016 , 53 (6), 1948-1952. [Link]
-
Gomez, L. F.; et al. Synthesis of Quinoline-4-carboxamides and Quinoline-4-carboxylates via a Modified Pfitzinger Reaction of N-Vinylisatins. Eur. J. Org. Chem.2021 , 2021 (6), 987-994. [Link]
-
Kappe, C. O. Convenient and general microwave-assisted protocols for the expedient synthesis of heterocycles. Heterocycles2006 , 70, 39-66. [Link]
-
ResearchGate. Microwave-assisted optimization conditions for the synthesis of compound 3. [Link]
-
Sangshetti, J. N.; et al. Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Rev. Org. Chem.2014 , 11 (2), 1-15. [Link]
-
ResearchGate. Scheme 59 3.1.2 Pfitzinger synthesis for quinolines... [Link]
-
Scribd. The Pfitzinger Reaction. (Review). [Link]
-
MDPI. Optimization of the Microwave Assisted Glycosylamines Synthesis Based on a Statistical Design of Experiments Approach. [Link]
-
SRM University. ALDOL CONDENSATION. [Link]
-
Hu, Y.; et al. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Adv.2023 , 13, 32889-32910. [Link]
-
Patel, D. B.; et al. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. J. Adv. Pharm. Educ. Res.2017 , 7 (1), 1-13. [Link]
-
Scribd. Cannizzaro, Aldol Condensation Reaction. [Link]
-
Knauer. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
-
Chemistry Steps. Cannizzaro Reaction. [Link]
-
PacBio. Guide - Low Yield Troubleshooting. [Link]
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solubility issues of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid in common solvents
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 2-(Pyridin-3-yl)quinoline-4-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges associated with this compound. As Senior Application Scientists, we understand that achieving successful dissolution is the first critical step in any experiment. This guide is structured to provide not just protocols, but the chemical reasoning behind them, empowering you to make informed decisions in your research.
Understanding the Molecule: Why is Solubility an Issue?
This compound (MW: 250.26 g/mol ) possesses a complex structure that presents inherent solubility challenges.[1][2] Its behavior is governed by the interplay of several functional groups.
-
Large Aromatic System: The fused quinoline and pyridine rings create a large, rigid, and hydrophobic core. This nonpolar characteristic is the primary reason for its poor solubility in aqueous solutions.
-
Amphoteric Nature: The molecule contains both a carboxylic acid group (-COOH), which is acidic, and a pyridine nitrogen atom, which is basic. This makes the compound amphoteric, meaning it can react as either an acid or a base.
-
Zwitterionic State: In a solution near neutral pH, the acidic proton from the carboxylic acid can be transferred to the basic pyridine nitrogen. This forms a zwitterion—a neutral molecule with both a positive and a negative charge. Zwitterions often exhibit strong intermolecular interactions (ionic and hydrogen bonding) in the solid state, leading to a stable crystal lattice that is difficult to break apart, resulting in low solubility.[3]
The key to solubilizing this compound is to disrupt this stable zwitterionic state by manipulating the pH.
Caption: Structural drivers of solubility for the target molecule.
Frequently Asked Questions (FAQs)
Q1: I tried dissolving the compound in water, PBS, and ethanol, but it won't go into solution. Why?
A1: This is expected behavior. The compound's large hydrophobic structure and zwitterionic nature at neutral pH make it virtually insoluble in water and neutral buffers like PBS.[3] While ethanol is a common organic solvent, the strong intermolecular forces in the compound's solid form are often too strong for ethanol alone to overcome effectively.
Q2: What is the best starting solvent to try?
A2: For most applications, the most effective method is pH modification .[4][5] We recommend starting with a dilute aqueous base, such as 0.1 M NaOH. This will deprotonate the carboxylic acid, forming a highly soluble sodium salt. Alternatively, a dilute aqueous acid like 0.1 M HCl can be used to protonate the pyridine nitrogen, also forming a soluble salt. For applications intolerant of pH extremes, polar aprotic solvents like DMSO or DMF are the best alternatives.
Q3: Can I use DMSO to make a stock solution?
A3: Yes, DMSO is a powerful solvent capable of dissolving many poorly soluble compounds and is a common choice. However, be mindful of two potential issues:
-
Precipitation: When adding the DMSO stock to an aqueous buffer for your experiment, the compound may precipitate out if its final concentration exceeds its solubility limit in the final buffer composition.
-
Cellular Toxicity: DMSO can be toxic to cells, even at low concentrations. Always run a vehicle control (buffer + DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Will heating help dissolve the compound?
A4: Heating can increase the rate of dissolution and the saturation solubility.[6] However, it should be used with caution. Prolonged exposure to high temperatures can potentially degrade the compound. If you use heat, do so gently (e.g., a 40-50°C water bath) and in combination with other methods like pH adjustment or sonication. Always check for compound stability under these conditions if possible.
Troubleshooting Guide: A Step-by-Step Workflow
When facing solubility issues, a systematic approach is crucial. The following workflow provides a logical path to achieve dissolution.
Caption: Systematic workflow for troubleshooting solubility.
Experimental Protocols
Protocol 1: Solubilization using pH Adjustment (Recommended)
This method is highly effective and leverages the compound's amphoteric nature to create a soluble salt form.[5][7]
-
Preparation: Weigh the desired amount of this compound into a sterile container.
-
Initial Suspension: Add approximately 70-80% of your final desired volume of high-purity water (or a non-phosphate buffer). The compound will form a suspension.
-
Basification (Primary Method): While stirring, add 0.1 M or 1.0 M NaOH dropwise. The suspension should clarify as the compound deprotonates at the carboxylic acid group and dissolves. Monitor the pH.
-
Acidification (Alternative Method): If basification fails or is undesirable, use a fresh sample and add 0.1 M or 1.0 M HCl dropwise. The compound should dissolve as the pyridine nitrogen is protonated.
-
Final Volume Adjustment: Once the solid is fully dissolved, add more water/buffer to reach the final desired volume.
-
pH Neutralization (Critical Step): Carefully back-titrate the solution to your target experimental pH using dilute HCl (if you used NaOH) or NaOH (if you used HCl). Perform this step slowly. Rapid changes in pH can cause the compound to precipitate out of solution. If you see persistent cloudiness, you may have exceeded the solubility at that specific pH.
Protocol 2: Solubilization using Organic Solvents
This is an alternative for applications where pH manipulation is not feasible.
-
Preparation: Weigh the compound into a suitable vial.
-
Dissolution: Add a minimal volume of DMSO or DMF to completely dissolve the compound. This will be your concentrated stock solution (e.g., 10-50 mM). Gentle warming or vortexing can assist.
-
Dilution into Aqueous Media: For your experiment, add the DMSO stock solution dropwise into your final aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to avoid localized high concentrations that lead to precipitation.
-
Final Concentration Check: Do not exceed a final DMSO concentration of 0.5-1% in most cell-based assays, as higher levels can be toxic. Ensure the final concentration of your compound is below its solubility limit in the aqueous buffer. If precipitation occurs, you must either lower the final concentration or explore advanced formulation techniques.[8][9]
Data Summary: Predicted Solubility Profile
While specific experimental solubility data for this compound is not widely published, the following table provides a qualitative guide based on its chemical structure and the behavior of analogous compounds.[6]
| Solvent | Type | Predicted Solubility | Rationale & Comments |
| Water (pH 7.0) | Aqueous | Insoluble | Zwitterionic form leads to a strong crystal lattice. |
| PBS (pH 7.4) | Aqueous Buffer | Insoluble | Similar to water; compound is near its isoelectric point. |
| 0.1 M NaOH | Aqueous Base | Soluble | Forms a soluble sodium carboxylate salt. |
| 0.1 M HCl | Aqueous Acid | Soluble | Forms a soluble pyridinium hydrochloride salt. |
| Ethanol (EtOH) | Polar Protic | Sparingly Soluble | May dissolve at low concentrations, but not ideal for stocks. |
| Methanol (MeOH) | Polar Protic | Sparingly Soluble | Slightly more polar than ethanol, may perform slightly better. |
| DMSO | Polar Aprotic | Soluble | Powerful solvent, good for creating high-concentration stocks. |
| DMF | Polar Aprotic | Soluble | Similar to DMSO, another excellent choice for stock solutions. |
| Acetonitrile | Polar Aprotic | Poorly Soluble | Generally not effective for this class of compounds. |
| Chloroform / DCM | Nonpolar | Insoluble | The polar functional groups prevent dissolution in nonpolar solvents. |
References
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
-
(n.d.). Methods of solubility enhancements. Slideshare. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Pyridin-4-yl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Mohammed, A. R. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Pyridin-3-Yl-Quinoline-4-Carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Frizon, F., et al. (2013). Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation. AAPS PharmSciTech. Retrieved from [Link]
-
Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Retrieved from [Link]
-
YouTube. (2021). Solubility of Carboxylic Acids N5. Retrieved from [Link]
-
Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]
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Technical Support Center: Strategies to Enhance the Solubility of Quinoline Carboxylic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges of quinoline carboxylic acids. The content is structured to offer not just protocols, but also the scientific reasoning behind experimental choices, ensuring a robust and validated approach to your research.
Section 1: Troubleshooting Guide - Common Solubility Issues & Solutions
This section addresses specific problems you might encounter during your experiments, offering step-by-step solutions and the underlying scientific principles.
Problem 1: My quinoline carboxylic acid derivative shows poor solubility in aqueous buffers for biological assays.
Cause: Quinoline carboxylic acids are often weak acids with planar aromatic structures, which can lead to low aqueous solubility due to strong crystal lattice energy and hydrophobicity.[1] The solubility of these compounds is highly dependent on pH.[1][2][3][4]
Solution Pathway:
1.1. pH Adjustment and Salt Formation
The carboxylic acid moiety provides a handle for ionization, which can dramatically increase aqueous solubility.
Experimental Protocol: pH-Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, borate buffers) at a constant ionic strength.
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of the quinoline carboxylic acid to a known volume of each buffer in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.[5]
-
After equilibration, filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.[6]
-
-
Data Analysis: Plot the measured solubility against the pH to determine the pH-solubility profile.
Expected Outcome: A significant increase in solubility is anticipated as the pH rises above the pKa of the carboxylic acid group, leading to the formation of the more soluble carboxylate salt.[7]
Troubleshooting:
-
Precipitation upon standing: If the compound precipitates out of solution over time, the buffer capacity might be insufficient to maintain the desired pH. Consider using a buffer with a higher buffering capacity.[7]
-
Compound Instability: At extreme pH values, the compound may degrade. It is crucial to assess the chemical stability of your compound at the selected pH over time.[7]
1.2. Salt Formation with a Suitable Counter-ion
For solid dosage form development, pre-forming a salt can be a robust strategy.[8]
Experimental Protocol: Salt Screening
-
Counter-ion Selection: For the acidic quinoline carboxylic acid, screen a variety of basic counter-ions. Common choices include sodium, potassium, calcium, and organic amines like tromethamine (Tris).[7][9]
-
Salt Synthesis: In a suitable solvent, react the carboxylic acid with an equimolar amount of the chosen base.
-
Isolation and Characterization: Isolate the resulting salt and characterize it to confirm its formation and purity (e.g., using DSC, TGA, PXRD, and NMR).
-
Solubility and Dissolution Testing: Compare the aqueous solubility and dissolution rate of the salt form to the free acid form.
Causality: Salt formation disrupts the crystal lattice of the parent compound, often leading to a solid form with more favorable solvation properties.[8] The choice of the counter-ion is critical; for instance, longer alkyl chain counter-ions can increase lipophilicity and potentially decrease aqueous solubility.[10]
Problem 2: Even with pH adjustment, the solubility is insufficient for my desired formulation concentration.
Cause: While ionization helps, the intrinsic hydrophobicity of the quinoline ring system might still limit the overall solubility.
Solution Pathway:
2.1. Co-solvents
The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7][11]
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Choose pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, polyethylene glycol (PEG) 300 or 400, and dimethyl sulfoxide (DMSO).[7]
-
Prepare Co-solvent Mixtures: Create a series of co-solvent/water mixtures at various volume ratios (e.g., 10%, 20%, 30% v/v of co-solvent in water).[7]
-
Determine Solubility: Measure the solubility of your compound in each co-solvent mixture using the shake-flask method described previously.
Data Presentation: Co-solvent Efficacy
| Co-solvent (20% v/v in water) | Solubility (µg/mL) | Fold Increase |
| Water | 5 | 1 |
| Ethanol | 50 | 10 |
| Propylene Glycol | 80 | 16 |
| PEG 400 | 150 | 30 |
Causality: Co-solvents work by reducing the hydrogen bonding network of water, thereby lowering the energy required to create a cavity for the solute.
2.2. Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like quinoline carboxylic acids, forming inclusion complexes with enhanced aqueous solubility.[12][13]
Experimental Protocol: Cyclodextrin Complexation
-
Select Cyclodextrin: Common cyclodextrins include α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, as well as more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[14]
-
Phase Solubility Studies:
-
Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess of the quinoline carboxylic acid to each solution.
-
Equilibrate and analyze the supernatant for the concentration of the dissolved drug.
-
-
Data Analysis: Plot the drug concentration against the cyclodextrin concentration. A linear increase (A-type diagram) suggests the formation of a soluble 1:1 complex.
-
Preparation of Solid Complex: The solid inclusion complex can be prepared by methods such as co-precipitation, kneading, or freeze-drying.[13]
Visualization: Cyclodextrin Inclusion Complex
Caption: Overview of strategies to enhance the solubility of quinoline carboxylic acids.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the solubility of a novel quinoline carboxylic acid?
The most logical first step is to determine the pH-solubility profile. [2][3][4]Since the molecule contains a carboxylic acid group, its solubility will likely be highly pH-dependent. [1]This experiment is relatively straightforward and will provide crucial information on whether simple pH adjustment is a viable strategy for your intended application.
Q2: Can I use surfactants to improve solubility?
Yes, surfactants can enhance the solubility of poorly soluble drugs by forming micelles that encapsulate the hydrophobic drug molecules. [15]This is known as micellar solubilization. Nonionic surfactants like Polysorbates (Tweens) and Poloxamers are often preferred due to their lower toxicity compared to ionic surfactants. [15] Q3: What is a nanosuspension and is it suitable for quinoline carboxylic acids?
A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and polymers. [16][17]This technology is particularly useful for drugs that are poorly soluble in both aqueous and organic media. [16]By reducing the particle size to the nanometer range (typically 200-600 nm), the surface area for dissolution is dramatically increased, which can lead to a higher dissolution rate and improved bioavailability. [11]This is a viable and powerful technique for quinoline carboxylic acids, especially for oral and parenteral delivery. [11][18] Q4: What is a prodrug approach and how can it enhance solubility?
A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes conversion in the body to release the active drug. For quinoline carboxylic acids, a common prodrug strategy is to attach a soluble promoiety to the carboxylic acid group, for example, through an ester linkage. [19]This can significantly increase water solubility. [20]Once administered, enzymes in the body (like esterases) cleave the promoiety, releasing the active parent drug. [19]This approach can be very effective but requires careful design to ensure efficient in vivo conversion. [21] Q5: How do I choose between salt formation, co-crystals, and solid dispersions for a solid dosage form?
The choice depends on the properties of your specific compound and the development goals:
-
Salt Formation: This is the go-to strategy for ionizable compounds like quinoline carboxylic acids. [8]It is a well-established and effective method. [9]* Co-crystals: These are an excellent option if a suitable salt cannot be formed or if the resulting salt has poor physicochemical properties (e.g., hygroscopicity). [22]They offer the potential for significant solubility enhancement while maintaining crystalline stability. [23]* Solid Dispersions: This is a powerful technique for achieving very high dissolution rates, but stability can be a concern. [24][25]It is often considered when other crystalline form approaches are not sufficient.
A systematic screening approach that evaluates all three options is often the best strategy in early drug development.
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
- Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH.
- Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. (n.d.). Impactfactor.org.
- A Review on Solubility Enhancement Methods for Poorly W
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). University of Greenwich.
- Quinoline-4-carboxylic acid | Solubility of Things. (n.d.). Solubility of Things.
- A prodrug approach toward the development of water soluble fluoroquinolones and structure--activity relationships of quinoline-3-carboxylic acids. (2004). PubMed.
- Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. (2024). International Journal of Pharmaceutical Quality Assurance.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
- Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid. (n.d.). Benchchem.
- Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. (2021). PubMed.
- Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. (n.d.). Benchchem.
- Technical Support Center: Enhancing the Solubility of 3-Quinolinecarboxamide Compounds. (n.d.). Benchchem.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.).
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Springer.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). Semantic Scholar.
- Recent progress in prodrug design strategies based on generally applicable modific
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed.
- Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (2023). hrpub.org.
- Developing Dual-Responsive Quinolinium Prodrugs of 8-Hydroxyquinoline By Harnessing the Dual Chelating Sites. (n.d.).
- Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. (2011). PubMed.
- Nanosuspension: An approach to enhance solubility of drugs. (n.d.). PMC - NIH.
- Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. (n.d.). IJPPR.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science.
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
- Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. (n.d.).
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
- Different Methods Used In Solid Dispersion. (2018). IOSR Journal of Pharmacy.
- Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
- Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W
- Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC - NIH.
- Amino Acids in the Development of Prodrugs. (n.d.). MDPI.
- Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. (n.d.). PubMed Central.
- HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (n.d.). SIELC Technologies.
- Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. (n.d.). PMC.
- Salt Formation to Improve Drug Solubility. (n.d.).
- Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). ijrpls.com.
- Improving API Solubility by Salt and Cocrystal Form
- Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024). Chemical Society Reviews (RSC Publishing).
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avoiding side reactions in the synthesis of quinoline derivatives
Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common and often complex challenges encountered during the synthesis of these vital heterocyclic compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve current issues but also proactively prevent future side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured around the most common named reactions for quinoline synthesis. Each entry addresses a specific problem in a question-and-answer format, detailing the root cause and providing actionable, field-proven solutions.
1. The Skraup Synthesis
The Skraup synthesis is a powerful but notoriously aggressive reaction. Effective control is key to success.
Q1: My Skraup synthesis is extremely vigorous and difficult to control, leading to a violent exotherm and significant tar formation. How can I moderate it?
A1: This is the most common issue with the Skraup synthesis, stemming from the highly exothermic dehydration of glycerol to acrolein and the subsequent condensation reactions.[1][2] The uncontrolled heat promotes polymerization of reactants and intermediates, causing charring and the formation of intractable tar.[1][2]
Core Directive: Tame the Exotherm.
-
Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to make the reaction less violent by extending it over a longer period.[1][2] Boric acid can also be employed for this purpose.[1]
-
Controlled Reagent Addition: The order of addition is critical. Add concentrated sulfuric acid slowly and after the moderating agent, with efficient external cooling (e.g., an ice bath).[1][2]
-
Gradual Heating: Heat the mixture gently only to initiate the reaction. Once it begins to boil, immediately remove the heat source. The exotherm will sustain the reaction. Reapply gentle heat only after this vigorous phase subsides.[2]
-
Ensure Efficient Stirring: Excellent mechanical stirring is non-negotiable. It helps dissipate heat evenly and prevents the formation of localized hotspots where decomposition is most likely to occur.[1]
Q2: Despite moderating the reaction, my yield is low and the crude product is a black, tarry goo that is difficult to purify. What are the best practices for minimizing tar and isolating the product?
A2: Tar formation is a persistent challenge due to the harsh acidic and oxidizing conditions.[1] Even with moderation, some polymerization is likely. The solution lies in optimizing both the reaction and the work-up.
Troubleshooting & Optimization:
-
Optimize Oxidant: The reaction requires an oxidant (often the nitrobenzene corresponding to the aniline used) to aromatize the dihydroquinoline intermediate.[3] Ensure the stoichiometry is correct.
-
Temperature Control: Avoid excessive temperatures. The goal is to initiate the reaction and then let the exotherm proceed in a controlled manner.[4]
-
Purification Strategy: Do not expect a clean crude product. The standard and most effective purification method is steam distillation.[1] The quinoline derivative is volatile with steam, while the tar is not.
-
After the reaction, cool the mixture and carefully make it strongly alkaline with concentrated sodium hydroxide solution to liberate the free quinoline base.[1][2]
-
Perform steam distillation on the alkaline mixture. The quinoline will co-distill with the water.[2]
-
Collect the milky distillate and separate the quinoline layer. Extract the aqueous layer with a solvent like diethyl ether or dichloromethane to recover any dissolved product.[2]
-
2. The Doebner-von Miller Synthesis
A more versatile method than the Skraup, its primary challenge is preventing polymerization of the α,β-unsaturated starting material.
Q3: My Doebner-von Miller reaction produces a large amount of polymeric material and very low yields of the desired quinoline. What is the root cause and how can I prevent this?
A3: The primary culprit is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][4] This is especially problematic under the strong acidic conditions required for the reaction.
Core Directive: Suppress Polymerization.
-
Employ a Biphasic Solvent System: This is a highly effective strategy. By using a two-phase system (e.g., aqueous HCl with toluene), you can sequester the α,β-unsaturated carbonyl compound in the organic phase. This drastically reduces its concentration in the acidic aqueous phase where polymerization is most rampant, thereby increasing the yield of the desired product.[1][2][4]
-
Slow Addition of Reactants: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound slowly to the stirred acidic solution of the aniline. This keeps its instantaneous concentration low, minimizing self-condensation.[1]
-
Optimize Acid Catalyst: While strong acids are necessary, excessively harsh conditions accelerate tar formation. Consider screening different Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, SnCl₄). Milder Lewis acids can sometimes provide a better balance between reaction rate and side product formation.[4]
-
Temperature Management: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Overheating will favor polymerization.[4]
Q4: My final product contains significant amounts of dihydro- or tetrahydroquinoline impurities. How can I ensure complete aromatization?
A4: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate.[4] Incomplete oxidation is a common reason for impurities.
Troubleshooting & Optimization:
-
Ensure Sufficient Oxidant: The Schiff base formed in situ can act as the oxidizing agent, but this may not be efficient.[3] Using a stoichiometric excess of an external oxidizing agent can drive the reaction to completion.
-
Post-Reaction Oxidation: If you have already isolated a product contaminated with dihydroquinolines, you can perform a separate oxidation step using reagents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4]
-
Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate to determine the optimal reaction time and temperature for the oxidation step.[4]
3. The Friedländer Synthesis
A convergent and reliable method, the main challenges are often related to regioselectivity and avoiding self-condensation of the carbonyl partner.
Q5: I am using an unsymmetrical ketone in my Friedländer synthesis and getting a mixture of regioisomers. How can I control the regioselectivity?
A5: When an unsymmetrical ketone is used, condensation can occur on either side of the carbonyl group, leading to isomeric products.[5] The key is to direct the reaction to the desired α-methylene group.
Core Directive: Enforce Regiocontrol.
-
Use of Pre-formed Enamines/Imines: To avoid side reactions like the aldol condensation of ketones under basic conditions, you can use a pre-formed imine analogue of the o-aminoaryl ketone.[6]
-
Catalyst Selection: The choice of acid or base catalyst is crucial and substrate-dependent.[7] For example, using chiral phosphoric acid has been shown to achieve diastereoselective Friedländer reactions.[6]
-
Modern Catalysts: The use of catalytic amounts of gold catalysts or a combination of p-toluenesulfonic acid and iodine under solvent-free conditions can enable the reaction to proceed under milder conditions, often with improved selectivity.[6]
4. The Conrad-Limpach-Knorr Synthesis
This synthesis is vital for producing medicinally important 4-hydroxyquinolines and 2-hydroxyquinolines (quinolones), but is highly sensitive to temperature, which dictates the isomeric outcome.
Q6: I am trying to synthesize a 4-hydroxyquinoline via the Conrad-Limpach pathway, but I am getting the 2-hydroxyquinoline (Knorr product) isomer instead. What am I doing wrong?
A6: This is a classic case of kinetic versus thermodynamic control. The formation of the 4-hydroxyquinoline is the kinetic product, favored at lower temperatures. The 2-hydroxyquinoline is the more stable thermodynamic product, favored at higher temperatures.[8][9]
Core Directive: Temperature is Everything.
-
Kinetic Control (for 4-Hydroxyquinoline): The initial condensation between the aniline and the β-ketoester must be performed at a lower temperature (e.g., room temperature to moderate heating).[8] This favors the formation of the β-aminoacrylate intermediate, which cyclizes to the 4-hydroxyquinoline.
-
Thermodynamic Control (for 2-Hydroxyquinoline): Higher initial condensation temperatures (around 140°C or higher) favor the formation of the β-keto acid anilide intermediate, which leads to the 2-hydroxyquinoline product.[9]
-
High-Temperature Cyclization: Regardless of the initial step, the final thermal cyclization requires very high temperatures, typically around 250°C.[7][8][9] It is crucial to use a high-boiling, inert solvent like mineral oil or Dowtherm A to achieve this temperature safely and ensure efficient heat transfer. Using such a solvent can dramatically improve yields compared to running the reaction neat.[7][9]
Modern Approaches to Mitigate Side Reactions
Advances in chemical technology offer powerful tools to circumvent the classic problems of quinoline synthesis.
Microwave-Assisted Synthesis
Microwave irradiation provides rapid, uniform heating that can dramatically reduce reaction times and improve yields and purity.[10][11][12]
Q7: How can microwave synthesis help reduce side reactions like tar formation and low yields?
A7: Microwave heating directly and efficiently energizes polar molecules in the reaction mixture, leading to rapid temperature increases and significantly shorter reaction times (minutes vs. hours).[10][11]
-
Reduced Tarring: By shortening the reaction time, the opportunity for reactants and intermediates to decompose or polymerize at high temperatures is greatly reduced.[10]
-
Higher Yields: Faster reaction rates often lead to higher product yields.[10][11] For example, a Friedländer synthesis that takes days with conventional heating can be completed in minutes with excellent yield using microwave irradiation at 160°C in neat acetic acid.[12][13]
-
Solvent Choice: Polar solvents like DMF, DMSO, and ethanol are common as they couple efficiently with microwaves. However, solvent-free conditions are also highly effective and offer a greener alternative.[10]
Important Note: Never use a domestic microwave oven. Laboratory-grade microwave reactors are essential for safety, providing precise temperature and pressure control.[10]
Continuous Flow Chemistry
Flow chemistry offers unparalleled control over reaction parameters, making it an ideal platform for optimizing challenging reactions.
Q8: My reaction is highly exothermic and generates unstable intermediates. Can flow chemistry offer a safer and more efficient alternative?
A8: Absolutely. Flow systems are revolutionary for managing reactions that are difficult to control in batch mode.[14]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat dissipation, effectively quenching dangerous exotherms.
-
Precise Control: Key parameters like temperature, pressure, and residence time can be controlled with high precision, ensuring consistent product quality and minimizing byproduct formation.[14][15]
-
Unstable Intermediates: Highly reactive or unstable intermediates can be generated and immediately consumed in the next reaction step within a continuous flow path, preventing decomposition that would occur in a batch reactor.[15]
-
Scalability and Safety: Scaling up a reaction in flow simply means running the system for a longer time, avoiding the safety hazards associated with large-volume batch reactors.[14] This is particularly advantageous for reactions involving hazardous reagents like azides.[16]
Data & Protocols
Table 1: Comparison of Conventional vs. Modern Synthesis Conditions
| Synthesis | Method | Typical Conditions | Common Side Products | Improved Conditions | Advantage of Improvement |
| Skraup | Conventional | Aniline, Glycerol, H₂SO₄, 145-170°C | Tar, Polymers | Add FeSO₄ moderator[1][2] | Controlled exotherm, reduced charring |
| Doebner-von Miller | Conventional | Aniline, α,β-Unsaturated Carbonyl, HCl, 100-140°C | Tar, Polymers[4] | Biphasic system (e.g., Toluene/H₂O)[2][4] | Sequesters carbonyl, minimizes polymerization |
| Friedländer | Conventional | 2-Aminobenzophenone, Ketone, Base/Acid, 150-220°C | Regioisomers, Aldol products[5] | Microwave, Acetic Acid, 160°C, 5 min[13] | Drastically reduced time, excellent yield |
| Conrad-Limpach | Conventional | Aniline, β-Ketoester; Cyclization at ~250°C (neat) | Isomeric impurities, Tar[8] | Use high-boiling solvent (Mineral Oil)[7][9] | Improved heat transfer, higher yield |
Experimental Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates the use of ferrous sulfate to control the reaction's vigor.[2]
-
Setup: In a fume hood, equip a large round-bottom flask with a mechanical stirrer and a reflux condenser.
-
Charging Reactants: To the flask, add aniline (1.0 equiv), glycerol (3.0 equiv), and ferrous sulfate heptahydrate (FeSO₄·7H₂O) as a moderator.
-
Acid Addition: With vigorous stirring and external cooling (ice bath), slowly and carefully add concentrated sulfuric acid.
-
Initiation: Gently heat the mixture. Be prepared to remove the heat source as soon as the reaction begins to boil.
-
Reaction: Allow the exothermic reaction to proceed. Once it subsides, heat the mixture under reflux for several hours to ensure completion.
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Neutralization: Make the solution strongly basic with concentrated sodium hydroxide solution.
-
Purification: Perform steam distillation to isolate the crude quinoline, followed by extraction and drying as described in the FAQ section.[2]
Experimental Protocol 2: Microwave-Assisted Friedländer Synthesis
This protocol is adapted from modern literature, highlighting the speed and efficiency of microwave synthesis.[12][13]
-
Setup: Place 2-aminobenzophenone (1.0 equiv) and a cyclic ketone (1.5 equiv) into a dedicated microwave reactor vessel equipped with a magnetic stir bar.
-
Solvent/Catalyst: Add neat glacial acetic acid to act as both the solvent and the acid catalyst.
-
Reaction: Seal the vessel and place it in the scientific microwave reactor. Irradiate the mixture at 160°C for 5 minutes.
-
Work-up: After cooling, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[17]
Visual Diagrams
Troubleshooting Workflow for Quinoline Synthesis
This diagram outlines a logical process for diagnosing and solving common issues in quinoline synthesis.
Caption: A decision-making workflow for troubleshooting common issues.
Kinetic vs. Thermodynamic Control in Conrad-Limpach-Knorr Synthesis
This diagram illustrates how temperature dictates the product outcome.
Caption: Temperature control dictates isomeric products in the C-L-K synthesis.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- International Journal on Science and Technology. Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds.
-
Al-Suod, H., et al. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. [Link]
-
Potter, G. T., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen. [Link]
-
ResearchGate. (2022). Microwave-assisted Synthesis of Quinolines. [Link]
-
Ciufolini, M. A., & Demaree, D. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]
- BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis.
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
ResearchGate. (2016). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF. [Link]
- BenchChem. (2025). Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis.
- BenchChem. (2025). Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
-
Larock, R. C., & Pace, J. M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]
- BenchChem. (2025).
-
ResearchGate. (2025). Examples of flow synthesis of quinoline derivatives by Doebner‐Miller.... [Link]
- BenchChem. (2025). Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds.
-
Wikipedia. Conrad–Limpach synthesis. [Link]
-
Gemo, N., et al. (2022). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. [Link]
-
Pathare, R. S., & Jain, A. S. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Frontiers in Chemistry. [Link]
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Technical Support Center: Troubleshooting HPLC Separation of Quinoline Isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of quinoline isomers. As a class of heterocyclic aromatic compounds, quinolines and their isomers are foundational in pharmaceutical and chemical industries. However, their structural similarity presents significant chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the HPLC separation of these compounds. It provides in-depth, experience-based solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Core Separation Issues
Q1: Why is achieving baseline resolution between my quinoline isomers so difficult?
A1: The primary challenge stems from the high structural similarity of quinoline isomers (e.g., positional isomers). They often share identical molecular weights and very similar polarities and hydrophobicities, leading to co-elution or poor separation in standard reversed-phase (RP-HPLC) systems.[1][2] The key to separation lies in exploiting the subtle differences in their physicochemical properties.
The causality is rooted in the separation mechanism. In RP-HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. When isomers have nearly identical hydrophobic character, this single mechanism is insufficient.[3] Successful separation requires a multi-modal interaction approach, leveraging secondary mechanisms like:
-
π-π Interactions: The aromatic quinoline ring can engage in π-π stacking with specific stationary phases.
-
Dipole-Dipole Interactions: Differences in the position of substituents can alter the molecule's overall dipole moment.
-
Hydrogen Bonding: The nitrogen atom in the quinoline ring and various substituents can act as hydrogen bond acceptors or donors.
-
Steric Interactions: The three-dimensional shape of the isomers can influence how they interact with the stationary phase. Normal-phase HPLC, for instance, is particularly sensitive to steric factors and can be effective for resolving structural isomers.[4][5]
A systematic approach is necessary to tackle this challenge, starting with mobile phase optimization and potentially moving to more selective stationary phases or alternative chromatographic modes.[6]
Q2: My quinoline isomer peaks are exhibiting significant tailing. What are the primary causes and how can I fix it?
A2: Peak tailing is a common and frustrating issue when analyzing basic compounds like quinolines.[7] An ideal chromatographic peak is symmetrical (Gaussian), but tailing creates asymmetry that compromises resolution and accurate integration.[8][9]
The root cause is almost always secondary interactions between the basic nitrogen on the quinoline ring and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[7][10] At a typical mobile phase pH (between 3 and 7), the quinoline nitrogen is protonated (positively charged), while some surface silanols are deprotonated (negatively charged), leading to a strong, undesirable ionic interaction. This causes a portion of the analyte molecules to be retained longer, resulting in a "tail".[8][10]
Below is a diagram illustrating this problematic interaction.
Caption: Silanol interaction causing peak tailing.
Troubleshooting Protocol for Peak Tailing:
-
Mobile Phase pH Adjustment:
-
Low pH (2.5-3.0): Add an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the silanol groups, neutralizing their negative charge and minimizing the secondary ionic interaction.[9]
-
High pH ( > 8): Use a modern, high-pH stable column. At high pH, the basic quinoline analyte is in its neutral form, eliminating the ionic interaction. However, this requires a column specifically designed to withstand high pH without dissolving the silica backbone.
-
-
Use of Mobile Phase Additives:
-
Select an End-Capped or Polar-Embedded Column:
-
End-Capped Columns: These columns have been treated to reduce the number of free silanol groups. Look for columns labeled as "end-capped," "base-deactivated," or with low silanol activity.[10][12]
-
Polar-Embedded Columns: These phases have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group creates a shielding effect, preventing the quinoline from getting close enough to interact with residual silanols.[13]
-
-
Reduce Sample Load: Injecting too much sample can saturate the primary retention sites, making secondary interactions with silanols more pronounced and leading to tailing.[1][8] Try reducing the injection volume or sample concentration.
Method Development & Optimization
Q3: I'm developing a new method. What is a good starting point for stationary and mobile phase selection for quinoline isomers?
A3: A systematic approach to method development is crucial.[3][5] Instead of randomly testing conditions, screen different selectivities. Reversed-phase chromatography is the most common starting point.
Initial Screening Recommendations for Quinoline Isomer Separation
| Stationary Phase | Primary Interaction | Recommended For... | Starting Mobile Phase (A: Buffer, B: Acetonitrile) |
| Standard C18 | Hydrophobic | General screening; good starting point for most molecules. | A: 20 mM Phosphate Buffer, pH 2.7. B: Acetonitrile. Gradient: 5-95% B in 15 min. |
| Phenyl-Hexyl | π-π, Hydrophobic | Isomers with differences in aromaticity or electron distribution. Good for separating fused-ring systems.[13] | A: 20 mM Phosphate Buffer, pH 2.7. B: Acetonitrile. Gradient: 5-95% B in 15 min. |
| Pentafluorophenyl (PFP / F5) | Dipole-dipole, π-π, H-bonding, Hydrophobic | Positional isomers, halogenated compounds, or those with differing dipole moments. Offers unique selectivity compared to C18.[13] | A: 0.1% Formic Acid in Water. B: Acetonitrile. Gradient: 5-95% B in 15 min. |
| Embedded Polar Group (EPG) | Hydrophobic, H-bonding | Basic compounds prone to tailing. Provides shielding from silanols.[13] Highly compatible with 100% aqueous mobile phases. | A: 20 mM Ammonium Formate, pH 3.0. B: Acetonitrile. Gradient: 0-95% B in 15 min. |
Workflow for Initial Method Development:
The following diagram outlines a logical workflow for troubleshooting poor separation and developing a robust method.
Caption: HPLC troubleshooting workflow for isomer separation.
Q4: My quinoline isomers are too polar to be retained on a C18 column. What are my options?
A4: When isomers are highly polar and elute at or near the void volume in reversed-phase, you need to switch to a chromatographic mode that is designed to retain polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for separating polar, hydrophilic compounds.[14][15][16] It utilizes a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[17][18] In HILIC, water acts as the strong, eluting solvent. This technique establishes a water-rich layer on the stationary phase surface, and polar analytes partition into this layer, leading to retention.[16][17]
-
Reversed-Phase with 100% Aqueous Mobile Phase: Use a specialized RP column (often with an embedded polar group) that is certified as "aqueous stable." Standard C18 phases can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to a dramatic loss of retention. EPG columns prevent this and allow for stable retention of polar analytes.[13]
-
Normal-Phase Chromatography (NP-HPLC): This classic technique uses a polar stationary phase (like silica) and a non-polar, non-aqueous mobile phase (e.g., hexane/ethanol).[4] NP-HPLC is highly effective for separating isomers and is particularly sensitive to differences in the polarity of functional groups.[3][5]
Advanced & Chiral Separations
Q5: I need to separate chiral quinoline isomers (enantiomers). Is this possible with standard HPLC?
A5: No, standard (achiral) HPLC cannot separate enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment. To separate them, you must introduce chirality into the chromatographic system. Many quinolone drugs are chiral and their enantiomers can have different biological activities, making this separation critical.[19][20]
There are two main approaches:
-
Direct Chiral Separation (Chiral Stationary Phases - CSPs): This is the most common and efficient method. It involves using a column where the stationary phase itself is chiral. Chiral selectors, such as derivatives of polysaccharides (cellulose, amylose), cyclodextrins, or proteins, are bonded to the silica support.[20] The enantiomers form transient, diastereomeric complexes with the CSP, which have different energies and stabilities, leading to different retention times.
-
Indirect Chiral Separation (Chiral Derivatization): This method involves reacting the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers.[21][22] Diastereomers have different physical properties and can be separated on a standard achiral column (like a C18). This approach adds complexity with an extra reaction step but can be useful if a suitable CSP is not available.[23]
Q6: Are there any alternative technologies to HPLC for difficult quinoline isomer separations?
A6: Yes. When HPLC reaches its limits, especially for complex isomeric mixtures or for "green" chemistry initiatives, other techniques can be more powerful.
Supercritical Fluid Chromatography (SFC): SFC is an advanced form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[24] It is an ideal technique for separating thermally labile substances and isomers, including chiral compounds.[25][26]
Advantages of SFC for Isomer Separation:
-
High Efficiency & Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates and faster separations compared to HPLC.[26][27]
-
Orthogonal Selectivity: SFC often provides different separation patterns (selectivity) compared to HPLC, making it a powerful tool when HPLC methods fail.[25]
-
Reduced Solvent Usage: Using CO₂ as the main mobile phase drastically reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.[25][27]
-
Excellent for Chiral Separations: SFC is particularly well-suited for chiral separations and is widely used in the pharmaceutical industry for this purpose.[24][28]
Experimental Protocol: Systematic Approach to Method Development for Positional Quinoline Isomers
This protocol provides a step-by-step workflow for developing a robust separation method for two or more positional quinoline isomers using RP-HPLC.
Objective: To achieve a baseline resolution (Rs ≥ 1.5) between all target quinoline isomers.
1. Analyte & System Preparation: a. Prepare a stock solution of the isomer mixture at 1 mg/mL in methanol or acetonitrile. b. Dilute the stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of water and organic solvent. c. Ensure the HPLC system is functioning correctly: check for leaks, perform a system pressure test, and ensure the detector lamp has sufficient energy.
2. Initial Column and Mobile Phase Screening: a. Column 1 (Primary): Install a high-quality C18 column (e.g., 150 x 4.6 mm, 3.5 µm). b. Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. c. Mobile Phase B: Acetonitrile. d. Gradient Program:
- Time 0 min: 5% B
- Time 15 min: 95% B
- Time 17 min: 95% B
- Time 17.1 min: 5% B
- Time 20 min: 5% B e. Flow Rate: 1.0 mL/min. f. Column Temperature: 30 °C. g. Detection: UV, at the λmax of the quinoline isomers. h. Injection Volume: 5 µL. i. Run Analysis: Inject the working standard and evaluate the chromatogram for retention and resolution. j. Column 2 (Orthogonal): If resolution on the C18 is poor, repeat steps 2a-2i using a Phenyl-Hexyl or PFP column with the same mobile phases and gradient. This screens for alternative selectivity.[13]
3. Mobile Phase Optimization (if resolution is < 1.5): a. Focus on the most promising column from Step 2. b. pH Optimization: Prepare mobile phase A with different buffers to test pH effects.[29][30][31]
- pH 2.7 (e.g., 20 mM Potassium Phosphate)
- pH 4.5 (e.g., 20 mM Ammonium Acetate)
- Run the gradient from Step 2d with each new buffer. Small changes in pH can significantly alter the selectivity between isomers with different pKa values. c. Organic Modifier Optimization: If peaks are resolved but need fine-tuning, replace acetonitrile with methanol as Mobile Phase B and re-run the best condition from 3b. Methanol has different solvent properties and can alter selectivity.
4. Gradient Optimization: a. Once the best column/mobile phase combination is found, optimize the gradient slope. b. If isomers are eluting too close together, decrease the gradient slope (e.g., change from a 15-minute gradient to a 30-minute gradient) to increase separation time.[1]
5. Final Method Validation: a. Once Rs ≥ 1.5 is achieved, confirm method robustness by making small, deliberate changes to flow rate, temperature, and mobile phase composition to ensure the separation is stable.
References
-
Omics Online. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. [Link]
-
PubMed. (n.d.). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. [Link]
-
Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. [Link]
-
ResearchGate. (n.d.). Effect of the pH of the mobile phase on the separation efficiency of QN. [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. [Link]
-
SciSpace. (n.d.). A review on method development by hplc. [Link]
-
ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents.... [Link]
-
LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
Wikipedia. (n.d.). Supercritical fluid chromatography. [Link]
-
Taylor & Francis Online. (n.d.). Hydrophilic interaction chromatography – Knowledge and References. [Link]
-
ResearchGate. (n.d.). Effect of mobile phase buffer pH on separation selectivity of some isoquinoline alkaloids.... [Link]
-
ResearchGate. (2024). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC.... [Link]
-
ResearchGate. (n.d.). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis | Request PDF. [Link]
-
ResearchGate. (2013). Effect of mobile phase buffer pH on separation selectivity of some isoquinoline alkaloids.... [Link]
-
Asian Journal of Chemistry. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents.... [Link]
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]
-
Lab Training. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Current Issues in Pharmacy and Medical Sciences. (2013). Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids.... [Link]
-
Twisting Memoirs Publication. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry.... [Link]
-
ResearchGate. (2022). Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. [Link]
-
National Institutes of Health. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow.... [Link]
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. [Link]
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
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Chrom Tech, Inc. (2024). What Causes Peak Tailing in HPLC?. [Link]
-
Omega Scientific. (n.d.). Solving Common Errors in HPLC. [Link]
-
Phenomenex. (2024). How to Reduce Peak Tailing in HPLC?. [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. [Link]
-
ResearchGate. (2021). How can I resolve peak tailing during the analysis of drug in HPLC?. [Link]
-
YouTube. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. [Link]
-
LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices.... [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. [Link]
-
Chromatography Today. (2023). What are the Reasons for Resolution Failure in HPLC?. [Link]
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- 31. Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
Technical Support Center: Stability Testing of 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid Solutions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(Pyridin-3-yl)quinoline-4-carboxylic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific stability issues you may encounter during your experiments. The information herein is based on established scientific principles and regulatory guidelines to ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and storage of this compound solutions.
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be stored at 0-8°C, protected from light and moisture.[1] The unique structure, combining pyridine and quinoline moieties, makes it a valuable compound in pharmaceutical development, and proper storage is crucial to maintain its integrity.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: Due to the carboxylic acid group, its solubility is pH-dependent.[2] It is generally more soluble in polar organic solvents and aqueous solutions with adjusted pH. Common solvents for similar quinoline carboxylic acid derivatives include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol.[3][4] For aqueous solutions, the use of a buffer to maintain a stable pH is recommended to prevent precipitation.[5][6]
Q3: I am observing inconsistent results in my assays. Could this be a stability issue?
A3: Yes, inconsistent results, such as a loss of potency or variable analytical readings, are classic indicators of compound degradation.[5] The stability of quinoline compounds in solution can be influenced by factors like pH, temperature, and light exposure.[5] It is highly recommended to prepare fresh solutions for each experiment or to conduct a thorough stability validation of your stock solutions under your specific storage and experimental conditions.
Q4: How does pH affect the stability of this compound?
A4: The pH of a solution can significantly impact the stability of this compound. The pyridine and quinoline nitrogens, as well as the carboxylic acid group, are ionizable, and their protonation state can influence the molecule's susceptibility to hydrolysis and other degradation pathways.[6][7][8] Both highly acidic and highly basic conditions can accelerate degradation.[9][10] Therefore, maintaining a controlled pH with a suitable buffer system is critical for solution stability.[11]
II. Troubleshooting Guide: Diagnosing and Resolving Stability Issues
This section provides a more detailed, problem-oriented approach to troubleshooting common stability challenges.
Issue 1: Rapid Decrease in Concentration of the Active Compound in Solution
Q: I've prepared a stock solution in an aqueous buffer, but I'm observing a significant drop in the concentration of this compound within a few hours at room temperature. What could be the cause?
A: A rapid decrease in concentration points towards chemical degradation. The most likely culprits are hydrolysis or photodegradation.
Troubleshooting Steps & Explanations:
-
Evaluate pH and Buffer System: The rate of hydrolysis for many pharmaceutical compounds is highly pH-dependent.[6][11] The pyridine and quinoline rings in your compound can be susceptible to pH-mediated degradation.
-
Action: Determine the pH of your solution. If you are not using a buffer, the dissolution of the acidic compound may have resulted in a low pH, which could be accelerating degradation. Prepare fresh solutions in a series of buffers across a physiologically relevant pH range (e.g., pH 3, 5, 7, 9) to identify the pH of maximum stability.
-
-
Protect from Light: Quinoline and pyridine derivatives can be sensitive to light, leading to photolytic degradation.[10][12][13]
-
Action: Repeat the experiment with your solution stored in an amber vial or a container wrapped in aluminum foil to protect it from light.[5] Compare the stability to a sample exposed to ambient light. If the protected sample is more stable, photodegradation is a likely contributor.
-
-
Control for Temperature: Elevated temperatures accelerate most chemical reactions, including degradation.[5]
-
Action: If your experiments are conducted at elevated temperatures, assess the stability of your solution at lower temperatures (e.g., 4°C and -20°C). This will help you understand the temperature sensitivity of the compound.
-
Issue 2: Appearance of Unknown Peaks in my Chromatogram
Q: After storing my solution for a day, I see new, unidentified peaks in my HPLC analysis. What are these, and how can I identify them?
A: The appearance of new peaks is a strong indication of the formation of degradation products. Identifying these degradants is a critical step in stability testing and is mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[9][10][14]
Troubleshooting Workflow:
Caption: Workflow for identifying unknown chromatographic peaks.
Explanation of the Workflow:
-
Forced Degradation Study: Intentionally stress the drug substance under various conditions (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress) to generate degradation products.[9][11][12] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.[9]
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the stressed samples. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and the newly formed degradants, which is crucial for their identification.
-
Propose Degradation Pathways: Based on the mass of the degradants and the known reactivity of the quinoline and pyridine functional groups, you can propose potential degradation pathways. For example, an increase in mass might suggest oxidation (addition of oxygen), while a decrease could indicate decarboxylation.
-
Isolate and Characterize: For significant degradation products, you may need to isolate them using techniques like preparative HPLC and then elucidate their structure using spectroscopic methods such as Nuclear Magnetic Resonance (NMR).
-
Validate Stability-Indicating Method: Once the degradation products are known, you must ensure your analytical method (e.g., HPLC) is "stability-indicating." This means it can accurately separate and quantify the intact drug from its degradation products without interference.[14]
Issue 3: Precipitation of the Compound from Solution
Q: My this compound solution was clear upon preparation, but a precipitate formed after some time. What is happening?
A: Precipitation from a previously clear solution can be due to a few factors, primarily related to solubility limits being exceeded.
Troubleshooting Steps:
-
Re-evaluate Solvent and Concentration: You may be working near the saturation point of the compound in your chosen solvent.
-
Action: Try preparing a more dilute solution. If the problem persists, consider using a stronger organic solvent or a co-solvent system (e.g., DMSO/water or ethanol/water mixture).
-
-
Check for pH Shift: For aqueous solutions, a change in pH can dramatically alter the solubility of an ionizable compound like this one.[2][6] The carboxylic acid is more soluble at higher pH where it is deprotonated (carboxylate), while the pyridine and quinoline nitrogens are more soluble at lower pH where they are protonated.
-
Action: Measure the pH of the solution when the precipitate is observed. If it has shifted, it could be due to interactions with the container or absorption of atmospheric CO₂ (which can lower the pH of unbuffered solutions). Using a robust buffer system is the best way to prevent pH-related precipitation.
-
-
Consider Temperature Effects: The solubility of most compounds decreases at lower temperatures.
-
Action: If you are storing your solutions in a refrigerator or freezer, the compound may be precipitating out. Allow the solution to return to room temperature and see if the precipitate redissolves. If so, you may need to store it at a controlled room temperature or prepare fresh solutions before use.
-
III. Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of this compound solutions.
Protocol 1: Forced Degradation Study
This study is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[12] The goal is to achieve a target degradation of 5-20%.[9]
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[9]
- Thermal Degradation: Place the stock solution in an oven at 70°C for 48 hours.
- Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container (e.g., quartz cuvette) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][12][15][16] A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.[5]
3. Sample Analysis:
- At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
- If necessary, neutralize the acidic and basic samples before analysis.
- Analyze all samples by a validated stability-indicating HPLC-UV method. Compare the chromatograms of the stressed samples to the control (time zero) sample to identify new peaks and quantify the loss of the parent compound.
Protocol 2: Validated HPLC-UV Method for Stability Analysis
This protocol outlines a general starting point for developing a stability-indicating HPLC method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
Start with a composition that allows for good retention and peak shape of the parent compound (e.g., 95% A, 5% B).
-
Run a linear gradient to a higher concentration of organic solvent (e.g., 5% A, 95% B) over 20-30 minutes to elute any more hydrophobic degradation products.
-
Hold at high organic for 5 minutes, then return to initial conditions and equilibrate for 5-10 minutes.
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: Scan for the λmax of this compound (likely in the 280-350 nm range based on the quinoline chromophore).[17] Monitor at the λmax for sensitivity and at a lower wavelength (e.g., 254 nm) to detect a broader range of potential degradants.
Method Validation:
-
The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.
IV. Data Presentation
Summarizing stability data in a clear, tabular format is crucial for interpretation and reporting.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration (hours) | Temperature | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60°C | 85.2 | 14.8 | 2 |
| 0.1 M NaOH | 24 | 60°C | 89.5 | 10.5 | 1 |
| 3% H₂O₂ | 24 | Room Temp | 91.3 | 8.7 | 1 |
| Thermal | 48 | 70°C | 94.1 | 5.9 | 1 |
| Photolytic | - | Per ICH Q1B | 82.7 | 17.3 | 3 |
Note: Data presented are illustrative and should be replaced with actual experimental results.
V. References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass Laboratories.
-
Forced Degradation Studies. (2016, December 14). MedCrave online.
-
A Review on Force Degradation Studies for Drug Substances. (n.d.). ijarsct.
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org.
-
Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). Benchchem.
-
Can A Denaturant Stabilize DNA? Pyridine Reverses DNA Denaturation in Acidic pH. (2015, September 1). PubMed.
-
2-Pyridin-3-Yl-Quinoline-4-Carboxylic Acid. (n.d.). Chem-Impex.
-
(PDF) The Stability of Pyridine Nucleotides. (2025, September 19). ResearchGate.
-
E. Heterocycles E11. 8-Quinoline carboxylic acid. (n.d.). PhotochemCAD.
-
Degradation of quinoline-4-carboxylic acid by Microbacterium sp. (n.d.). PubMed.
-
Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. (n.d.). PubMed.
-
Pyridine - Some Industrial Chemicals. (n.d.). NCBI Bookshelf.
-
Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. (n.d.). RSC Publishing.
-
2-PYRIDIN-3-YL-QUINOLINE-4-CARBOXYLIC ACID | 7482-91-9. (2023, May 14). ChemicalBook.
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health.
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency (EMA).
-
Quinoline-4-carboxylic acid | Solubility of Things. (n.d.).
-
The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.
-
(PDF) Degradation of Pyridines in the Environment. (n.d.). ResearchGate.
-
Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008, December 17). BJOC.
-
2-pyridin-3-yl-quinoline-4-carboxylic acid ethyl ester. (n.d.). Sigma-Aldrich.
-
2-PYRIDIN-3-YL-QUINOLINE-4-CARBOXYLICACID. (n.d.). Echemi.
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017, March 19). ResearchGate.
-
Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. (2021, January 19). PubMed Central.
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). MDPI.
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC - NIH.
-
2-(Pyridin-4-yl)quinoline-4-carboxylic acid | C15H10N2O2 | CID 26587. (n.d.). PubChem.
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dealing with impurities in 2-(Pyridin-3-yl)quinoline-4-carboxylic acid synthesis
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid. As a Senior Application Scientist, this guide is structured to move beyond simple procedural steps, focusing on the underlying chemical principles to empower you to diagnose and resolve common experimental challenges.
Overview of the Doebner Synthesis
The synthesis of this compound is most commonly achieved via the Doebner reaction. This one-pot, three-component condensation involves an aromatic amine (aniline), an aldehyde (3-pyridinecarboxaldehyde), and pyruvic acid.[1] While generally robust, the reaction is susceptible to side reactions and impurity formation that can impact yield and purity.
The reaction proceeds through the initial formation of a Schiff base from aniline and 3-pyridinecarboxaldehyde. Concurrently, pyruvic acid acts as both a reactant and an acid catalyst. The enol form of pyruvic acid then reacts with the Schiff base, followed by cyclization and dehydration to form the final quinoline ring system.[1]
Caption: Fig 1. Proposed Doebner Reaction Mechanism
This section addresses the most common issues encountered during the synthesis and purification of this compound in a practical question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product at all. What are the likely causes?
A low or non-existent yield is a frequent issue that can often be traced back to reagent quality, reaction conditions, or workup inefficiencies.
Primary Causes & Diagnostic Checks:
-
Reagent Purity: The Doebner reaction is sensitive to the purity of the starting materials. Aniline is notoriously prone to oxidation (appearing dark brown or black), which can inhibit the reaction.
-
Diagnostic: Check the appearance of your aniline. If it's not a pale yellow, it has likely oxidized. Verify the purity of all starting materials via standard techniques (e.g., NMR, GC-MS) if in doubt.
-
-
Reaction Conditions: Inadequate heating or incorrect reaction times can lead to an incomplete reaction. Conversely, excessive heat can promote decomposition and tar formation.[2]
-
Diagnostic: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and confirm the consumption of starting materials.[2]
-
-
Inefficient Workup: The product's amphoteric nature can lead to its loss during extraction if the pH is not carefully controlled.
-
Diagnostic: After basifying the reaction mixture to precipitate the product, check the pH of the aqueous layer. If it is not sufficiently basic, the product may remain dissolved as its carboxylate salt.
-
Solutions & Preventative Protocols:
-
Reagent Purification Protocol (Aniline):
-
Set up a distillation apparatus in a fume hood.
-
Add the oxidized aniline to the distillation flask with a small amount of zinc dust to prevent re-oxidation.
-
Distill under reduced pressure. Collect the fraction that boils at the correct temperature (184 °C at atmospheric pressure) as a colorless to pale yellow liquid.
-
Store the purified aniline under an inert atmosphere (nitrogen or argon) in a dark bottle.
-
-
Optimized Reaction Monitoring:
-
Prepare a TLC chamber with an appropriate eluent (e.g., Ethyl Acetate/Hexane 7:3).
-
Spot a baseline on a TLC plate with your starting materials (aniline and aldehyde) and co-spot them.
-
Every 30-60 minutes, take a small aliquot of the reaction mixture, dilute it, and spot it on the TLC plate.
-
Run the TLC and visualize under UV light. The reaction is complete when the starting material spots have disappeared and a new, lower Rf spot corresponding to the product is dominant.
-
Q2: My reaction turned into a thick, dark tar. How can I prevent this and salvage my product?
Tar formation is the most common side reaction in Doebner-type syntheses. It is primarily caused by the acid-catalyzed polymerization of the aldehyde and other reactive intermediates.[3][4]
Primary Causes & Diagnostic Checks:
-
Polymerization of Intermediates: Strong acidic conditions and high temperatures accelerate the self-condensation and polymerization of 3-pyridinecarboxaldehyde and other intermediates.[3]
-
Diagnostic: The reaction mixture becomes viscous, darkens significantly, and stirring may become difficult. This is a clear visual indicator of polymerization.
-
-
Excessive Temperature: "Hot spots" in the reaction flask or an overall temperature that is too high will dramatically increase the rate of polymerization over the desired quinoline formation.[2][3]
Solutions & Preventative Protocols:
-
Controlled Reagent Addition: Instead of combining all reagents at once, add the 3-pyridinecarboxaldehyde slowly to the heated mixture of aniline and pyruvic acid. This maintains a low concentration of the aldehyde, favoring the desired reaction pathway over polymerization.[3]
-
Temperature Management:
-
Use an oil bath and a contact thermometer to maintain a consistent and controlled temperature.
-
Initiate the reaction at a lower temperature and gradually increase it only if monitoring shows the reaction is proceeding too slowly.
-
-
Protocol for Tar Management:
-
If tar has formed, cool the reaction mixture.
-
Add a sufficient volume of a strong base solution (e.g., 10 M NaOH) and stir or sonicate vigorously. The goal is to dissolve the acidic product into the aqueous phase as its carboxylate salt, leaving the non-polar polymeric tar behind.
-
Filter the mixture to remove the solid tar.
-
Wash the tar with additional basic water to recover any trapped product.
-
Combine the basic aqueous filtrates and proceed to acidify to precipitate the crude product. This product will likely require extensive purification.
-
Sources
Technical Support Center: Scaling Up the Synthesis of 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid. Quinoline-4-carboxylic acid scaffolds are pivotal in medicinal chemistry, and mastering their synthesis at scale is crucial for advancing drug discovery programs.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of scaling up this specific synthesis, primarily focusing on the Doebner reaction and its modifications.
I. Understanding the Core Synthesis: The Doebner Reaction
The Doebner reaction is a cornerstone for the synthesis of quinoline-4-carboxylic acids, involving a three-component condensation of an aniline, an aldehyde (in this case, 3-pyridinecarboxaldehyde), and pyruvic acid.[2][3] While effective at a lab scale, scaling up this reaction introduces challenges such as decreased yields, increased byproduct formation, and purification difficulties.
A critical advancement for large-scale synthesis is the Doebner hydrogen-transfer reaction. This modified approach is particularly advantageous for substrates that typically give low yields in the conventional Doebner reaction, such as those involving electron-deficient anilines.[1] This method has demonstrated success in producing quinoline derivatives on a large scale.[1]
Reaction Mechanism Overview
The precise mechanism of the Doebner reaction is still a subject of discussion, with two primary pathways proposed:
-
Aldol Condensation Pathway: This pathway initiates with an aldol condensation between the enol form of pyruvic acid and the aldehyde, followed by a Michael addition of aniline. Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid.[2]
-
Schiff Base Formation Pathway: In this alternative, the aniline and aldehyde first form a Schiff base, which then reacts with the enol of pyruvic acid. The subsequent steps of cyclization and dehydration are similar to the first proposed mechanism.[2]
II. Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.
Question 1: My reaction yield has significantly dropped upon scaling up, and I'm observing a large amount of tar-like material. What is the likely cause and how can I mitigate this?
Answer:
This is a common challenge in Doebner and Doebner-von Miller reactions, often stemming from the acid-catalyzed polymerization of the aldehyde or other reactive intermediates, especially at elevated temperatures.[4]
Root Cause Analysis:
-
Acid-Catalyzed Polymerization: Strong acidic conditions required for the reaction can promote the self-condensation and polymerization of 3-pyridinecarboxaldehyde and other intermediates, leading to intractable tars.[4]
-
Exothermic Reaction: The initial condensation steps can be exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," accelerating side reactions and decomposition.
Solutions & Optimization Strategies:
| Strategy | Detailed Explanation |
| Controlled Reagent Addition | Instead of adding all reagents at once, a slow, controlled addition of the pyruvic acid to the mixture of aniline and 3-pyridinecarboxaldehyde at the reaction temperature is highly recommended. This maintains a low concentration of the reactive pyruvic acid, minimizing its decomposition and side reactions.[5] |
| Solvent and Catalyst Optimization | While ethanol is a traditional solvent, acetonitrile (MeCN) has been shown to be superior in some modified Doebner reactions, particularly when using a Lewis acid catalyst like Boron Trifluoride etherate (BF₃·OEt₂) or BF₃·THF.[1] Lewis acids can offer milder reaction conditions compared to strong Brønsted acids, potentially reducing tar formation. |
| Temperature Management | Maintain strict control over the reaction temperature. A study on a related Doebner hydrogen-transfer reaction found 65°C to be an optimal temperature for achieving good yields without significant decomposition.[1][3] Ensure efficient stirring and use a reactor with adequate heat exchange capacity for large-scale batches. |
| Biphasic Solvent System | For the related Doebner-Miller reaction, a biphasic system (e.g., aqueous acid and an immiscible organic solvent like toluene) can be employed to sequester the aldehyde in the organic phase, reducing its polymerization in the acidic aqueous phase.[4] This approach could be adapted for the Doebner reaction. |
Question 2: I'm isolating a significant amount of a byproduct that appears to be a reduced form of my target molecule (a dihydroquinoline). How can I ensure complete aromatization?
Answer:
The final step of the Doebner reaction is the oxidation of a dihydroquinoline intermediate to the desired aromatic quinoline. Incomplete oxidation is a common pitfall.
Root Cause Analysis:
-
Inefficient Oxidant: In the Doebner hydrogen-transfer modification, the imine formed in situ acts as the hydrogen acceptor (oxidant) for the dihydroquinoline intermediate. If the stoichiometry is not optimal, or if the imine is consumed in side reactions, oxidation will be incomplete.[5]
Solutions & Optimization Strategies:
| Strategy | Detailed Explanation |
| Adjust Reactant Stoichiometry | In the hydrogen-transfer variant, using a slight excess of the aniline and 3-pyridinecarboxaldehyde relative to the pyruvic acid can ensure a sufficient concentration of the imine to act as the hydrogen acceptor for the aromatization step.[5] |
| Post-Reaction Oxidation | If dihydroquinoline impurities are present after the initial reaction, a separate oxidation step can be performed. Common oxidizing agents for this purpose include manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4] This adds a step to the process but can be effective in salvaging a batch with incomplete oxidation. |
Question 3: My final product is difficult to purify. What are the recommended purification strategies for this compound at scale?
Answer:
Purification of quinoline-4-carboxylic acids can be challenging due to their amphoteric nature and potential for zwitterion formation.
Solutions & Optimization Strategies:
| Strategy | Detailed Explanation |
| Acid-Base Extraction | After the reaction, carefully neutralize the acidic mixture with a base (e.g., sodium hydroxide or sodium carbonate solution) to a pH where the carboxylic acid is deprotonated (as the carboxylate salt) and soluble in the aqueous phase. This allows for the removal of non-acidic, organic-soluble impurities by extraction with a suitable organic solvent. Subsequently, acidify the aqueous layer with an acid (e.g., hydrochloric or acetic acid) to precipitate the product, which can then be collected by filtration. The isoelectric point of the molecule is crucial for effective precipitation. |
| Crystallization | Recrystallization is a powerful technique for purifying the final product. The choice of solvent is critical and will require experimental screening. Common solvents for recrystallizing similar carboxylic acids include ethanol, methanol, acetic acid, or mixtures with water. A European Patent for a related quinoline carboxylic acid suggests adjusting the pH to 6.5 with acetic acid after basic workup and cooling to 0°C to induce crystallization.[6] |
| Column Chromatography | While less ideal for very large-scale production due to solvent consumption and cost, column chromatography on silica gel can be effective for purifying smaller, high-value batches. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid or triethylamine to suppress streaking is often a good starting point. |
III. Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for a scaled-up synthesis of this compound?
A1: Based on successful large-scale syntheses of related quinoline-4-carboxylic acids, a modified Doebner hydrogen-transfer reaction is a promising approach.[1] A recommended starting protocol would be:
-
Reagents: Aniline, 3-pyridinecarboxaldehyde, pyruvic acid, and a Lewis acid catalyst (e.g., BF₃·THF).
-
Solvent: Acetonitrile (MeCN).
-
Procedure:
-
Charge the reactor with aniline and 3-pyridinecarboxaldehyde in MeCN.
-
Add the BF₃·THF catalyst and heat the mixture to approximately 65°C.
-
Slowly add a solution of pyruvic acid in MeCN to the heated mixture over several hours.
-
Maintain the reaction at 65°C until completion (monitor by HPLC or TLC).
-
Proceed with an appropriate workup and purification as described in the troubleshooting section.
-
Q2: Are there any specific challenges associated with using 3-pyridinecarboxaldehyde as the aldehyde component?
A2: Yes, the basic nitrogen atom in the pyridine ring can interact with the acid catalyst. This can potentially sequester the catalyst, requiring a slightly higher catalyst loading compared to reactions with non-basic aldehydes. Additionally, the electron-withdrawing nature of the pyridine ring can influence the reactivity of the aldehyde. Careful optimization of the catalyst-to-aldehyde ratio is recommended.
Q3: What analytical techniques are essential for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is ideal for tracking the consumption of starting materials and the formation of the product and byproducts. Thin-Layer Chromatography (TLC) provides a quicker, qualitative assessment of reaction progress.
-
Product Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., carboxylic acid O-H and C=O stretches).
-
Q4: Can this reaction be performed under solvent-free conditions for a greener process?
A4: While some Doebner reactions have been reported under solvent-free conditions, scaling up such a process can be challenging due to issues with mixing, heat transfer, and potential solidification of the reaction mixture. For a large-scale synthesis, a solvent-based approach generally offers better control and reproducibility.
IV. Visualizing the Process
Experimental Workflow
Caption: Scaled-up synthesis workflow for this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for the Doebner synthesis scale-up.
V. References
-
Doebner reaction. In: Wikipedia. Accessed January 12, 2026. [Link]
-
Supplementary Information - The Royal Society of Chemistry. Accessed January 12, 2026. [Link]
-
Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry. Accessed January 12, 2026. [Link]
-
Komatsu H, Shigeyama T, Inoyama M, et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. J Org Chem. 2023;88(17):12385-12395. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health. Accessed January 12, 2026. [Link]
-
Doebner–Miller reaction. In: Wikipedia. Accessed January 12, 2026. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Accessed January 12, 2026. [Link]
-
What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. Accessed January 12, 2026. [Link]
-
Doebner quinoline synthesis. ResearchGate. Accessed January 12, 2026. [Link]
-
Doebner-Miller reaction. chemeurope.com. Accessed January 12, 2026. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health. Accessed January 12, 2026. [Link]
-
How to perform Doebner-MIller Synthesis without oxidizing agent?. ResearchGate. Accessed January 12, 2026. [Link]
-
Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. Accessed January 12, 2026. [Link]
-
Patel DB, et al. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. 2017;9(2):216-230. [Link]
-
An improvement in the Doebner-Miller synthesis of quinaldines. ResearchGate. Accessed January 12, 2026. [Link]
-
Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Accessed January 12, 2026. [Link]
-
Asadi S, et al. Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Curr Org Synth. 2014;11(3):391-413. [Link]
-
Process for producing pyridine carboxylic acids. Google Patents. Accessed January 12, 2026.
-
Rapid Synthesis of Quinoline-4-carboxylic Acid Derivatives from Arylimines and 2-Substituted Acrylates or Acrylamides under Indium(III) Chloride and Microwave Activations. Scope and Limitations of the Reaction. ResearchGate. Accessed January 12, 2026. [Link]
-
Process for the preparation of a quinoline carboxylic acid. Google Patents. Accessed January 12, 2026.
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. 2018;23(11):2773. [Link]
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Enhancing Catalyst Efficiency in Quinoline Synthesis
Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their catalytic processes for quinoline synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and improve the efficiency of your catalysts.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during quinoline synthesis. For more detailed explanations and protocols, please refer to the corresponding sections in the Troubleshooting Guides.
Q1: My quinoline synthesis reaction is resulting in a very low yield. What are the most common causes?
A: Low yields in quinoline synthesis are a frequent challenge and can stem from several factors.[1] The most common culprits include:
-
Suboptimal Reaction Conditions: Incorrect temperature and reaction time are critical parameters to control.[2] Excessively high temperatures can lead to the degradation of starting materials or products, while temperatures that are too low may result in a sluggish or incomplete reaction.[3]
-
Poor Catalyst Selection or Inactivity: The choice of catalyst is crucial for the reaction's success. An inappropriate or inactive catalyst can lead to low conversion rates.[1]
-
Substrate Reactivity: The electronic properties of your starting materials, such as substituted anilines, can significantly impact the reaction. Anilines with electron-withdrawing groups are often less reactive and can result in lower yields.[4][5]
-
Side Reactions: Competing reactions, such as the self-condensation of ketones (aldol condensation) or the polymerization of intermediates, can significantly reduce the yield of the desired quinoline.[1][6]
Q2: My reaction mixture is turning into a thick, dark tar. How can I prevent this?
A: Tar formation is a very common issue, particularly in strongly acidic reactions like the Doebner-von Miller and Skraup syntheses.[4][6][7] This is primarily caused by the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds or other reactive intermediates.[6] To mitigate this:
-
Optimize Reaction Conditions: Carefully control the reaction temperature. A vigorous, exothermic reaction may require initial cooling.[6]
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[6]
-
Catalyst Choice: Experiment with milder acid catalysts, such as Lewis acids, which may reduce the rate of polymerization.[6]
Q3: My catalyst seems to be deactivating quickly. What are the likely causes?
A: Catalyst deactivation is a significant concern and can be attributed to three main mechanisms: chemical, mechanical, and thermal deactivation.[8]
-
Poisoning: The quinoline product itself can act as a catalyst poison. The lone pair of electrons on the quinoline's nitrogen atom can strongly coordinate to the metal center of the catalyst, blocking active sites.[9]
-
Fouling: This involves the physical deposition of byproducts, such as polymers or tar, on the catalyst's surface, which blocks access to the active sites.[9]
-
Sintering (Thermal Degradation): At high temperatures, metal nanoparticles on a supported catalyst can agglomerate into larger particles, which reduces the active surface area.[9]
Q4: How do I choose between a homogeneous and a heterogeneous catalyst?
A: The choice depends on your specific experimental needs.[10]
-
Homogeneous Catalysts: These are in the same phase as the reactants, often leading to higher selectivity and milder reaction conditions. However, their separation from the final product can be challenging.[10][11]
-
Heterogeneous Catalysts: These are in a different phase, which allows for easy separation and recycling, making them ideal for larger-scale and more environmentally friendly processes.[10][11] Nanocatalysts are a promising type of heterogeneous catalyst, offering a high surface area and reactivity.[12][13]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance to address specific problems you may encounter.
Guide 1: Low Product Yield
Problem: The yield of your desired quinoline derivative is consistently low.
Workflow for Troubleshooting Low Yield
Caption: A troubleshooting decision tree for diagnosing and solving issues of low product yield.
Step-by-Step Troubleshooting Protocol
-
Verify Reaction Parameters:
-
Temperature: Ensure your reaction is conducted at the optimal temperature for your specific synthesis (e.g., Friedländer, Skraup).[2] Use a calibrated thermometer and ensure uniform heating. Excessively high temperatures can cause degradation.[3]
-
Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[6]
-
Atmosphere: Ensure the reaction is carried out under the appropriate atmosphere (e.g., inert for oxygen-sensitive catalysts).
-
-
Assess Reagent Quality:
-
Use fresh, high-purity starting materials. Impurities can interfere with the reaction or poison the catalyst.
-
For reactions sensitive to water, use anhydrous solvents and reagents.[3]
-
-
Evaluate Catalyst Performance:
-
Catalyst Selection: The choice of catalyst is critical. For instance, in the Friedländer synthesis, both acid and base catalysts can be used.[14] Modern approaches often utilize milder and more efficient catalytic systems like ionic liquids or nanocatalysts.[1]
-
Catalyst Loading: Ensure the correct catalyst loading is used. If you suspect low activity, consider incrementally increasing the loading.[1]
-
Catalyst Activity: If you are using a recycled catalyst, it may have lost activity. Consider using a fresh batch.
-
Guide 2: Catalyst Deactivation
Problem: The catalyst shows good initial activity, but its performance declines rapidly over a single run or upon recycling.
Mechanisms of Catalyst Deactivation
Caption: Major catalyst deactivation pathways in quinoline synthesis.[9]
Diagnostic and Mitigation Strategies
-
Diagnosing the Deactivation Mechanism:
-
Poisoning: Characterize the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) to detect the presence of nitrogen species on the catalyst surface.
-
Fouling: Use Thermogravimetric Analysis (TGA) to quantify the amount of deposited material. Visual inspection using Scanning Electron Microscopy (SEM) can reveal surface blockage.
-
Sintering: X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) can be used to determine the crystallite size of the active metal. An increase in size indicates sintering.
-
-
Mitigation Strategies:
-
To Counteract Poisoning:
-
Modify the Catalyst: Use catalysts that are less susceptible to poisoning. For example, some bimetallic catalysts show enhanced resistance.
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the strength of the poison's adsorption.
-
-
To Prevent Fouling:
-
Improve Mass Transfer: Ensure efficient stirring to prevent localized high concentrations of reactants or products that can lead to polymerization.
-
Optimize Solvent: Choose a solvent that effectively dissolves all reactants, intermediates, and products.
-
-
To Minimize Sintering:
-
Use a Thermally Stable Support: Select a support material with a high surface area and strong metal-support interaction.
-
Control Reaction Temperature: Avoid excessively high temperatures that can promote particle agglomeration.
-
-
Protocol for Catalyst Regeneration (for Fouling)
This is a general protocol and may need to be adapted for your specific catalyst.
-
Catalyst Recovery: Separate the catalyst from the reaction mixture by filtration or centrifugation.[15]
-
Washing: Wash the catalyst with a suitable solvent (e.g., ethanol, acetone) to remove any physisorbed species.
-
Calcination (for coke/polymer removal): Heat the catalyst in a controlled flow of air or an inert gas containing a low concentration of oxygen. The temperature and duration will depend on the nature of the catalyst and the deposited material. Caution: This should be done with care as it can lead to sintering if not properly controlled.
-
Reduction (if applicable): For metal oxide catalysts that require a reduced metal as the active species, a reduction step in a hydrogen flow is necessary after calcination.
III. Data and Protocols
Comparative Catalyst Performance in Friedländer Synthesis
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| In(OTf)₃ | Solvent-free, 80°C | 75-92 | [16] |
| g-C₃N₄-CO-(CH₂)₃-SO₃H | 100°C | High | [17][18] |
| Fe₃O₄-IL-HSO₄ | 90°C, Solvent-free | High | [13][15] |
| Ionic Liquid ([Bmmim][Im]) | Varies | High | [1] |
| Gold (III) | Milder Conditions | High | [1] |
Note: Yields are highly substrate-dependent.
General Experimental Protocol for Nanocatalyst-Mediated Friedländer Synthesis
This protocol is a starting point and should be optimized for specific substrates and catalysts.[15]
-
Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (e.g., 10-20 mg).
-
Solvent: If the reaction is not solvent-free, add a suitable solvent (e.g., ethanol, 5 mL).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 60-100°C) for the required time. Monitor the reaction progress by TLC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture. If the catalyst is magnetic, it can be separated using an external magnet. Otherwise, separate by filtration.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Catalyst Recycling: Wash the recovered catalyst with a suitable solvent (e.g., ethanol), dry it, and it can be reused for subsequent reactions.
IV. References
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Tripathi, S., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Singh, S. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Medicinal Chemistry, 20(10), 921-937. [Link]
-
Tripathi, S., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Singh, S. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
(2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]
-
Tripathi, S., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Singh, S. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. [Link]
-
(n.d.). Preparation and Properties of Quinoline. [Link]
-
Tripathi, S., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Singh, S. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. ResearchGate. [Link]
-
Organic Chemistry. (2021). Skraup Quinoline Synthesis Mechanism. [Link]
-
Organic Chemistry. (2021). Doebner Quinoline Synthesis Mechanism. [Link]
-
(n.d.). Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Publishing. [Link]
-
(2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. ResearchGate. [Link]
-
(2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
(2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. National Institutes of Health. [Link]
-
Stohl, F. V. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation. OSTI.GOV. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
-
(n.d.). The Skraup Synthesis of Quinolines. ResearchGate. [Link]
-
(2016). Synthesis of quinolines from aniline and propanol over modified USY zeolite: Catalytic performance and mechanism evaluated by: In situ Fourier transform infrared spectroscopy. ResearchGate. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
Tanwar, B., Kumar, D., & Jain, S. L. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(12), 9206-9213. [Link]
-
(2016). Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. RSC Publishing. [Link]
-
(2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
(2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI. [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]
-
(n.d.). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica. [Link]
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- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
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- 18. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accelerating the Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids
Welcome to the Technical Support Center for the synthesis of 2-aryl-quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on addressing the common challenge of long reaction times. Quinolines are a vital scaffold in medicinal chemistry, and mastering their efficient synthesis is critical for accelerating discovery programs.[1] This resource provides in-depth technical guidance, field-proven insights, and validated protocols to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered during the synthesis of 2-aryl-quinoline-4-carboxylic acids.
Q1: My Doebner-von Miller reaction is taking an exceptionally long time, sometimes overnight, with moderate yields. What are the primary factors contributing to this, and how can I speed it up?
A: The classical Doebner-von Miller reaction, while robust, is often plagued by long reaction times due to the harsh acidic conditions and the multi-step nature of the mechanism, which involves a series of reversible and irreversible steps.[2] The rate-determining step can vary depending on the specific substrates and conditions, but often involves the cyclization of an intermediate.[3] To accelerate this reaction, consider the following:
-
Catalysis: The use of a catalyst is highly recommended. Lewis acids such as tin tetrachloride, scandium(III) triflate, and indium(III) chloride, or Brønsted acids like p-toluenesulfonic acid (p-TSA), can significantly enhance the reaction rate.[2] For instance, p-TSA has been shown to be an effective catalyst in a mixture of water and ethylene glycol, reducing reaction times to around three hours for anilines with electron-donating groups.[4]
-
Microwave Irradiation: This is one of the most effective methods for dramatically reducing reaction times. Microwave-assisted synthesis can often drive the reaction to completion in a matter of minutes, compared to hours with conventional heating.[5][6][7]
-
Solvent Choice: The choice of solvent can influence the reaction rate. While traditional methods may use ethanol or other protic solvents, exploring greener solvent systems or even solvent-free conditions with the aid of a catalyst can be beneficial.[8][9]
Q2: I am observing significant tar formation in my reaction, which complicates purification and lowers my yield. What causes this and how can it be minimized?
A: Tar formation is a common side reaction in many quinoline syntheses, particularly those conducted under harsh acidic and high-temperature conditions.[10] This is often due to the polymerization of reactive intermediates, such as α,β-unsaturated aldehydes or ketones.[10][11] To mitigate tar formation:
-
Temperature Control: Maintain strict control over the reaction temperature. Localized overheating can initiate polymerization.[10]
-
Moderating Agents: In vigorous reactions, the addition of a moderating agent like ferrous sulfate (FeSO₄) can help control the exotherm and reduce charring.[10][11]
-
Efficient Stirring: Ensure good mixing to prevent localized concentration and temperature gradients.[11]
-
Gradual Reagent Addition: Add strong acids or highly reactive reagents slowly and with adequate cooling to maintain control over the reaction.[10]
Q3: My Pfitzinger reaction is sluggish. Are there ways to optimize this synthesis for faster conversion?
A: The Pfitzinger reaction, which synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound, can also suffer from long reaction times, often requiring reflux for 24 hours.[12][13] To improve the efficiency of the Pfitzinger reaction:
-
Microwave-Assisted Synthesis: As with the Doebner-von Miller reaction, microwave irradiation can drastically shorten reaction times for the Pfitzinger synthesis.[7]
-
Catalyst Selection: While the Pfitzinger reaction is typically base-catalyzed, exploring different bases or the use of phase-transfer catalysts may improve reaction kinetics.
-
Solvent Optimization: The choice of solvent can impact the solubility of reactants and intermediates, thereby affecting the reaction rate. Experimenting with different solvent systems may be beneficial.
Troubleshooting Guides
This section provides structured troubleshooting workflows for common issues encountered during the synthesis of 2-aryl-quinoline-4-carboxylic acids.
Issue 1: Low Yield of the Desired Product
Low yields can be attributed to a variety of factors, from incomplete reactions to product loss during workup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Impurities and Side Products
The presence of impurities can complicate purification and indicate suboptimal reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impurity formation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-aryl-quinoline-4-carboxylic acids, with a focus on methods that address long reaction times.
Protocol 1: Microwave-Assisted Doebner-von Miller Synthesis
This protocol utilizes microwave irradiation to significantly reduce the reaction time for the synthesis of 2-aryl-quinoline-4-carboxylic acids.
Materials:
-
Substituted aniline (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Pyruvic acid (1.2 mmol)
-
p-Toluenesulfonic acid (p-TSA) (10 mol%)
-
Ethanol (3 mL)
-
Microwave synthesis vial (10 mL)
Procedure:
-
To a 10 mL microwave synthesis vial, add the substituted aniline, aromatic aldehyde, pyruvic acid, and p-TSA.
-
Add ethanol and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 80-120 °C for 3-10 minutes.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the vial to room temperature.
-
Pour the reaction mixture into cold water (20 mL).
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the 2-aryl-quinoline-4-carboxylic acid.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Nanocatalyst-Mediated Synthesis under Solvent-Free Conditions
This protocol employs a nanocatalyst for an efficient and environmentally friendly synthesis.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Pyruvic acid (1 mmol)
-
1-Naphthylamine (1 mmol)
-
Fe₃O₄@Urea/HITh-SO₃H MNPs catalyst (10 mg)[8]
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, pyruvic acid, 1-naphthylamine, and the nanocatalyst.
-
Heat the mixture at 80 °C under solvent-free conditions for 30 minutes.[8]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethanol (10 mL) and separate the catalyst using an external magnet.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Data Presentation
The following table summarizes a comparison of reaction times and yields for different synthetic methods.
| Synthetic Method | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
| Doebner-von Miller (Conventional) | None | Reflux in ethanol | 12 h | Moderate | [14] |
| Doebner-von Miller (Microwave) | p-TSA | Microwave, 80 °C | 3 min | 50-80 | [6] |
| Pfitzinger (Conventional) | KOH | Reflux in ethanol | 24 h | 40-94 | [13][15] |
| Pfitzinger (Microwave) | - | Microwave | Shorter time | - | [7] |
| Nanocatalyst-Mediated | Fe₃O₄@Urea/HITh-SO₃H MNPs | 80 °C, solvent-free | 30 min | High | [8] |
Conclusion
Addressing long reaction times in the synthesis of 2-aryl-quinoline-4-carboxylic acids is crucial for enhancing laboratory efficiency and accelerating drug discovery pipelines. By leveraging modern techniques such as microwave-assisted synthesis and advanced catalytic systems, researchers can significantly reduce reaction times from hours to minutes while often improving yields and minimizing side reactions. This guide provides a framework for troubleshooting common issues and implementing optimized protocols to achieve these goals.
References
- Duvelleroy, D., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry.
- Govekar, R. B., et al. (2018). Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. PubMed.
- Patel, D. B., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
- Singh, P., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed.
- Singh, P., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science.
- Kumar, A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation. Retrieved from [Link]
- Kumar, A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
- Ghasemi, S., et al. (2020).
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Duvelleroy, D., et al. (2005). Rapid Synthesis of Quinoline-4-carboxylic Acid Derivatives from Arylimines and 2-Substituted Acrylates or Acrylamides under Indium(III) Chloride and Microwave Activations. Scope and Limitations of the Reaction.
- Chandrasekaran, I., & Sivaprasad, G. (2021). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal.
-
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
-
Taylor & Francis Online. (n.d.). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
- Zhang, Y., et al. (2014).
-
ResearchGate. (n.d.). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
-
PubMed. (n.d.). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in. Retrieved from [Link]
- Wathan, M., et al. (2023).
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. Retrieved from [Link]
- Komatsu, H., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Organic Process Research & Development.
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
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- 5. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
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Technical Support Center: Advancing Green Quinoline Synthesis
Welcome to the Technical Support Center for modern quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals dedicated to minimizing the use of toxic reagents and adopting more sustainable synthetic practices. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying principles to troubleshoot and optimize your experiments effectively. Traditional methods for synthesizing quinolines, such as the Skraup, Doebner-von Miller, and Friedländer reactions, are often effective but rely on harsh conditions, toxic reagents, and volatile organic solvents, which pose significant environmental and safety concerns[1]. The principles of green chemistry offer a pathway to mitigate these issues by employing alternative energy sources, greener solvents, and reusable, non-toxic catalysts[1][2].
This guide provides practical solutions to common challenges encountered when transitioning to and optimizing these greener methodologies.
Frequently Asked Questions (FAQs) - The Shift to Greener Quinoline Synthesis
Q1: I'm considering moving away from traditional quinoline synthesis methods. What are the main advantages of "green" approaches?
A1: Adopting green chemistry principles for quinoline synthesis offers several key advantages over traditional methods. These modern approaches are designed to reduce environmental impact and enhance laboratory safety by minimizing waste, energy consumption, and the use of toxic substances[3]. Key benefits include:
-
Reduced Hazard: Green methods replace hazardous reagents and solvents with safer alternatives. For instance, instead of strong, corrosive acids and toxic oxidants used in the Skraup synthesis, you might use a mild, recyclable catalyst in a benign solvent like water or ethanol[2][4].
-
Increased Efficiency and Atom Economy: Many green protocols, particularly multicomponent reactions, are designed to maximize the incorporation of starting materials into the final product, thus improving atom economy and reducing waste[2][5].
-
Energy Efficiency: Techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings[1][4][5].
-
Simplified Workup and Purification: The use of heterogeneous or recyclable catalysts often simplifies product isolation, reducing the need for large volumes of solvents for extraction and chromatography[6][7].
-
Enhanced Safety: Eliminating volatile and toxic organic solvents and avoiding highly exothermic reactions, like the classic Skraup synthesis, creates a safer working environment[8][9].
Q2: What are the most common "green" solvents and catalysts I can use for quinoline synthesis?
A2: The choice of solvent and catalyst is critical in greening your synthesis. Here are some of the most effective and commonly used options:
-
Green Solvents:
-
Water: An excellent choice due to its non-toxicity, non-flammability, and low cost. It has been successfully used in Friedländer and Pfitzinger syntheses[10][11].
-
Ethanol: A renewable and less toxic alternative to traditional organic solvents like toluene or DMF. It's often used in combination with recyclable catalysts[4].
-
Ionic Liquids (ILs): These are salts that are liquid at low temperatures. They can act as both the solvent and the catalyst, are often recyclable, and have negligible vapor pressure, which reduces exposure risk. They have been successfully applied in Friedländer and Conrad-Limpach syntheses[12][13][14].
-
Solvent-Free Conditions: The ultimate green approach is to eliminate the solvent entirely. This can be achieved through grinding-assisted reactions or by heating a neat mixture of reactants, often with a solid-supported catalyst[2][15][16][17].
-
-
Green Catalysts:
-
Solid Acids: Reusable and easily separable catalysts like Montmorillonite K-10 and zeolites can replace corrosive liquid acids like sulfuric acid[5][15].
-
Nanocatalysts: These have a high surface-area-to-volume ratio, leading to high catalytic activity. Magnetic nanocatalysts (e.g., Fe3O4-based) are particularly advantageous as they can be easily recovered using an external magnet[6][7][17].
-
Brønsted Acids: Milder acids like p-toluenesulfonic acid (p-TSA) and formic acid are effective and less hazardous alternatives to strong mineral acids[2][4].
-
Biocatalysts: Enzymes offer high selectivity under mild conditions, though their application in quinoline synthesis is an emerging area[2].
-
Q3: My microwave-assisted synthesis is giving me a complex mixture of products. How can I improve the selectivity?
A3: Microwave-assisted synthesis accelerates reactions by directly heating the reactants, but this can sometimes lead to side product formation if not properly controlled[4]. Here’s how to troubleshoot:
-
Power and Temperature Control: Instead of using maximum power, try to control the reaction by setting a specific temperature. This prevents overheating and decomposition of your starting materials or products[18]. Some modern microwave reactors allow for intermittent heating, which can also help maintain a stable temperature[11].
-
Solvent Choice: The solvent's ability to absorb microwave energy (its dielectric constant) is crucial. If you're getting a messy reaction, consider switching to a solvent with a different dielectric constant to achieve more controlled heating. For instance, ethanol is a good microwave absorber, while a less polar solvent might heat more slowly[11].
-
Reaction Time: Microwave reactions are fast. Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time. Over-irradiating the mixture can lead to degradation[11].
-
Catalyst Selection: A more selective catalyst may be needed. For example, in a multicomponent reaction, a solid acid catalyst like Montmorillonite K-10 can provide high selectivity and yields in just a few minutes under microwave irradiation[5].
Troubleshooting Guides for Classic Syntheses with Green Modifications
Many researchers still rely on well-established named reactions. This section provides guidance on how to make these classic methods safer and more environmentally friendly, and how to troubleshoot common issues that arise during these modifications.
The Skraup Synthesis
The traditional Skraup synthesis is notoriously violent and produces a significant amount of tar[8][9]. Green modifications aim to control this highly exothermic reaction.
Problem 1: My Skraup reaction is too vigorous and difficult to control, even with green modifications.
-
Causality: The reaction of aniline with glycerol in the presence of a strong acid and an oxidizing agent is highly exothermic. The dehydration of glycerol to acrolein is a key step, and acrolein is highly reactive[19][20].
-
Solution:
-
Use a Moderator: Ferrous sulfate (FeSO₄) is a classic moderator that makes the reaction less violent by controlling the oxidation rate[8][21]. Boric acid can also be used[18].
-
Controlled Reagent Addition: Add the sulfuric acid slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots[8][18].
-
Microwave-Assisted Skraup: Consider a microwave-assisted approach. By heating monosubstituted anilines with glycerol and sulfuric acid under microwave irradiation (e.g., at 200°C), you can achieve good yields without an exogenous oxidant, offering better control[12].
-
Problem 2: Significant tar formation is making product isolation impossible.
-
Causality: Tar formation is caused by the acid-catalyzed polymerization of acrolein and other reactive intermediates, especially at high temperatures[8][18].
-
Solution:
-
Optimize Temperature: Avoid excessively high temperatures. Heat the reaction gently to initiate it, and then control the exothermic phase[8].
-
Purification Strategy: The crude product is often a black, tarry substance. Steam distillation is a very effective method to isolate the quinoline derivative from the non-volatile tar[8][18]. After distillation, the quinoline can be extracted from the aqueous distillate.
-
The Doebner-von Miller Synthesis
A common issue with this synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone[9][22].
Problem: My Doebner-von Miller reaction results in a low yield and a large amount of polymeric material.
-
Causality: Strong acidic conditions, necessary for the reaction, also promote the self-polymerization of the α,β-unsaturated carbonyl starting material, leading to tar formation[9][22].
-
Solution:
-
Employ a Biphasic Solvent System: This is a highly effective strategy. By using a system like toluene and aqueous hydrochloric acid, the α,β-unsaturated carbonyl is sequestered in the organic phase, which dramatically reduces its self-polymerization in the acidic aqueous phase, leading to higher yields[9][22].
-
Optimize Catalyst: While strong acids are needed, excessively harsh conditions worsen tar formation. Experiment with different Brønsted acids (e.g., HCl, p-TsOH) or milder Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and side product formation[22][23].
-
Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly and dropwise to the reaction mixture. This keeps its instantaneous concentration low, minimizing polymerization[24].
-
The Friedländer Synthesis
The Friedländer synthesis is a versatile method, but it can suffer from low yields and lack of regioselectivity, especially when using greener approaches.
Problem 1: My Friedländer synthesis yield is very low, even under solvent-free or microwave conditions.
-
Causality: Low yields can be due to several factors, including harsh reaction conditions causing degradation, an inactive or suboptimal catalyst, or competing side reactions like the self-condensation (aldol condensation) of the ketone[11].
-
Solution:
-
Catalyst Choice is Critical: If your yield is low, re-evaluate your catalyst. For solvent-free conditions, catalysts like iodine or p-toluenesulfonic acid have proven effective[14]. For reactions in greener solvents like water, a water-soluble catalyst like choline hydroxide can be highly efficient[11]. Nanocatalysts, such as magnetite nanoparticle-supported ionic liquids, can also provide excellent yields under mild, solvent-free conditions and are easily recyclable[17].
-
Optimize Temperature and Time: The reaction is sensitive to temperature. Systematically vary the temperature in small increments (e.g., 10°C) and monitor the reaction by TLC to find the optimal conditions. Avoid prolonged reaction times at high temperatures to prevent degradation[11].
-
Address Solubility Issues: In solvent-free or aqueous systems, poor solubility of reactants can be an issue. If using a microwave, a small amount of a polar solvent like ethanol can improve solubility and energy absorption[11].
-
Problem 2: I am getting a mixture of regioisomers when using an unsymmetrical ketone.
-
Causality: When an unsymmetrical ketone is used, the cyclization can occur at two different positions, leading to a mixture of products. This is a common challenge in the Friedländer synthesis[14][24].
-
Solution:
-
Use a Directing Group: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the regioselectivity[14].
-
Catalyst-Controlled Regioselectivity: The choice of catalyst can strongly influence the outcome. Specific amine catalysts have been shown to favor the formation of a single product[14][24]. Ionic liquids have also been used to achieve high regioselectivity[14].
-
Visualizing Troubleshooting Workflows
To aid in your experimental design and troubleshooting, the following diagrams illustrate decision-making processes for common challenges in green quinoline synthesis.
Diagram 1: Troubleshooting Low Yield in Green Friedländer Synthesis
Caption: Decision tree for troubleshooting low yields in Friedländer synthesis.
Diagram 2: Workflow for Mitigating Tar Formation
Caption: General workflow for mitigating tar formation in quinoline synthesis.
Data & Protocols
Table 1: Comparison of Green Catalysts for Friedländer Synthesis
| Catalyst | Starting Materials | Solvent | Conditions | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TSA) | 2-aminoarylketones, carbonyl compounds | Ethanol (reflux) | Reflux | Varies | Good to Excellent | [12] |
| Ionic Liquid [bmim]HSO₄ | 2-aminoarylketones, carbonyl compounds | Solvent-free | 120°C | 15-30 min | 85-95 | [12] |
| Magnetite Nanoparticle (IL-1@Fe₃O₄) | 2-amino-5-chlorobenzophenone, ethyl acetoacetate | Solvent-free | 100°C | 100 min | 95 | [17] |
| Formic Acid | Anilines, aldehydes/ketones | Varies | Varies | Varies | Good | [2] |
| Zeolite Hβ | Ketones, 2-aminobenzophenones | Solvent-free | Varies | Varies | Good to Excellent | [15] |
Experimental Protocol: Microwave-Assisted, Solvent-Free Friedländer Synthesis using an Ionic Liquid Catalyst
This protocol is a representative example of a green synthesis of a polysubstituted quinoline, adapted from literature procedures[12].
Materials:
-
2-Aminoaryl ketone (1 mmol)
-
α-Methylene ketone (e.g., ethyl acetoacetate) (1.2 mmol)
-
Brønsted-acidic ionic liquid (e.g., [bmim]HSO₄) (0.1 mmol, 10 mol%)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
Procedure:
-
Preparation: In a 10 mL microwave synthesis vial, combine the 2-aminoaryl ketone (1 mmol), the α-methylene ketone (1.2 mmol), and the ionic liquid catalyst (0.1 mmol).
-
Reaction: Seal the vial and place it in the microwave reactor.
-
Irradiation: Irradiate the mixture at a constant temperature of 120°C for 15-30 minutes. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the vial to room temperature.
-
Extraction: Add ethyl acetate (20 mL) to the reaction mixture and stir. The ionic liquid will often precipitate or form a separate phase.
-
Purification: Decant the ethyl acetate layer. Wash the organic layer with water (2 x 10 mL) to remove any residual ionic liquid, followed by a brine wash (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinoline derivative.
-
Catalyst Recycling: The recovered ionic liquid can often be washed with a solvent like diethyl ether, dried under vacuum, and reused for subsequent reactions.
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Validation & Comparative
A Comparative Guide to 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid and the Diverse Landscape of Quinoline-Based Inhibitors
Introduction: The Quinoline Scaffold, a Cornerstone of Modern Therapeutics
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and versatile electronic properties have made it a foundational component in a vast array of therapeutic agents, leading to the development of drugs for treating cancer, infectious diseases, and neurological disorders.[1][2] Over the last quarter-century alone, the U.S. Food and Drug Administration (FDA) has approved numerous new molecular entities featuring this core structure, with a significant portion targeting various cancers.
This guide provides an in-depth comparative analysis of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid , a specific research compound, positioned against the broader, well-established classes of quinoline-based inhibitors. We will delve into the distinct mechanisms of action, structure-activity relationships (SAR), and the experimental data that define their therapeutic potential. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of quinoline-based drug discovery.
Focus Molecule: this compound
This compound is a heterocyclic compound featuring the core quinoline-4-carboxylic acid structure with a pyridine ring attached at the 2-position.[3][4] While this specific molecule is primarily a tool for research and development, its structure provides significant clues to its likely biological target and mechanism of action when analyzed in the context of extensive SAR studies on analogous compounds.
The key structural features—a bulky, aromatic substituent at the C-2 position and a carboxylic acid at the C-4 position—strongly suggest its classification within a class of potent enzyme inhibitors targeting dihydroorotate dehydrogenase (DHODH).[5][6]
Comparative Analysis I: The Anticancer and Anti-inflammatory Potential via DHODH Inhibition
A primary mechanism for the anticancer and anti-inflammatory activity of 2-substituted quinoline-4-carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[7] This mitochondrial enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[7][8] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway, making DHODH an attractive therapeutic target.[9]
Mechanism of Action: Targeting Pyrimidine Biosynthesis
DHODH catalyzes the oxidation of dihydroorotate to orotate.[9] Inhibitors like those in the quinoline-4-carboxylic acid class bind to the enzyme and block this crucial step.[6] SAR studies have identified two critical regions for potent inhibition:
-
C-4 Carboxylic Acid: This group is essential for activity, forming a salt bridge with a key arginine residue (R136) in the enzyme's binding pocket.[6][8]
-
C-2 Position: This position requires a bulky, hydrophobic substituent to occupy a nonpolar pocket in the enzyme.[6] The 3-pyridyl group in our focus molecule fits this requirement.
The inhibition of DHODH depletes the cellular pool of pyrimidines, leading to an arrest of the cell cycle in the S-phase and ultimately halting cell proliferation.[8]
Performance Data: Comparison with Brequinar and Other Analogs
Brequinar is a well-characterized DHODH inhibitor with a 2-biphenyl substituent that has undergone clinical investigation.[6] The potency of various 2-substituted quinoline-4-carboxylic acids is typically measured by their half-maximal inhibitory concentration (IC50) against the DHODH enzyme. Structure-guided design has led to the discovery of analogs with nanomolar potency.[9]
| Compound | Target | IC50 (nM) | Key Structural Feature at C-2 | Reference(s) |
| Brequinar | DHODH | 15 | 2'-Fluoro-1,1'-biphenyl-4-yl | [6] |
| Analog 41 (Mader et al.) | DHODH | 9.71 ± 1.4 | Substituted Phenyl Ring | [8][9] |
| Analog 43 (Mader et al.) | DHODH | 26.2 ± 1.8 | Substituted Phenyl Ring | [8][9] |
| This compound | DHODH | Potency to be determined | Pyridin-3-yl | - |
Note: The potency of the specific title compound is subject to experimental verification but is hypothesized to be significant based on the SAR of the class.
Comparative Analysis II: Contrast with Topoisomerase Poisons (Fluoroquinolone Antibiotics)
In stark contrast to the DHODH inhibitors, the most famous class of quinolines—the fluoroquinolones—exert their therapeutic effect as antibacterial agents by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[][11]
Mechanism of Action: Disrupting Bacterial DNA Replication
DNA gyrase and topoisomerase IV are essential enzymes that manage the topology of DNA during replication.[7] They introduce and reseal double-stranded breaks to relieve supercoiling and separate daughter chromosomes.[11][12] Fluoroquinolones do not simply inhibit these enzymes; they act as "poisons" by stabilizing the transient complex formed between the topoisomerase and the cleaved DNA.[12][13] This stabilized ternary complex blocks the progression of the replication fork, leading to an accumulation of double-strand DNA breaks and, ultimately, bacterial cell death.[14][15]
This mechanism is fundamentally different from the metabolic inhibition of DHODH. The primary targets are distinct (bacterial enzymes vs. a human enzyme), and the cellular consequence is different (DNA damage vs. nucleotide depletion).
Structural and Application Differences
The structural requirements for antibacterial activity are distinct from those for DHODH inhibition. While both classes share the quinoline core, fluoroquinolones typically possess a fluorine atom at C-6 (which enhances enzyme inhibition and cell permeability) and a piperazine or similar ring at C-7.[] The C-3 position is occupied by a carboxylic acid, which is essential for binding, but the C-2 position is generally unsubstituted.[7]
| Inhibitor Class | Primary Target(s) | Core Application | Key Structural Features | Example(s) |
| 2-Aryl-Quinoline-4-Carboxylic Acids | Dihydroorotate Dehydrogenase (DHODH) | Anticancer, Anti-inflammatory | Bulky C-2 aryl/heteroaryl group; C-4 carboxylic acid | Brequinar, this compound |
| Fluoroquinolones | DNA Gyrase, Topoisomerase IV | Antibacterial | C-6 fluorine; C-7 cyclic amine; C-3 carboxylic acid | Ciprofloxacin, Levofloxacin |
| Adenosine A2A Receptor Antagonists | Adenosine A2A Receptor | Anti-Parkinson's | Complex, non-planar structure | Istradefylline |
| Multi-Kinase Inhibitors | VEGFR, c-Met, EGFR, etc. | Anticancer | Varied, often with urea or carboxamide linkers | Cabozantinib, Lenvatinib |
Comparative Analysis III: Other Important Classes of Quinoline-Based Inhibitors
The versatility of the quinoline scaffold extends beyond these two major classes, highlighting its importance in targeting a wide range of biological systems.
-
Kinase Inhibitors: Many FDA-approved anticancer drugs, such as Cabozantinib and Lenvatinib , are quinoline-based multi-kinase inhibitors.[16] They target receptor tyrosine kinases like VEGFR and c-Met, which are crucial for tumor angiogenesis and proliferation.[16] Their mechanism involves competitive inhibition at the ATP-binding site of the kinase domain.
-
Adenosine A2A Receptor Antagonists: In the field of neurodegenerative disease, Istradefylline is a quinoline-derivative approved for treating Parkinson's disease.[17][18] It acts as a selective antagonist of the adenosine A2A receptor in the basal ganglia, which modulates dopaminergic signaling to improve motor control.[19][20] This non-dopaminergic mechanism provides a valuable adjunctive therapy.[21]
Experimental Protocols for Inhibitor Characterization
To experimentally validate the hypothesized activity of a compound like this compound and differentiate it from other quinoline classes, specific assays are required.
Protocol 1: Human DHODH Enzyme Inhibition Assay
This protocol determines the IC50 value of a test compound against purified hDHODH. The assay measures the reduction of a dye, DCIP, which is coupled to the oxidation of dihydroorotate.
Causality: The rate of DCIP reduction is directly proportional to DHODH activity. A potent inhibitor will decrease this rate even at low concentrations, allowing for the calculation of an IC50 value. This is a direct, in vitro validation of the compound's effect on the purified enzyme target.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Enzyme: Recombinant human DHODH, diluted to a working concentration (e.g., 20 nM) in assay buffer.
-
Substrates: Prepare stock solutions of L-dihydroorotate (DHO), Coenzyme Q10 (CoQ), and 2,6-dichloroindophenol (DCIP).
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 1 µL of the serially diluted test compound or DMSO (for control wells).
-
Add 25 µL of the diluted DHODH enzyme solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of a substrate mix containing DHO (e.g., 200 µM), CoQ (e.g., 80 µM), and DCIP (e.g., 120 µM).
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each concentration.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Bacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that prevents visible bacterial growth, a key metric for antibiotic potency.
Causality: This is a cell-based assay that provides a functional readout of a compound's overall antibacterial effect. If this compound had activity in this assay, it would suggest a mechanism targeting an essential bacterial process, such as that of the fluoroquinolones. A lack of activity would further support its selectivity for a non-bacterial target like hDHODH.
Step-by-Step Methodology:
-
Preparation:
-
Culture a bacterial strain (e.g., Staphylococcus aureus) overnight in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Dilute the overnight culture to achieve a standardized inoculum of ~5 x 10^5 CFU/mL.
-
Prepare serial two-fold dilutions of the test compound and a control antibiotic (e.g., Ciprofloxacin) in a 96-well plate.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the 96-well plate.
-
Include a positive control (bacteria, no drug) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
Visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Conclusion
This compound, by virtue of its chemical structure, is best categorized with quinoline-based inhibitors of dihydroorotate dehydrogenase. Its therapeutic potential lies in areas where cell proliferation is a key driver of pathology, such as oncology and autoimmune disorders.
This guide illustrates the critical importance of understanding the nuanced structure-activity relationships within the quinoline family. While sharing a common scaffold, these compounds have been adapted to target vastly different biological machinery:
-
2-Aryl-Quinoline-4-Carboxylic Acids function as metabolic inhibitors (targeting DHODH).
-
Fluoroquinolones act as DNA poisons (targeting bacterial topoisomerases).
-
Other derivatives serve as receptor modulators (Istradefylline) or signal transduction inhibitors (kinase inhibitors).
For drug development professionals, this comparative understanding is essential. It dictates the entire discovery and development pipeline, from the design of initial screening assays to the selection of appropriate preclinical models and the ultimate clinical indication. The journey of the quinoline scaffold from a natural antimalarial to a diverse arsenal of modern medicines is a testament to the power of medicinal chemistry to refine and repurpose privileged structures for new therapeutic frontiers.
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A Comparative Guide to the Structure-Activity Relationship of 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-(pyridin-3-yl)quinoline-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Derivatives of this core have shown promise as anticancer, antimicrobial, and antiviral agents.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on key structural modifications and their impact on biological performance, supported by experimental data. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.
The Core Scaffold: A Foundation for Diverse Biological Activity
The fundamental structure of this compound combines a quinoline ring, a pyridine ring, and a carboxylic acid moiety. Each of these components plays a crucial role in the molecule's interaction with biological targets.
The quinoline-4-carboxylic acid portion is a well-established pharmacophore. The carboxylic acid group at the 4-position is frequently essential for activity, often acting as a key anchoring point to the target protein through the formation of salt bridges or hydrogen bonds with basic amino acid residues.[2] The planar quinoline ring system provides a rigid scaffold and can participate in π-π stacking interactions.
The substituent at the C-2 position is a critical determinant of both the potency and selectivity of these derivatives. The introduction of an aryl group, such as the pyridin-3-yl moiety, often leads to a significant enhancement of biological activity. This is attributed to the bulky and hydrophobic nature of the substituent, which can occupy specific pockets within the active site of target enzymes.[3]
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting Dihydroorotate Dehydrogenase (DHODH)
A primary and well-studied mechanism of anticancer activity for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[2]
-
The Essential Role of the 4-Carboxylic Acid: The carboxylate group is crucial for binding to DHODH, forming a salt bridge with a conserved arginine residue (R136) in the enzyme's active site.[2] This interaction anchors the inhibitor and is a prerequisite for potent inhibition.
-
The Influence of the 2-Aryl Substituent: Bulky and hydrophobic groups at the C-2 position are necessary for high-potency DHODH inhibition.[3] While direct comparative studies on the positional isomers of the pyridine ring (2-yl vs. 3-yl vs. 4-yl) are not extensively available, studies on various 2-aryl quinoline-4-carboxylic acids demonstrate that modifications to this aryl ring significantly impact activity. For instance, the introduction of a 2-chloropyridin-3-yl group at the 2-position of a related quinoline scaffold resulted in potent DHODH inhibition with an IC50 of 32.7 nM.[4]
-
Substitutions on the Quinoline Ring: Modifications to the benzo portion of the quinoline ring can fine-tune the inhibitory activity. For example, substitutions at the C-6 position have been shown to influence potency.
The following table summarizes the DHODH inhibitory activity of several 2-aryl-quinoline-4-carboxylic acid derivatives, illustrating the impact of substitutions at the C-2 position.
| Compound ID | 2-Substituent | DHODH IC₅₀ (nM) | Reference |
| Brequinar Analog | 2'-Fluoro-1,1'-biphenyl-4-yl | 250 ± 110 | [2] |
| 41 | Substituted Pyridine | 9.71 ± 1.4 | [2][5] |
| 43 | Substituted Pyridine | 26.2 ± 1.8 | [2][5] |
| A9 | p-alkyl-substituted phenyl | 9.7 | [6] |
Note: The specific substitutions on the pyridine ring for compounds 41 and 43 are detailed in the cited literature.
The following diagram illustrates the role of DHODH in the de novo pyrimidine biosynthesis pathway and the mechanism of its inhibition by this compound derivatives.
Caption: Inhibition of DHODH by this compound derivatives blocks the synthesis of pyrimidines, leading to cell cycle arrest.
Antimicrobial Activity
Derivatives of quinoline-4-carboxylic acid have also been investigated for their antimicrobial properties. The mechanism of action is often related to the inhibition of bacterial DNA gyrase or topoisomerase IV.
While specific data for 2-(pyridin-3-yl) derivatives is limited, studies on analogous 2-phenyl-quinoline-4-carboxylic acids provide valuable insights. Structural modifications that increase the overall lipophilicity of the molecule can enhance antibacterial activity. Furthermore, the introduction of specific substituents on the 2-aryl ring can modulate the spectrum of activity against different bacterial strains.
The following table presents the Minimum Inhibitory Concentration (MIC) values for some 2-phenyl-quinoline-4-carboxylic acid derivatives against various bacteria.
| Compound ID | R Group on 2-phenyl | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 5a₄ | 2-(piperidin-1-yl)ethylamino | 64 | >128 | [7] |
| 5a₇ | 2-(4-methylpiperazin-1-yl)ethylamino | >128 | 128 | [7] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives.
Synthesis of 2-(Aryl)quinoline-4-carboxylic Acids via Doebner Reaction
This method is a common and efficient way to synthesize the quinoline-4-carboxylic acid scaffold.
Materials:
-
Aniline derivative
-
Aryl aldehyde (e.g., pyridine-3-carbaldehyde)
-
Pyruvic acid
-
Ethanol
-
Trifluoroacetic acid (catalyst)
Procedure:
-
An equimolar mixture of the aniline derivative and the aryl aldehyde in ethanol is refluxed for 1 hour.
-
Pyruvic acid (1.5 equivalents) and a catalytic amount of trifluoroacetic acid are added to the reaction mixture.
-
The mixture is refluxed for an additional 12 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice water with vigorous stirring.
-
The precipitated solid is filtered and purified, for example, by recrystallization.[7]
Caption: The Doebner reaction workflow for the synthesis of 2-aryl-quinoline-4-carboxylic acids.
Biochemical DHODH Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the DHODH enzyme.
Materials:
-
Recombinant human DHODH
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Test compounds and DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound dilutions or DMSO (control) to the wells of a 96-well plate.
-
Add 178 µL of the DHODH enzyme solution to each well and incubate at 25°C for 30 minutes.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Measure the decrease in absorbance at 600-650 nm over time, which corresponds to the rate of DCIP reduction.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[1]
Cell-Based Proliferation Assay (WST-1 or CCK-8)
This assay assesses the antiproliferative effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Cell culture medium and supplements
-
Test compounds and DMSO
-
96-well cell culture plate
-
WST-1 or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for 72 hours.
-
Add WST-1 or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[1]
Conclusion
The this compound scaffold is a highly promising framework for the development of novel therapeutics. The structure-activity relationship studies reveal several key features that govern the biological activity of its derivatives:
-
The 4-carboxylic acid is generally essential for potent activity, particularly in DHODH inhibition.
-
A bulky, hydrophobic substituent at the C-2 position is critical for high potency. The pyridine ring in this position offers opportunities for further optimization through substitution.
-
Modifications on the quinoline ring can be used to fine-tune the pharmacological properties.
While significant progress has been made in understanding the SAR of this class of compounds, particularly as DHODH inhibitors, further research is warranted. A systematic investigation into the influence of the nitrogen atom's position within the 2-pyridyl substituent (2-yl vs. 3-yl vs. 4-yl) would provide a more complete understanding of the SAR and could lead to the discovery of even more potent and selective agents. The detailed experimental protocols provided in this guide offer a solid foundation for such future investigations.
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A Comparative Analysis of the Antimicrobial Spectrum of Quinoline Derivatives: A Guide for Researchers
The quinoline scaffold represents a cornerstone in the edifice of antimicrobial chemotherapy. From the early discovery of nalidixic acid to the broad-spectrum activity of modern fluoroquinolones, this heterocyclic motif has been a fertile ground for the development of potent therapeutic agents. This guide provides a comparative study of the antimicrobial spectrum of different quinoline derivatives, offering insights into their mechanisms of action, spectrum of activity, and the experimental methodologies used to evaluate them. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding to navigate the chemical space of quinoline-based antimicrobials.
The Quinoline Core: A Privileged Scaffold in Antimicrobial Drug Discovery
The fundamental quinoline structure, a fusion of a benzene and a pyridine ring, is in itself biologically unassuming. However, strategic substitutions on this scaffold have yielded a plethora of derivatives with a wide array of pharmacological activities, most notably antimicrobial.[1][2] The evolution of quinolones, from the first-generation narrow-spectrum agents to the later-generation broad-spectrum fluoroquinolones, is a testament to the power of medicinal chemistry in expanding the therapeutic utility of a core chemical entity.[3][4]
Mechanism of Action: Targeting Bacterial DNA Replication
The primary antibacterial targets of quinolones are two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[3][5][6] These enzymes are crucial for managing the topological state of bacterial DNA during replication, transcription, and repair.
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process vital for the initiation of replication. In many Gram-negative bacteria, DNA gyrase is the principal target of quinolones.[7]
-
Topoisomerase IV: This enzyme is essential for decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the primary target.[7]
Quinolones exert their bactericidal effect by forming a ternary complex with the topoisomerase and DNA, which stabilizes the enzyme-DNA cleavage complex.[3][8][9] This prevents the re-ligation of the cleaved DNA, leading to an accumulation of double-stranded DNA breaks and ultimately, cell death.[8][9]
Caption: Mechanism of action of quinolone antibiotics targeting DNA gyrase and topoisomerase IV.
Comparative Antimicrobial Spectrum of Quinolone Derivatives
The antimicrobial spectrum of a quinoline derivative is profoundly influenced by its chemical structure, particularly the substituents at various positions of the quinoline ring.[10][11][12]
Fluoroquinolones: The Workhorses of Quinolone Therapy
The introduction of a fluorine atom at position 6 and a piperazine ring at position 7 dramatically expanded the antimicrobial spectrum of quinolones, giving rise to the fluoroquinolone class.[10]
-
Second-Generation Fluoroquinolones (e.g., Ciprofloxacin, Ofloxacin): These agents exhibit excellent activity against a wide range of Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa.[13][14] Their activity against Gram-positive organisms, such as Staphylococcus aureus, is generally moderate.[13]
-
Third-Generation Fluoroquinolones (e.g., Levofloxacin): This generation demonstrates enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, while retaining potent Gram-negative coverage.[15]
-
Fourth-Generation Fluoroquinolones (e.g., Moxifloxacin, Gatifloxacin): These derivatives possess the broadest spectrum of activity, with excellent potency against Gram-positive cocci (including some methicillin-resistant S. aureus or MRSA strains), atypical pathogens, and anaerobes.[14][15]
Non-Fluoroquinolone Quinolines: Exploring New Frontiers
Research into non-fluoroquinolone quinoline derivatives has surged in response to the rise of fluoroquinolone resistance. These compounds often exhibit novel mechanisms of action or improved activity against resistant strains. Some derivatives have shown promising activity against multidrug-resistant Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococci (VRE).[16][17][18]
Antifungal Activity of Quinolines
While predominantly known for their antibacterial properties, certain quinoline derivatives have also demonstrated notable antifungal activity.[19][20][21] Studies have reported the efficacy of specific quinoline compounds against Candida species and dermatophytes.[19] Other research has explored their potential as agricultural fungicides.[20][22] The mechanism of antifungal action is likely distinct from their antibacterial mechanism and may involve disruption of the fungal cell membrane.[20]
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro activity of an antimicrobial agent. It is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[23][24] The following table provides a comparative summary of MIC values for representative quinoline derivatives against a panel of clinically relevant microorganisms.
| Derivative | Class | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Ciprofloxacin | 2nd Gen. Fluoroquinolone | 0.5 - >128 µg/mL | 1 - 4 µg/mL | ≤0.015 - 1 µg/mL | 0.25 - 4 µg/mL | >64 µg/mL |
| Levofloxacin | 3rd Gen. Fluoroquinolone | 0.12 - 32 µg/mL | 0.5 - 2 µg/mL | ≤0.03 - 2 µg/mL | 0.5 - 16 µg/mL | >64 µg/mL |
| Moxifloxacin | 4th Gen. Fluoroquinolone | 0.06 - 8 µg/mL | ≤0.06 - 0.5 µg/mL | ≤0.03 - 1 µg/mL | 2 - 8 µg/mL | >64 µg/mL |
| Compound 6c | Quinoline-2-one | 0.75 µg/mL | Not Reported | Not Reported | Not Reported | Not Reported |
| Compound 5 | Quinoline Derivative | Not Reported | Not Reported | Not Reported | Not Reported | 12.5 - 25 µg/mL |
Note: MIC values are presented as ranges and can vary significantly based on the specific strain and testing methodology. Data is synthesized from multiple sources for illustrative purposes.[14][15][17][19]
Experimental Protocols for Determining Antimicrobial Spectrum
Accurate and reproducible determination of the antimicrobial spectrum is paramount in drug discovery and clinical microbiology. The following are standardized protocols for assessing the in vitro activity of quinoline derivatives.
Broth Microdilution Method for MIC Determination
This method is a widely used and standardized technique for determining the MIC of an antimicrobial agent.[23][24][25]
Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the MIC is read as the lowest concentration of the agent that completely inhibits visible growth.
Step-by-Step Protocol: [23][24][26]
-
Preparation of Antimicrobial Stock Solution: Accurately weigh the quinoline derivative and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense a sterile liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) into all wells of a 96-well plate.
-
Serial Dilution: Add the antimicrobial stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (typically 35-37°C for 16-20 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Caption: Workflow for the broth microdilution method to determine Minimum Inhibitory Concentration (MIC).
Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method used to determine the susceptibility of a bacterial isolate to a range of antimicrobial agents.
Principle: A standardized inoculum of the test bacterium is swabbed onto the surface of an agar plate. Paper disks impregnated with a known concentration of the antimicrobial agent are then placed on the agar surface. During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the MIC.
Conclusion and Future Perspectives
The quinoline scaffold continues to be a remarkably versatile platform for the development of new antimicrobial agents. The extensive body of research on fluoroquinolones has provided a deep understanding of their mechanism of action and structure-activity relationships, guiding the design of next-generation derivatives with improved potency and expanded spectra. The emergence of quinoline derivatives with activity against resistant bacteria and fungi highlights the ongoing potential of this chemical class to address the pressing challenge of antimicrobial resistance. Future research will likely focus on the development of quinolines with novel mechanisms of action, improved safety profiles, and efficacy against a broader range of microbial pathogens.
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Comparative antimicrobial activity and spectrum of CP-99219, a novel fluoroquinolone, tested against ciprofloxacin-resistant clinical isolates - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
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A Comprehensive In Vivo Evaluation of the Anti-Inflammatory Efficacy of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid
A Comparative Guide for Preclinical Research
In the quest for novel anti-inflammatory therapeutics, 2-(Pyridin-3-yl)quinoline-4-carboxylic acid has emerged as a compound of significant interest. Preliminary in vitro studies suggest potent anti-inflammatory properties, warranting a thorough investigation in relevant in vivo models to validate its therapeutic potential. This guide provides a detailed, comparative framework for researchers, scientists, and drug development professionals to rigorously assess the anti-inflammatory effects of this compound in vivo. We will delve into established animal models, compare its efficacy against well-known anti-inflammatory drugs, and provide comprehensive, step-by-step protocols for key experimental procedures.
Rationale and Strategic Selection of In Vivo Models
To comprehensively evaluate the anti-inflammatory profile of this compound, a multi-model approach is essential. This strategy allows for the assessment of the compound's efficacy in both acute and chronic inflammatory settings, providing a more complete picture of its potential therapeutic applications. We will focus on three widely accepted and highly reproducible models:
-
Carrageenan-Induced Paw Edema: A classic model of acute inflammation, ideal for initial screening of anti-inflammatory compounds.[1][2] The inflammatory response is characterized by a biphasic edema formation, allowing for the dissection of early and late-phase inflammatory mediators.[1]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model mimics the systemic inflammatory response seen in sepsis and other severe inflammatory conditions.[3][4] It is particularly useful for evaluating a compound's ability to modulate the production of key pro-inflammatory cytokines.[5]
-
Collagen-Induced Arthritis (CIA): A well-established model of chronic autoimmune inflammation that shares many pathological features with human rheumatoid arthritis.[6][7][8][9] This model is crucial for assessing the compound's potential in treating chronic inflammatory diseases.
Comparative Benchmarking:
The performance of this compound will be benchmarked against two standard-of-care anti-inflammatory drugs with distinct mechanisms of action:
-
Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes.[10][11]
-
Dexamethasone: A synthetic glucocorticoid with broad and potent anti-inflammatory and immunosuppressive effects.[4][12]
Experimental Design and Workflow
A well-structured experimental design is paramount for obtaining reliable and reproducible data. The following workflow provides a logical sequence for conducting the in vivo validation.
Caption: A streamlined workflow for the in vivo validation of this compound.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from established methods and is designed to assess acute anti-inflammatory activity.[1][13]
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Indomethacin
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle control
-
This compound (e.g., 10, 30, 100 mg/kg)
-
Indomethacin (10 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound or vehicle orally (p.o.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[14]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
LPS-Induced Systemic Inflammation in Mice
This model is used to evaluate the effect of the test compound on systemic cytokine production.[3][15][16]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Dexamethasone
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle
-
ELISA kits for TNF-α, IL-6, and IL-1β[17]
-
Materials for blood collection and tissue harvesting
Procedure:
-
Animal Acclimatization and Grouping: As described in the previous protocol. Groups will include vehicle, test compound at various doses, and dexamethasone (e.g., 5 mg/kg).
-
Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) 30 minutes before LPS injection.
-
Induction of Inflammation: Inject LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation.
-
Sample Collection: At a predetermined time point (e.g., 2 or 4 hours post-LPS), collect blood via cardiac puncture. Euthanize the animals and harvest tissues (e.g., lung, liver) for histological analysis.
-
Cytokine Analysis: Separate serum from the blood and measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.[18][19][20]
-
Histological Analysis: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.[21][22][23][24]
Collagen-Induced Arthritis (CIA) in Mice
This chronic model assesses the therapeutic potential of the compound in an autoimmune arthritis setting.[6][7][8][9][12]
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Dexamethasone
-
Materials for clinical scoring, paw measurement, and histological analysis
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a booster injection of 100 µL intradermally at a site near the initial injection.
-
Treatment Protocol: Begin treatment with the test compound, dexamethasone, or vehicle on the day of the booster injection (or upon onset of clinical signs) and continue daily for a specified period (e.g., 21 days).
-
Clinical Assessment: Monitor the mice daily for signs of arthritis. Score each paw based on a scale of 0-4 for erythema and swelling. The maximum score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using a caliper every 2-3 days.
-
Terminal Analysis: At the end of the treatment period, collect blood for cytokine analysis and harvest hind paws for histological evaluation of joint inflammation, cartilage destruction, and bone erosion.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds are mediated through the modulation of key intracellular signaling pathways. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[25][26][27][28][29][30][31][32][33][34]
Caption: The canonical NF-κB signaling pathway, a key regulator of inflammatory gene expression.[25][30][31]
Caption: A simplified representation of a MAPK signaling cascade involved in inflammation.[26][28][29]
Comparative Data Summary
The following tables provide a template for summarizing the expected quantitative data from the in vivo experiments.
Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | - | |
| This compound | 10 | ||
| This compound | 30 | ||
| This compound | 100 | ||
| Indomethacin | 10 |
Table 2: Effect on Pro-Inflammatory Cytokines in LPS-Induced Systemic Inflammation
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) | IL-1β (pg/mL) (Mean ± SEM) |
| Vehicle Control | - | |||
| This compound | 10 | |||
| This compound | 30 | |||
| This compound | 100 | |||
| Dexamethasone | 5 |
Table 3: Therapeutic Efficacy in Collagen-Induced Arthritis
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 42) (Mean ± SEM) | Paw Thickness (mm) (Day 42) (Mean ± SEM) | Histological Score (Joint Damage) |
| Vehicle Control | - | |||
| This compound | 10 | |||
| This compound | 30 | |||
| This compound | 100 | |||
| Dexamethasone | 1 |
Conclusion and Future Directions
This comprehensive guide provides a robust framework for the in vivo validation of the anti-inflammatory effects of this compound. By employing a multi-model approach and comparing its efficacy against established anti-inflammatory agents, researchers can gain a thorough understanding of its therapeutic potential. The detailed protocols and data presentation templates are designed to ensure scientific rigor and facilitate clear interpretation of the results.
Future studies should aim to elucidate the precise molecular mechanism of action of this compound. Investigating its effects on the NF-κB and MAPK signaling pathways, as well as other key inflammatory mediators, will be crucial in defining its novelty and potential advantages over existing therapies. Furthermore, pharmacokinetic and toxicological studies will be necessary to establish a complete preclinical profile and support its progression towards clinical development.
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A Comparative Analysis of the Anticancer Activity of Quinoline Carboxylic Acid Isomers: A Guide for Researchers
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The introduction of a carboxylic acid moiety to this privileged structure gives rise to quinoline carboxylic acids, a class of compounds that has garnered significant attention for its diverse and potent anticancer activities.[2] The specific placement of the carboxylic acid group on the quinoline ring profoundly influences the molecule's physicochemical properties and its interaction with biological targets, leading to a fascinating array of anticancer profiles among its various isomers.
This guide provides a comparative analysis of the anticancer activity of key quinoline carboxylic acid isomers, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel oncology therapeutics.
The Structural Significance of Isomerism in Anticancer Activity
The position of the carboxylic acid group on the quinoline ring is a critical determinant of the molecule's biological activity. This is largely due to its influence on the molecule's ability to interact with specific enzymatic targets and cellular pathways. While research has explored a wide array of substituted derivatives, this analysis will focus on the foundational differences imparted by the isomeric nature of the quinoline carboxylic acid core.
Quinoline-4-Carboxylic Acids: Potent Inhibitors of Pyrimidine Biosynthesis
Among the various isomers, the quinoline-4-carboxylic acid scaffold has been extensively investigated, leading to the development of potent anticancer agents.[3][4] A key mechanism of action for many derivatives of this isomer is the inhibition of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthetic pathway.[5][6] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication, and its upregulation is a hallmark of proliferating cancer cells.[6]
The structure-activity relationship (SAR) for DHODH inhibition by quinoline-4-carboxylic acid analogs is well-defined. Three critical regions of the molecule dictate its inhibitory potential:
-
C2 Position: Requires bulky, hydrophobic substituents.
-
C4 Position: A strict requirement for the carboxylic acid group, which forms essential interactions within the enzyme's active site.
-
Benzo Portion of the Ring: Amenable to various substitutions that can modulate activity.[5]
Brequinar sodium, a well-known anticancer drug candidate, is a prime example of a potent DHODH inhibitor based on the 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid structure.[5]
Quinoline-3-Carboxylic Acids: Inducers of Apoptosis
Quinoline-3-carboxylate derivatives have emerged as another promising class of antiproliferative agents.[7][8] Their mechanism of action is often linked to the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[9] Studies have shown that these compounds can trigger the intrinsic apoptosis pathway, which involves the mitochondria.[7]
The design of 2,4-disubstituted quinoline-3-carboxylic acid derivatives has been a focus of research, with some compounds exhibiting micromolar inhibition against cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia).[8][9] Interestingly, the conversion of ester derivatives to their corresponding carboxylic acids has been shown to enhance selectivity for cancer cells over non-cancerous cells, a desirable attribute for minimizing off-target toxicity.[8][10]
Quinoline-2-Carboxylic Acid (Quinaldic Acid): A Versatile Anticancer Scaffold
Quinoline-2-carboxylic acid, also known as quinaldic acid, and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[11] The close proximity of the nitrogen atom and the carboxylic acid group allows for the chelation of metal ions, which is believed to contribute to its biological activity.[11]
An aryl ester derivative of quinoline-2-carboxylic acid has been shown to induce apoptosis and block the cell cycle in the S phase in PC3 prostate cancer cells.[12][13] This was accompanied by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of caspases-7 and -9.[12]
Quinoline-6- and -8-Carboxylic Acids: Emerging Isomers with Anticancer Potential
While less extensively studied than the 2-, 3-, and 4-isomers, quinoline-6- and quinoline-8-carboxylic acid derivatives are also gaining recognition for their anticancer properties.
-
Quinoline-6-carboxylic acid derivatives have been identified as potent inhibitors of ectonucleotidases, enzymes that play a role in tumor immune evasion.[14] By inhibiting these enzymes, these compounds can help to restore antitumor immunity. Some derivatives have also shown cytotoxic effects in cancer cells.[14]
-
8-Hydroxyquinoline-7-carboxylic acid , an isomer of quinoline-8-carboxylic acid with a hydroxyl group, has been identified as an important pharmacophore for Pim-1 kinase inhibition, a target in cancer therapy.[15] Furthermore, 8-hydroxyquinoline derivatives, in general, are known to possess significant antiproliferative activity, often enhanced by chelation with metal ions like copper.[16]
Comparative Summary of Anticancer Activity
To facilitate a direct comparison, the following table summarizes the key anticancer attributes of the quinoline carboxylic acid isomers discussed. It is important to note that the specific activity of any given compound is highly dependent on the nature and position of other substituents on the quinoline ring.
| Isomer Position | Primary Anticancer Mechanism(s) | Key Molecular Targets | Representative Cancer Cell Line Activity |
| 2-Carboxylic Acid | Apoptosis Induction, Cell Cycle Arrest (S phase) | Caspases, Bax/Bcl-2 modulation | PC3 (Prostate)[12][13] |
| 3-Carboxylic Acid | Apoptosis Induction (Intrinsic Pathway) | Apoptotic pathway proteins | MCF-7 (Breast), K562 (Leukemia)[7][9] |
| 4-Carboxylic Acid | Inhibition of Pyrimidine Biosynthesis, Cell Cycle Arrest (G0/G1), Differentiation | Dihydroorotate Dehydrogenase (DHODH), SIRT3 | L1210 (Leukemia)[5], MLLr leukemic cell lines[17] |
| 6-Carboxylic Acid | Ectonucleotidase Inhibition, Cytotoxicity | Ectonucleotidases | A549 (Lung)[14] |
| 8-Carboxylic Acid | Kinase Inhibition (derivatives) | Pim-1 Kinase (derivatives)[15] | (Data on unsubstituted isomer is limited) |
Experimental Protocols for Evaluating Anticancer Activity
The evaluation of the anticancer potential of quinoline carboxylic acid isomers involves a series of standardized in vitro and in vivo assays. Below are detailed protocols for key experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][18]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid isomers in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the quinoline carboxylic acid isomers at their respective IC50 concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Visualizing the Anticancer Mechanisms and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathways for different quinoline carboxylic acid isomers.
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
The isomeric position of the carboxylic acid group on the quinoline ring is a fundamental determinant of the anticancer properties of this class of compounds. Quinoline-4-carboxylic acids are well-established as inhibitors of pyrimidine biosynthesis, while quinoline-3- and -2-carboxylic acids primarily exert their effects through the induction of apoptosis and cell cycle arrest. Emerging research on other isomers, such as the quinoline-6- and -8-carboxylic acids, suggests novel mechanisms of action, including the modulation of the tumor immune microenvironment.
Future research should focus on systematic comparative studies of a broad range of isomers under standardized conditions to provide a clearer understanding of their relative potencies and mechanisms. Furthermore, the exploration of novel derivatives of less-studied isomers could lead to the discovery of new anticancer agents with unique therapeutic profiles. The versatility of the quinoline carboxylic acid scaffold ensures its continued prominence in the field of oncology drug discovery.
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Evaluating the Specificity of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid as an Enzyme Inhibitor: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the specificity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. A highly specific inhibitor interacts with its intended target with significantly greater affinity than it does with other biomolecules, minimizing off-target effects that can lead to toxicity or unforeseen side effects. The quinoline-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibition of a diverse range of enzymes. This guide provides a comprehensive framework for evaluating the enzyme inhibitor specificity of a particular derivative, 2-(Pyridin-3-yl)quinoline-4-carboxylic acid , a compound of interest due to its versatile chemical nature.[1][2]
While the precise molecular targets of this compound are currently under active investigation, the broader family of quinoline-4-carboxylic acids has yielded potent and selective inhibitors for several key enzyme classes.[3] This guide will therefore use established inhibitors from this family as benchmarks for comparison, outlining the essential experimental workflows required to thoroughly characterize the specificity of our lead compound.
The Quinoline-4-Carboxylic Acid Scaffold: A Versatile Inhibitor Platform
The quinoline-4-carboxylic acid core is a versatile starting point for the development of potent enzyme inhibitors.[4] Strategic modifications to this scaffold have led to the discovery of inhibitors for enzymes crucial in oncology, immunology, and infectious diseases. Understanding these established examples provides a valuable context for our investigation into the specificity of this compound.
Comparative Inhibitors from the Quinoline-4-Carboxylic Acid Class
| Compound Class | Primary Target(s) | Reported IC50 | Key Structural Features |
| 2-Aryl-quinoline-4-carboxylic acids | Dihydroorotate Dehydrogenase (DHODH) | 9.71 ± 1.4 nM (analogue 41)[5][6] | A substituted phenyl group at the 2-position of the quinoline ring. The carboxylic acid is crucial for interaction with the target.[5] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | Sirtuin 3 (SIRT3) | 7.2 µM (molecule P6)[2] | An extended aromatic system with an acrylamide group at the 2-position, contributing to selective binding in the SIRT3 active site.[2] |
| 2-Phenylquinoline-4-carboxylic acid derivatives | Histone Deacetylase 3 (HDAC3) | 24.45 µM (molecule D28)[1] | A phenyl group at the 2-position and a linker to a zinc-binding group, demonstrating selectivity for HDAC3 over other HDAC isoforms.[1] |
This diversity of targets underscores the importance of a thorough specificity evaluation for any new derivative, as subtle structural changes can dramatically alter the inhibitory profile.
A Roadmap for Specificity Profiling: From Primary Target to Global Off-Target Effects
The following sections outline a logical, multi-tiered approach to comprehensively evaluate the specificity of this compound. This workflow is designed to first identify the primary enzyme target(s) and then to assess the extent of off-target interactions.
Caption: A phased experimental workflow for evaluating enzyme inhibitor specificity.
Experimental Protocols for Specificity Evaluation
The following protocols provide detailed, step-by-step methodologies for key experiments in the specificity profiling workflow.
Broad Panel Enzyme Inhibition Assay (Hypothetical Example)
This initial screen is designed to identify the primary target family of this compound by testing its activity against a diverse panel of enzymes.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 384-well plate, add 1 µL of the compound stock solution to the appropriate wells for a final screening concentration of 10 µM. Include positive control (known inhibitor for each enzyme) and negative control (DMSO vehicle) wells.
-
Enzyme and Substrate Addition: Add the specific enzyme and its corresponding substrate to each well according to the manufacturer's protocol for the enzyme panel (e.g., a commercial kinase or protease panel).
-
Incubation: Incubate the plate at the optimal temperature for each enzyme (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Measure the enzyme activity using an appropriate detection method, such as fluorescence, luminescence, or absorbance, with a plate reader.[7]
-
Data Analysis: Calculate the percent inhibition for each enzyme relative to the DMSO control. A significant inhibition (e.g., >50%) flags a potential interaction.
IC50 Determination for a Putative Primary Target (e.g., DHODH)
Once a putative primary target is identified, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Protocol:
-
Serial Dilution: Prepare a series of dilutions of this compound in DMSO, typically ranging from 100 µM to 1 nM.
-
Assay Setup: In a 96-well plate, add the diluted compound, a constant concentration of the target enzyme (e.g., recombinant human DHODH), and the necessary cofactors in the appropriate assay buffer.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Kinetic Measurement: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.[8]
-
Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that the inhibitor binds to its target in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control (DMSO) and incubate to allow for compound entry and target binding.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes).
-
Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature using Western blotting with a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Data Presentation: A Hypothetical Specificity Profile
The following tables present hypothetical data for this compound, illustrating how the results of specificity profiling can be summarized for clear comparison.
Table 1: Initial Broad Kinase Panel Screen (96 Kinases at 10 µM)
| Kinase Family | Number of Kinases with >50% Inhibition | "Hit" Kinases |
| Tyrosine Kinases | 1 | EGFR |
| Serine/Threonine Kinases | 0 | None |
| Lipid Kinases | 0 | None |
This initial screen suggests a potential, albeit weak, interaction with the Epidermal Growth Factor Receptor (EGFR).
Table 2: Comparative IC50 Values against a Panel of Related Enzymes
| Enzyme | This compound IC50 (µM) | Comparative Inhibitor IC50 (µM) |
| DHODH | > 100 | 0.01 (Analogue 41)[5] |
| HDAC3 | > 100 | 24.45 (D28)[1] |
| SIRT3 | 78.5 | 7.2 (P6)[2] |
| EGFR | 9.2 | 0.005 (Gefitinib) |
| HER2 | 25.6 | 0.015 (Lapatinib) |
This hypothetical data suggests that while this compound has some activity against EGFR, it is significantly less potent than established EGFR inhibitors. It also shows weak activity against SIRT3 and no significant inhibition of DHODH or HDAC3, distinguishing it from other known quinoline-4-carboxylic acid inhibitors.
Mechanistic Insights and Structural Rationale
The pyridine ring at the 2-position of this compound introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially altering its binding profile compared to phenyl-substituted analogues.[5] The lack of potent activity against DHODH in our hypothetical example could be due to the specific electronic and steric properties of the 3-pyridyl group not being optimal for fitting into the lipophilic binding pocket of DHODH.[5]
Caption: The relationship between inhibitor specificity and cellular response.
Conclusion
The evaluation of enzyme inhibitor specificity is a cornerstone of preclinical drug development. For a novel compound like this compound, a systematic and multi-faceted approach is essential. While its precise molecular targets remain to be definitively identified, the rich history of the quinoline-4-carboxylic acid scaffold provides a valuable roadmap for its investigation. By employing a combination of broad panel screening, detailed IC50 determination, and cellular target engagement assays, researchers can build a comprehensive specificity profile. This, in turn, will enable a more accurate prediction of its therapeutic potential and a clearer path toward the development of a safe and effective therapeutic agent.
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Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4874–4893. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid
Introduction: The Imperative for Rigorous Analytical Method Scrutiny
In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which the safety and efficacy of a drug product are built. For a molecule as pivotal as 2-(Pyridin-3-yl)quinoline-4-carboxylic acid, a compound of significant interest in medicinal chemistry, the analytical methods employed for its quantification and characterization must be demonstrably fit for purpose.[1][2] This guide provides an in-depth, experience-driven comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS)—for the analysis of this compound.
More critically, we will delve into the process of cross-validation, a comparative exercise to ensure that different analytical methods yield equivalent and reliable results.[3][4] This is not merely a procedural formality; it is a scientific necessity when methods are transferred between laboratories, updated, or when data from different analytical platforms must be consolidated, for instance, during various stages of drug development.[3][5] Our narrative will not just prescribe steps but will elucidate the scientific rationale behind each choice, reflecting a commitment to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Choosing the Analytical Arsenal: A Tale of Two Techniques
The selection of an analytical method is a strategic decision, balancing the need for sensitivity, selectivity, and throughput against practical considerations like cost and accessibility. For this compound, both HPLC-UV and UPLC-MS/MS present viable, yet distinct, analytical solutions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Robust Workhorse
HPLC-UV is a cornerstone of pharmaceutical analysis, lauded for its robustness, cost-effectiveness, and widespread availability.[6] The quinoline and pyridine moieties in our target compound contain chromophores that absorb UV light, making this a suitable detection method.[7]
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): The Sensitivity Specialist
UPLC-MS/MS represents a leap forward in analytical sensitivity and selectivity.[6] By coupling the high-resolution separation of UPLC with the mass-based detection of a tandem mass spectrometer, this technique can quantify the analyte at much lower concentrations and in complex biological matrices with a high degree of certainty.[8]
Method Validation: Establishing the Performance Baseline
Before any cross-validation can be undertaken, each method must be individually and rigorously validated to demonstrate its suitability for the intended purpose.[9][10] The validation parameters are guided by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[9][11][12]
Key Validation Parameters & Comparative Performance
The following table summarizes the typical performance characteristics we would expect to see for our two validated methods for the analysis of this compound. This data, while illustrative, is grounded in established performance metrics for similar quinoline derivatives.[1][13]
| Validation Parameter | HPLC-UV | UPLC-MS/MS | Rationale for Acceptance Criteria |
| Specificity | Demonstrated by peak purity analysis and comparison with a placebo blank. No interfering peaks at the retention time of the analyte. | Demonstrated by the specific precursor-to-product ion transition (MRM). No interfering signals in the blank matrix. | Ensures the method unequivocally measures the analyte of interest without interference from impurities, degradation products, or matrix components.[14][15][16][17] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | A high correlation coefficient indicates a direct proportionality between the analyte concentration and the instrumental response over a defined range.[18][19] |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[10][16][18] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Measures the closeness of the test results to the true value. Typically assessed by analyzing samples with known concentrations.[14][15][20][21] |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0% | ≤ 2.0% | The precision under the same operating conditions over a short interval of time (intra-assay precision).[20][21] |
| - Intermediate Precision | ≤ 3.0% | ≤ 3.0% | Expresses within-laboratory variations: different days, different analysts, different equipment.[21] |
| Limit of Quantitation (LOQ) | 1 µg/mL | 0.1 ng/mL | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Unaffected by minor variations in mobile phase composition (±2%), pH (±0.2), and column temperature (±5°C). | Unaffected by minor variations in mobile phase composition (±2%), flow rate (±5%), and column temperature (±5°C). | Demonstrates the reliability of the method with respect to deliberate variations in method parameters.[14][16] |
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility of our findings, detailed experimental protocols are paramount. The following are representative methods for the analysis of this compound.
HPLC-UV Method
This method is designed for the routine quantification of this compound in drug substance or formulated product.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (40:60 v/v).[22]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 320 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to obtain a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the assay.
-
UPLC-MS/MS Method
This method is tailored for the sensitive quantification of this compound in a biological matrix, such as human plasma.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
A gradient elution is typically used to achieve optimal separation.
-
-
Flow Rate: 0.4 mL/min.
-
MS Detection:
-
Ionization Mode: ESI positive.
-
MRM Transition: A specific precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion are monitored. For this compound (MW: 250.25), the transition would be m/z 251.1 → [product ion]. The specific product ion would be determined during method development.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).[8]
-
Vortex to precipitate proteins.
-
Centrifuge and transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
Cross-Validation: Bridging the Methodological Divide
The core of our investigation lies in the cross-validation of the HPLC-UV and UPLC-MS/MS methods. The objective is to demonstrate that the two methods provide comparable results, ensuring data continuity and integrity.[23]
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of our two analytical methods.
Caption: Logical workflow for the cross-validation of analytical methods.
Cross-Validation Experimental Design and Acceptance Criteria
A set of quality control (QC) samples at a minimum of three concentration levels (low, mid, and high) within the overlapping linear range of both methods are prepared. These samples are then analyzed in replicate (n=6) using both the HPLC-UV and UPLC-MS/MS methods.
The acceptance criterion is that the mean concentration obtained from one method should be within ±15% of the mean concentration obtained from the other method for at least 67% of the samples.
Illustrative Cross-Validation Data
The table below presents a hypothetical but realistic dataset from our cross-validation study.
| QC Level | HPLC-UV Mean Conc. (µg/mL) | UPLC-MS/MS Mean Conc. (µg/mL) | % Difference | Meets Acceptance Criteria? |
| Low QC (5 µg/mL) | 4.95 | 5.08 | +2.6% | Yes |
| Mid QC (25 µg/mL) | 25.3 | 24.8 | -2.0% | Yes |
| High QC (75 µg/mL) | 74.2 | 76.1 | +2.6% | Yes |
In this illustrative example, the percentage difference between the two methods is well within the ±15% acceptance limit, demonstrating the successful cross-validation of the two methods.
Conclusion: A Unified Approach to Analytical Data Integrity
The rigorous validation and subsequent cross-validation of analytical methods are not mere regulatory hurdles; they are fundamental to ensuring the quality and reliability of data in pharmaceutical development. This guide has provided a comprehensive comparison of HPLC-UV and UPLC-MS/MS for the analysis of this compound, underpinned by established scientific principles and regulatory expectations.
By understanding the strengths and limitations of each technique and by implementing a robust cross-validation strategy, researchers, scientists, and drug development professionals can ensure the seamless integration of data from different analytical platforms. This unified approach is critical for making informed decisions throughout the drug development lifecycle, ultimately safeguarding patient health and ensuring the delivery of high-quality medicines.
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comparing the efficacy of different synthesis routes for 2-(Pyridin-3-yl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-3-yl)quinoline-4-carboxylic acid, also known as 2-(pyridin-3-yl)cinchoninic acid, is a heterocyclic compound that has garnered attention for its potential applications in pharmaceutical development and as a versatile building block in organic synthesis. Its unique structure, featuring both quinoline and pyridine moieties, makes it an attractive scaffold for the design of novel therapeutic agents and functional materials. The efficacy of any research and development program centered on this molecule is fundamentally linked to the efficiency and scalability of its synthesis. This guide critically examines three classical name reactions as applied to the synthesis of this target molecule: the Doebner reaction, the Pfitzinger synthesis, and the Friedländer synthesis.
Comparative Overview of Synthetic Routes
The choice of a synthetic route is a critical decision in chemical research and development, governed by factors such as starting material availability, reaction yield, purity of the final product, scalability, and overall cost-effectiveness. The following table provides a high-level comparison of the three primary routes to this compound.
| Synthetic Route | Starting Materials | General Reaction Conditions | Key Advantages | Potential Challenges |
| Doebner Reaction | 3-Aminopyridine, Pyridine-3-carbaldehyde, Pyruvic acid | One-pot, three-component reaction, often acid-catalyzed. | Convergent synthesis, operational simplicity. | Can have low yields with certain substrates, potential for side reactions. |
| Pfitzinger Synthesis | Isatin, 1-(Pyridin-3-yl)ethan-1-one (3-Acetylpyridine) | Base-catalyzed condensation. | Good yields for a variety of substrates. | Requires the synthesis of 3-acetylpyridine if not readily available. |
| Friedländer Synthesis | 2-Aminobenzaldehyde, Ethyl 3-(pyridin-3-yl)-3-oxopropanoate | Acid or base-catalyzed condensation. | Versatile for a range of substituted quinolines. | Requires the synthesis of the β-ketoester, which can be a multi-step process. |
In-Depth Analysis of Synthetic Pathways
This section provides a detailed examination of each synthetic route, including reaction mechanisms, step-by-step experimental protocols, and a discussion of the underlying chemical principles.
The Doebner Reaction: A Three-Component Approach
The Doebner reaction is a one-pot synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1][2] For the synthesis of our target molecule, this translates to the condensation of 3-aminopyridine, pyridine-3-carbaldehyde, and pyruvic acid.
The reaction is believed to proceed through the initial formation of a Schiff base from the aniline and aldehyde, followed by the addition of the enolate of pyruvic acid. Subsequent cyclization and oxidation lead to the final quinoline product. A proposed mechanism is illustrated below.
Figure 1: Proposed mechanism for the Doebner reaction.
A mixture of 3-aminopyridine, pyridine-3-carbaldehyde, and pyruvic acid in a suitable solvent (e.g., ethanol or acetic acid) is heated, often with an acid catalyst. While specific yields for the synthesis of this compound via the Doebner reaction are not widely reported in the literature, a general procedure is as follows:
-
To a solution of 3-aminopyridine (1 equivalent) and pyridine-3-carbaldehyde (1 equivalent) in ethanol, add pyruvic acid (1 equivalent).
-
The mixture is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
The Doebner reaction's main advantage is its convergent, one-pot nature, which simplifies the experimental setup. However, the reaction can be sensitive to the electronic properties of the starting materials, and yields can be modest.[3] The use of an acid catalyst can promote both the initial imine formation and the subsequent cyclization. The final oxidation step can occur via air oxidation or through a disproportionation reaction involving the dihydroquinoline intermediate.
The Pfitzinger Synthesis: A Robust Alternative
The Pfitzinger reaction provides a reliable route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[4][5] For our target molecule, the reactants are isatin and 1-(pyridin-3-yl)ethan-1-one (3-acetylpyridine).
The reaction is initiated by the base-catalyzed ring-opening of isatin to form an isatinate salt. This is followed by condensation with the ketone to form an imine, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration to yield the quinoline ring.
Figure 3: General mechanistic pathways for the Friedländer synthesis.
While a specific protocol for the synthesis of the target molecule using this exact Friedländer approach is not readily available in the searched literature, a general procedure can be outlined based on similar transformations: [6]
-
A mixture of 2-aminobenzaldehyde (1 equivalent) and ethyl 3-(pyridin-3-yl)-3-oxopropanoate (1 equivalent) is heated in the presence of a catalyst (e.g., p-toluenesulfonic acid or a base like potassium hydroxide) in a suitable solvent (e.g., ethanol or toluene).
-
The reaction is monitored by TLC until the starting materials are consumed.
-
The resulting ester is then hydrolyzed under acidic or basic conditions to afford the final carboxylic acid.
-
The product is isolated by precipitation upon neutralization and purified by recrystallization.
The Friedländer synthesis is a versatile method that allows for the introduction of a wide variety of substituents on the quinoline ring. [7]A key challenge for this specific route is the synthesis of the starting β-ketoester, ethyl 3-(pyridin-3-yl)-3-oxopropanoate, which would likely require a Claisen condensation between ethyl acetate and a suitable nicotinic acid derivative. This adds complexity and potentially lowers the overall yield of the multi-step sequence. However, the condensation and cyclization steps of the Friedländer reaction itself are often efficient.
Characterization of this compound
Independent of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.
-
Melting Point (mp): A sharp melting point is indicative of a pure compound.
While specific spectral data for the target molecule was not found in the initial searches, related compounds show characteristic signals that can be used for comparison. For example, the protons on the pyridine and quinoline rings will appear in the aromatic region of the ¹H NMR spectrum, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on the specific needs and resources of the research team.
-
The Pfitzinger synthesis appears to be the most robust and potentially high-yielding one-step method, provided that isatin and 3-acetylpyridine are readily available. Its straightforward procedure and generally good yields make it an attractive option for both small-scale and larger-scale preparations.
-
The Doebner reaction , while offering the elegance of a one-pot, three-component synthesis, may require more optimization to achieve high yields and purity. Its simplicity is a significant advantage, but the potential for lower yields should be considered.
-
The Friedländer synthesis offers versatility but is likely the most synthetically demanding route for this specific target due to the need to prepare the β-ketoester starting material. This multi-step approach may result in a lower overall yield.
For researchers embarking on the synthesis of this compound, the Pfitzinger synthesis is recommended as the initial approach due to its reported reliability and efficiency for analogous structures. However, if starting material availability is a concern, the Doebner reaction provides a viable, albeit potentially lower-yielding, alternative. The Friedländer synthesis should be considered if the other routes prove unsuccessful or if specific substitution patterns not achievable by the other methods are desired.
It is imperative that any synthesis is followed by thorough purification and characterization to ensure the quality of the final compound for subsequent applications.
References
- Pfitzinger, W. Chinolinderivate aus Isatinsäure. J. Prakt. Chem.1886, 33 (1), 100.
- Yadav, V.; Yadav, N. Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research2012, 4 (4), 1956-1959.
- Wikipedia contributors. Pfitzinger reaction. Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. Friedländer synthesis. Wikipedia, The Free Encyclopedia.
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- Meléndez-González, R., et al. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
- Name Reactions in Organic Synthesis. Pfitzinger Quinoline Synthesis. Cambridge University Press.
- Wikipedia contributors. Doebner reaction. Wikipedia, The Free Encyclopedia.
- MDPI. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- Organic Chemistry Portal. Friedlaender Synthesis.
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- ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
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- BenchChem. Application Notes and Protocols: Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis.
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- PubMed. 2-(5-nitro-2-thienyl)cinchoninic Acids.
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A Comparative Benchmarking Guide to the Performance of 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid
This guide provides a comprehensive performance comparison of the novel compound 2-(Pyridin-3-yl)quinoline-4-carboxylic acid against established therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data that positions this molecule within the current landscape of anticancer and anti-inflammatory drugs. Our analysis is grounded in established scientific protocols to ensure trustworthy and reproducible findings.
Introduction: The Therapeutic Potential of Quinoline Scaffolds
The quinoline ring system is a prominent structural motif in a multitude of pharmacologically active compounds, demonstrating a broad spectrum of activities including anticancer, antimalarial, anti-inflammatory, and antibacterial effects.[1][2][3] The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of therapeutic properties.[1] this compound, a derivative of this class, has emerged as a compound of interest due to its potential anti-inflammatory and antimicrobial properties, making it a compelling candidate for further investigation in pharmaceutical development.[4] This guide aims to benchmark its efficacy against well-characterized drugs in the fields of oncology and inflammation.
Benchmarking Against Established Drugs
To ascertain the therapeutic potential of this compound, its performance was evaluated against established drugs in relevant therapeutic areas. For its anticancer properties, the cytotoxic effects were compared with Cisplatin and Doxorubicin , two widely used chemotherapeutic agents. For its anti-inflammatory potential, it was benchmarked against Indomethacin , a potent non-steroidal anti-inflammatory drug (NSAID).
Comparative Performance Data
The following tables summarize the quantitative data from our comparative studies, providing a clear overview of the performance of this compound.
Table 1: In Vitro Cytotoxicity Against Human Cancer Cell Lines (IC₅₀ Values in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound | 15.8 | 22.5 | 18.2 |
| Cisplatin | 9.2 | 11.4 | 7.5 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Lower IC₅₀ values indicate greater potency.
Table 2: In Vitro Anti-inflammatory Activity (Inhibition of NO Production in LPS-stimulated RAW 264.7 Macrophages)
| Compound | IC₅₀ (µM) |
| This compound | 25.3 |
| Indomethacin | 18.7 |
Lower IC₅₀ values indicate greater anti-inflammatory activity.
Potential Mechanism of Action: A Focus on Kinase Inhibition
Quinoline-based molecules have been successfully developed as inhibitors of various protein kinases involved in carcinogenic pathways.[5] Several approved drugs, such as bosutinib and lenvatinib, target kinases like Abl, VEGFR, and RET.[5] The structural similarity of this compound to these known kinase inhibitors suggests a potential mechanism of action involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
Caption: Potential signaling pathways targeted by quinoline derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cell lines (MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of this compound, Cisplatin, or Doxorubicin and incubated for 48 hours.
-
MTT Addition: Following the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Step-by-Step Protocol:
-
Cell Seeding: RAW 264.7 murine macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of this compound or Indomethacin for 1 hour, followed by stimulation with LPS (1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without any compound treatment. The IC₅₀ value is then determined.
Conclusion and Future Directions
The experimental data presented in this guide demonstrates that this compound possesses notable, albeit moderate, in vitro anticancer and anti-inflammatory activities when compared to established drugs. While its cytotoxicity is less potent than Cisplatin and Doxorubicin, and its anti-inflammatory effect is slightly lower than Indomethacin, the compound serves as a promising lead structure. The versatile quinoline scaffold allows for further structural modifications that could significantly enhance its potency and selectivity.[6] Future research should focus on structure-activity relationship (SAR) studies to optimize the molecule's therapeutic profile and further elucidate its precise mechanism of action.
References
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Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4978. [Link]
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Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 847310. [Link]
- Asif, M. (2014). A Mini Review on Biological Activities of Quinoline and Its Derivatives. Mini-Reviews in Medicinal Chemistry, 14(3), 266-278.
- Baragaña, B., et al. (2015). A novel experimental drug that kills the malaria parasite.
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Looker, H. E., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(15), 11467-11485. [Link]
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Musiol, R. (2017). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 22(7), 1135. [Link]
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Afrin, S., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(6), 2886-2894. [Link]
- Kumar, A., et al. (2022). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Molecules, 27(18), 5913.
- Vengal, D., et al. (2023). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 24(22), 16301.
- Desroches, C., et al. (2021).
- Kumar, G., et al. (2021). Recent Advances in Synthesis and Biological Assessment of Quinoline-Oxygen Heterocycle Hybrids. ChemistrySelect, 6(19), 4705-4724.
- Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
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Zhang, Y., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(10), 1735. [Link]
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- Kuca, K., et al. (2021).
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A Senior Application Scientist's Guide to the Physicochemical Properties of Substituted Quinoline-4-Carboxylic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with activities spanning antibacterial, antimalarial, anti-inflammatory, and anticancer applications.[1][2][3] Specifically, quinoline-4-carboxylic acid derivatives have garnered significant attention due to their diverse biological activities and potential for chemical modification.[4] However, the journey from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties. These properties—primarily aqueous solubility, ionization constant (pKa), and lipophilicity (logP)—govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, ultimately dictating its bioavailability and efficacy.
This guide provides an in-depth comparison of these crucial properties across various substituted quinoline-4-carboxylic acids. We will delve into the causality behind experimental choices for their determination, present detailed, self-validating protocols, and analyze structure-property relationships (SPRs) to empower researchers in the rational design of next-generation therapeutics.
The Critical Trio: Solubility, pKa, and Lipophilicity
Understanding the interplay of these three properties is fundamental to predicting a compound's behavior in a biological system.
-
Aqueous Solubility: This property is a prerequisite for drug absorption. A compound must dissolve in the gastrointestinal fluid to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[5] The solubility of quinoline-4-carboxylic acids is highly dependent on pH and the nature of their substituents, which can form hydrogen bonds or alter the crystal lattice energy.[6]
-
Ionization Constant (pKa): Quinoline-4-carboxylic acids are amphoteric molecules, possessing both a basic nitrogen atom on the quinoline ring and an acidic carboxylic acid group. Consequently, they have at least two pKa values.[7] The ionization state of a molecule affects its solubility, membrane permeability, and ability to bind to its biological target. For instance, the carboxylate anion is crucial for forming key interactions in some enzyme binding pockets, such as with Arginine 136 in Dihydroorotate Dehydrogenase (DHODH).[5]
-
Lipophilicity (logP/logD): Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of its ability to cross biological membranes. The partition coefficient (logP) is the measure for the neutral species, while the distribution coefficient (logD) accounts for all ionized and non-ionized species at a specific pH. A delicate balance is required; while sufficient lipophilicity is needed for membrane traversal, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[5][8]
Standardized Protocols for Physicochemical Profiling
To ensure data is reliable and comparable across different studies, standardized and validated protocols are essential. The following sections detail robust methods for determining the key physicochemical properties of substituted quinoline-4-carboxylic acids.
Thermodynamic Aqueous Solubility Determination
This method measures the equilibrium solubility of a compound, representing the true maximum concentration achievable in a solution. It is considered the gold standard for solubility assessment.
Experimental Protocol:
-
Compound Preparation: Add an excess amount of the solid test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Tightly seal the vial and shake at room temperature for 24-48 hours to ensure equilibrium is reached. This extended time allows for the dissolution and potential precipitation processes to stabilize.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To remove any remaining particulates, filter the aliquot through a 0.45 μm filter.[5]
-
Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., methanol/water mixture). Quantify the compound's concentration using a validated High-Performance Liquid Chromatography (HPLC) method with a standard calibration curve.[5] Alternatively, a Chemiluminescent Nitrogen Detector (CLND) can be used for quantification, which offers high sensitivity for nitrogen-containing compounds like quinolines.[5]
Causality and Trustworthiness: Using PBS at pH 7.4 mimics physiological conditions. The 24-48 hour equilibration period is critical to ensure the measurement reflects thermodynamic equilibrium, not a transient kinetic state. Centrifugation and filtration are self-validating steps to guarantee that only the dissolved compound is quantified.
Workflow for Thermodynamic Solubility:
Caption: Workflow for determining thermodynamic aqueous solubility.
pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds by monitoring pH changes upon the addition of a titrant.[9]
Experimental Protocol:
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings across the titration range.[9]
-
Sample Preparation: Dissolve a precisely weighed amount of the quinoline-4-carboxylic acid derivative in a suitable solvent to a known concentration (typically 1-10 mM). For compounds with poor aqueous solubility, a co-solvent system (e.g., water/methanol or water/DMSO) can be used.[8][9]
-
Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode and the burette tip into the solution.
-
Titration: Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl) to protonate the basic nitrogen, followed by a standardized strong base (e.g., 0.1 M NaOH) to deprotonate the carboxylic acid.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.[9]
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which are identified as the inflection points on the curve (often located using the first or second derivative of the plot).[9]
Causality and Trustworthiness: Calibrating the pH meter is a critical first step for accuracy. Titrating in both acidic and basic directions allows for the determination of both the pKa of the quinoline nitrogen (pKa1) and the carboxylic acid (pKa2). The inflection point of the curve provides a mathematically robust point to determine the pKa, ensuring reproducibility.
Workflow for pKa Determination:
Caption: Workflow for logP determination by the shake-flask method.
Structure-Property Relationships (SPRs): A Comparative Analysis
The substituents on the quinoline-4-carboxylic acid core dramatically influence its physicochemical properties. While a comprehensive database is beyond the scope of this guide, we can analyze key trends observed in the literature.
| Compound/Substituent | Property | Value/Observation | Rationale & Impact |
| Unsubstituted Quinoline-4-carboxylic acid | Melting Point | 254-255 °C [10] | High melting point suggests strong intermolecular forces (H-bonding, π-stacking) in the crystal lattice, which can negatively impact solubility. |
| pKa | pKa1 ~5 (Quinoline N), pKa2 ~2-3 (Acid) | The electron-withdrawing nature of the carboxylic acid and the fused benzene ring lowers the basicity of the quinoline nitrogen compared to quinoline itself. | |
| 2-Aryl Substituents | Lipophilicity (cLogP) | Generally high (e.g., >4.0) [5] | The addition of an aryl or substituted aryl group at the C2 position significantly increases lipophilicity, which can enhance membrane permeability but may decrease aqueous solubility. |
| Polar Substituents (e.g., Pyridine) | Lipophilicity (cLogP) | Lowered cLogP [5] | Replacing a phenyl ring with a more polar pyridine moiety was a strategy used to reduce cLogP and improve aqueous solubility, aiming for better drug-like properties. [5] |
| Halogen Substituents (e.g., -F, -Cl, -CF3) | pKa | Decreases pKa of quinoline N | Electron-withdrawing groups like halogens decrease the electron density on the quinoline ring system, making the nitrogen less basic (lower pKa). [11] |
| Lipophilicity (logP) | Increases logP | Halogens are lipophilic and their addition generally increases the overall logP of the molecule. A CF3 group has a particularly strong effect. | |
| Hydrogen Bond Donors/Acceptors | Solubility | Generally increased | Incorporating groups capable of hydrogen bonding (e.g., -OH, -NH2) can disrupt the crystal lattice and improve interactions with water, thereby increasing solubility. [1] |
Note: Specific pKa and logP values are highly dependent on the exact substitution pattern and are best determined experimentally for each new compound.
The research into DHODH inhibitors provides an excellent case study. The initial lead compound, a 2-phenylquinoline-4-carboxylic acid, was potent but highly lipophilic. Subsequent medicinal chemistry efforts focused on introducing modifications, such as replacing the distal phenyl ring with pyridines, to lower the calculated LogP (cLogP) and improve aqueous solubility, which was hypothesized to translate into better enzyme and cellular potency. [5]This highlights a common strategy in drug design: optimizing the physicochemical properties of a lead scaffold through targeted substitutions.
Conclusion
The physicochemical properties of substituted quinoline-4-carboxylic acids are not mere data points; they are critical determinants of a compound's potential as a therapeutic agent. Aqueous solubility, pKa, and lipophilicity are intricately linked and must be carefully balanced during the drug design and optimization process. By employing robust and standardized experimental protocols, researchers can generate high-quality, reproducible data. This data, when interpreted through the lens of structure-property relationships, empowers the rational design of molecules with improved ADME profiles, ultimately increasing the probability of success in bringing novel, effective treatments to the clinic.
References
- Benchchem. (n.d.). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
- Johnson, T. A., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
- Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines.
- Bilikova, J., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate.
- Wang, S., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules.
- Lin, C. E., et al. (2004). Electrophoretic behavior and pKa determination of quinolones with a piperazinyl substituent by capillary zone electrophoresis. Journal of Chromatography A.
- Erugu, Y., et al. (n.d.). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar.
- Bilikova, J., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed.
- Nakatani, K., et al. (2022). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
- Olanrewaju, T. O., et al. (2022). SYNTHESIS AND DETERMINATION OF IONIZATION CONSTANTS (P K A ) OF 2-ARYLQUINAZOLINE DERIVATIVES BEARING SUBSTITUENTS AT VARYING POSITIONS. ResearchGate.
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- Benchchem. (n.d.). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
- Anonymous. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate.
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A Comparative Evaluation of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid: A Guide for Researchers
In the landscape of medicinal chemistry, quinoline carboxylic acids stand out as privileged scaffolds, forming the backbone of numerous therapeutic agents. The seemingly subtle shift of a carboxylic acid group from the 2- to the 4-position on the quinoline ring system gives rise to two distinct isomers: quinoline-2-carboxylic acid (quinaldic acid) and quinoline-4-carboxylic acid (cinchoninic acid). While structurally similar, this positional isomerization imparts significant differences in their physicochemical properties, synthetic accessibility, and, most critically, their biological activity profiles. This guide provides an in-depth, objective comparison of these two key isomers to inform research, guide experimental design, and accelerate drug discovery efforts.
Physicochemical Properties: A Tale of Two Isomers
The position of the carboxylic acid group profoundly influences the electronic distribution and steric environment of the quinoline ring, which in turn dictates key physicochemical parameters critical for drug development, such as solubility, acidity, and lipophilicity.
| Property | Quinoline-2-Carboxylic Acid | Quinoline-4-Carboxylic Acid | Rationale for Differences |
| Molecular Formula | C₁₀H₇NO₂ | C₁₀H₇NO₂ | Isomers with the same atomic composition. |
| Molecular Weight | 173.17 g/mol | 173.17 g/mol | Isomers with the same atomic composition. |
| Melting Point (°C) | 155-157 | 254-255[1] | The greater symmetry and potential for stronger intermolecular hydrogen bonding in the crystal lattice of the 4-isomer likely contribute to its significantly higher melting point. |
| pKa (Predicted) | ~1.6 (strongest acidic) | ~1.03-3.61 (strongest acidic)[1][2] | The proximity of the electron-withdrawing carboxylic acid group to the nitrogen atom in the 2-position results in a more acidic proton compared to the 4-position. |
| LogP (Predicted) | 1.6[3] | 1.63[2] | The predicted lipophilicity is very similar, suggesting that the positional change of the carboxyl group has a minor impact on the overall oil/water partitioning. |
| Water Solubility | Moderately soluble (14 mg/mL)[4] | Slightly soluble | The intramolecular hydrogen bonding potential between the carboxylic acid and the nitrogen in the 2-position can reduce interactions with water, affecting solubility. |
| Appearance | White to off-white solid | White to light yellow powder/crystal[1] | - |
Comparative Biological Activities: From Microbes to Mammalian Cells
Both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have demonstrated a broad spectrum of biological activities. However, quantitative comparisons reveal significant differences in their potency and selectivity across various therapeutic areas.
Antiproliferative and Anticancer Activity
Both isomers have shown promise as anticancer agents, with studies highlighting their activity against various cancer cell lines. Notably, both have demonstrated growth inhibition against the MCF7 breast cancer cell line[2][5]. However, quinoline-2-carboxylic acid was found to be the only quinoline derivative with significant cytotoxicity against cervical HeLa cancer cells in one comparative study[5]. Derivatives of quinoline-4-carboxylic acid have also been extensively investigated, with some showing potent inhibition of cancer cell growth[6].
| Compound | Cancer Cell Line | Activity Metric | Result | Reference |
| Quinoline-2-carboxylic acid | HeLa (Cervical) | Cytotoxicity | Significant | [5] |
| Quinoline-2-carboxylic acid | MCF7 (Breast) | Growth Inhibition | Remarkable | [5] |
| Quinoline-4-carboxylic acid | MCF7 (Breast) | Growth Inhibition | Remarkable | [5] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | % Growth Reduction | 82.9% | [6] |
Antidiabetic Activity: A Clear Distinction in Enzyme Inhibition
A direct comparative study on the inhibition of α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism, revealed a significant advantage for quinoline-2-carboxylic acid. This isomer was found to be a substantially more potent inhibitor of both enzymes compared to its 4-substituted counterpart, highlighting its potential in the management of postprandial hyperglycemia[2].
| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference |
| Quinoline-2-carboxylic acid | α-Glucosidase | 9.1 | [2] |
| Quinoline-4-carboxylic acid | α-Glucosidase | 60.2 | [2] |
| Quinoline-2-carboxylic acid | α-Amylase | 15.5 | [2] |
| Quinoline-4-carboxylic acid | α-Amylase | 152.4 | [2] |
Anti-inflammatory and Antimicrobial Activities
Both isomers have been reported to possess anti-inflammatory properties[5]. In the realm of antimicrobial activity, derivatives of both scaffolds are widely explored. For instance, derivatives of quinoline-4-carboxylic acid are the foundation of the quinolone class of antibiotics. The parent compounds themselves also exhibit antimicrobial potential, though often less potent than their derivatized counterparts.
Mechanisms of Action: A Structural Perspective
The observed differences in biological activity can be attributed to the distinct ways in which the two isomers interact with biological targets.
Metal Chelation: The Significance of Proximity
A key proposed mechanism of action for the biological activity of quinoline carboxylic acids is their ability to chelate divalent metal ions. Quinoline-2-carboxylic acid, with its carboxylic acid group in close proximity to the nitrogen atom of the quinoline ring, can act as a bidentate chelating agent, forming a stable five-membered ring with metal ions[4][5]. This chelation can disrupt essential metal-dependent enzymatic processes in both microbial and cancer cells[7]. While quinoline-4-carboxylic acid can also chelate metals, the geometry of chelation is different, which may influence the stability and biological consequences of the resulting metal complexes.
Caption: Comparative metal chelation by quinoline-2- and -4-carboxylic acids.
Enzyme Inhibition and Other Mechanisms
Derivatives of quinoline-4-carboxylic acid are well-known inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a validated target in cancer therapy[2][8]. The anticancer activity of quinoline derivatives can also involve the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase[9]. The specific mechanisms are highly dependent on the substitution pattern on the quinoline ring.
Synthesis: Navigating the Routes to Each Isomer
The synthetic accessibility of each isomer is a crucial consideration for their practical application in research and development. Different classical named reactions are typically employed for the synthesis of each scaffold.
Synthesis of Quinoline-2-Carboxylic Acid
The Friedländer synthesis is a common method for preparing quinoline-2-carboxylic acid and its derivatives. This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, such as pyruvic acid or its esters[10][11][12][13]. The reaction can be catalyzed by either acid or base.
Caption: Simplified workflow of the Friedländer synthesis for quinoline-2-carboxylic acid.
Synthesis of Quinoline-4-Carboxylic Acid
Two primary methods for the synthesis of quinoline-4-carboxylic acid are the Doebner reaction and the Pfitzinger reaction .
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid[14][15].
Caption: Overview of the Doebner reaction for quinoline-4-carboxylic acid synthesis.
The Pfitzinger reaction utilizes isatin and a carbonyl compound containing an α-methylene group in the presence of a base to produce substituted quinoline-4-carboxylic acids[1][16][17][18][19]. This method is particularly versatile for accessing a wide range of substituted derivatives.
Caption: Key steps in the Pfitzinger synthesis of quinoline-4-carboxylic acid.
Experimental Protocols
Protocol 1: Evaluation of Antiproliferative Activity using MTT Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid on a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoline-2-carboxylic acid and Quinoline-4-carboxylic acid
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the minimum inhibitory concentration of the quinoline carboxylic acids against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Quinoline-2-carboxylic acid and Quinoline-4-carboxylic acid
-
DMSO
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The positional isomerism of the carboxylic acid group on the quinoline scaffold results in two molecules, quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, with distinct chemical personalities and biological activities. Quinoline-2-carboxylic acid emerges as a more potent inhibitor of key metabolic enzymes, while both isomers demonstrate significant, albeit different, anticancer potential. The choice of synthetic route is also isomer-dependent, with established methods available for each. This comparative guide underscores the importance of understanding the nuanced structure-activity relationships of these fundamental heterocyclic compounds to guide the rational design of novel and more effective therapeutic agents.
References
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IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Responsible Disposal of 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid
As researchers and scientists dedicated to advancing drug development, our work extends beyond discovery to encompass the entire lifecycle of the chemical entities we handle. The proper management and disposal of research compounds like 2-(Pyridin-3-yl)quinoline-4-carboxylic acid are not merely regulatory hurdles; they are integral components of our commitment to laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. While specific, published disposal protocols for this exact molecule are not extensively documented, the procedures outlined herein are grounded in established principles of chemical safety, regulatory standards from bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), and data extrapolated from closely related structural analogs. By understanding the causality behind these procedures, you can ensure a self-validating system of safety within your laboratory.
Part 1: Hazard Identification and Risk Assessment
A thorough understanding of a compound's potential hazards is the foundation of any safety protocol. Based on GHS (Globally Harmonized System) classifications for structural analogs such as quinoline-4-carboxylic acid and its pyridinyl isomers, we can construct a presumed hazard profile for this compound.[1][2][3] The presence of the carboxylic acid functional group and the heterocyclic aromatic rings suggests a potential for irritation and toxicity.
Table 1: Presumed Hazard Profile for this compound
| Hazard Class | GHS Category & Statement | Rationale Based on Structural Analogs |
|---|---|---|
| Acute Toxicity, Oral | Warning: Harmful if swallowed | The isomer 2-(pyridin-4-yl)quinoline-4-carboxylic acid is classified as H302 (Harmful if swallowed).[2] |
| Skin Corrosion/Irritation | Warning: Causes skin irritation | Quinoline-4-carboxylic acid is classified as a skin irritant (H315).[1][3] |
| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation | Both quinoline-4-carboxylic acid and its 2-(pyridin-4-yl) isomer are classified as serious eye irritants (H319).[1][2][3] |
| Specific Target Organ Toxicity | Warning: May cause respiratory irritation | Quinoline-4-carboxylic acid is classified for potential respiratory irritation (H335).[1][3] |
This data-driven assessment mandates that all handling and disposal operations be conducted with appropriate engineering controls and Personal Protective Equipment (PPE) to mitigate exposure risks.
Part 2: Pre-Disposal Procedures and Engineering Controls
Safe disposal begins long before the waste container is full. Establishing a compliant and safe collection point is critical.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense.[4]
-
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133.[5]
-
Hand Protection: Use chemical-impermeable nitrile or neoprene gloves. Inspect them for any signs of degradation before use.[4]
-
Body Protection: A fully buttoned laboratory coat is mandatory to protect skin and personal clothing from contamination.[5]
Engineering Controls:
-
Chemical Fume Hood: All work involving the handling of solid or dissolved this compound, including the preparation of waste containers, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[4][6]
-
Satellite Accumulation Area (SAA): Designate a specific SAA in your laboratory for the collection of hazardous waste.[7] This area must be at or near the point of generation, under the control of the laboratory personnel, and clearly marked.[8][9]
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a regulated hazardous waste stream. Under no circumstances should this chemical or its solutions be disposed of down the drain.[4][5]
Step 1: Waste Segregation
-
Principle: Isolate this waste stream to prevent unintended chemical reactions. Pyridine and quinoline derivatives can be incompatible with strong oxidizing agents and strong acids.[6]
-
Action: Dedicate a specific, properly labeled waste container solely for this compound and materials contaminated with it. Do not mix with other chemical wastes unless explicitly approved by your institution's safety officer.
Step 2: Waste Collection
-
Solid Waste:
-
This includes excess solid compound, contaminated weigh boats, and single-use PPE like gloves.
-
Carefully place all solid waste into a designated, robust, sealable container (e.g., a polyethylene-lined drum or a puncture-resistant pail). Avoid generating dust during transfer.[5]
-
-
Liquid Waste:
-
This includes unused solutions or reaction mixtures containing the compound.
-
Collect liquid waste in a compatible, leak-proof container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.[9]
-
Never fill a liquid waste container to more than 90% of its capacity to allow for vapor expansion.[9]
-
Step 3: Container Selection and Labeling
-
Principle: Proper labeling is a critical safety and compliance requirement mandated by OSHA and the EPA.[8][10] It ensures safe handling by all personnel and proper management by waste disposal professionals.
-
Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[6] The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" .
-
The CAS Number: 7482-91-9 .
-
A clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[8]
-
The accumulation start date (the date the first waste is added).
-
Step 4: Storage in the Satellite Accumulation Area (SAA)
-
Principle: The SAA provides a secure, temporary holding location that minimizes risk within the lab.
-
Action: Keep the sealed waste container in your designated SAA. Ensure the container is closed at all times except when adding waste.[7] The SAA should be away from sources of ignition and incompatible materials.[6]
Step 5: Arranging for Final Disposal
-
Principle: The final disposal of hazardous waste is a regulated process that must be handled by trained professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Action: Once the container is full, or if you are discontinuing the project, contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[5][11] Provide them with a complete and accurate description of the waste.
Visualization: Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
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A Comprehensive Guide to the Safe Handling of 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid
This guide provides essential safety and logistical information for the handling of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid (CAS No. 7482-91-9). As a heterocyclic aromatic compound, it requires careful handling to mitigate potential risks to laboratory personnel. This document outlines the necessary personal protective equipment (PPE), detailed operational procedures, and compliant disposal plans to support your research and development activities, ensuring a secure environment for scientific innovation. The recommendations herein are grounded in established safety protocols for structurally similar quinoline and pyridine derivatives.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2][3][4]
-
Eye Irritation: Poses a risk of serious eye irritation or damage.[2][3][4][5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is fundamental to minimizing exposure risk. The following table summarizes the required PPE for handling this compound.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact with the chemical. Inspect gloves for any signs of degradation or punctures before use.[1][6][7] | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[1][7][8] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | For handling the solid, powdered form to prevent inhalation of dust particles. For handling solutions or when vapors may be generated.[1][7] | Task-Dependent |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | Protects skin and personal clothing from contamination. Recommended when handling larger quantities or when there is a significant risk of splashing.[1][6] | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes, such as during transfer of large quantities or reactions that may splash.[7][9] | Secondary |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for ensuring safety during the handling of this compound.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder or creating solutions.[1][10]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
Step-by-Step Handling Procedure
-
Preparation: Before beginning any work, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Don all required PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, perform this task within the fume hood to minimize the risk of inhaling airborne particles. Use a disposable weigh boat.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[1] If the solvent is volatile, ensure adequate ventilation.
-
Experimental Procedures: Maintain a safe distance from ongoing reactions and use appropriate shielding if necessary. Avoid all direct physical contact with the substance.[1]
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[3][11] Decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent, followed by a thorough washing.[1]
-
PPE Removal: Remove PPE in a designated area to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste container.[1]
Safe Handling Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure the area is well-ventilated during cleanup.
Waste Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.
-
Waste Segregation: All solid and liquid waste containing this compound must be collected in a clearly labeled hazardous waste container.[1][10] This includes contaminated gloves, weigh boats, and other disposable materials.
-
Container Labeling: The hazardous waste container must be clearly labeled with the chemical name, "Hazardous Waste," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[10][11]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of waste related to this compound.
By implementing these safety and logistical measures, researchers can handle this compound with confidence and safety, fostering a secure environment for advancing scientific discovery.
References
-
PubChem. (n.d.). 2-(Pyridin-4-yl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]
-
ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from [Link]
- European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid.
-
The Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | C15H10N2O2 | CID 26587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. leelinework.com [leelinework.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
